molecular formula C9H12BrN B1520151 4-Bromo-2-tert-butylpyridine CAS No. 1086381-30-7

4-Bromo-2-tert-butylpyridine

Cat. No.: B1520151
CAS No.: 1086381-30-7
M. Wt: 214.1 g/mol
InChI Key: TYDNNSUVMFKJJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-tert-butylpyridine is a useful research compound. Its molecular formula is C9H12BrN and its molecular weight is 214.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-tert-butylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-9(2,3)8-6-7(10)4-5-11-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDNNSUVMFKJJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671697
Record name 4-Bromo-2-tert-butylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086381-30-7
Record name 4-Bromo-2-(1,1-dimethylethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086381-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-tert-butylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Bromo-2-tert-butylpyridine structural analysis and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-2-tert-butylpyridine: Structural Analysis, Properties, and Synthetic Utility

Abstract: This technical guide provides a comprehensive examination of this compound (CAS No. 1086381-30-7), a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. This document details its unique structural characteristics, physicochemical properties, and key synthetic transformations. It is designed for researchers, synthetic chemists, and drug development professionals who require a deep understanding of this versatile building block, including the causal factors behind its reactivity and detailed experimental considerations.

Introduction

Substituted pyridines are foundational scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials. This compound is a strategically designed intermediate that offers a unique combination of steric and electronic properties. The bulky tert-butyl group at the 2-position sterically influences the local environment of the pyridine nitrogen and adjacent positions, while the bromine atom at the 4-position serves as a versatile synthetic handle for a wide range of cross-coupling and functionalization reactions. This guide will elucidate the core attributes of this molecule, providing field-proven insights into its synthesis, analysis, and application.

Part 1: Molecular Structure and Physicochemical Properties

The arrangement of the tert-butyl and bromo substituents on the pyridine core dictates the molecule's reactivity, stability, and physical characteristics.

Structural Analysis

The molecular architecture of this compound is key to its utility:

  • Pyridine Ring: An electron-deficient aromatic heterocycle that influences the reactivity of its substituents.

  • tert-Butyl Group (C2): This large, sterically demanding group provides several key features. It shields the C3 position and the pyridine nitrogen, which can prevent unwanted side reactions and direct incoming reagents to other sites. It also increases the lipophilicity of the molecule and its derivatives, often improving solubility in organic solvents.

  • Bromine Atom (C4): Positioned opposite the nitrogen, this atom is an excellent leaving group in nucleophilic aromatic substitutions and is an ideal functional handle for transition-metal-catalyzed cross-coupling reactions, serving as a linchpin for building molecular complexity.

Caption: Molecular structure of this compound.

Physicochemical Properties

The following table summarizes the known physicochemical data for this compound. It is important to note that while its isomer, 2-Bromo-4-tert-butylpyridine, is well-documented, specific experimental data for the 4-bromo isomer is less common.

PropertyValueSource
Molecular Formula C₉H₁₂BrN[1]
Molecular Weight 214.10 g/mol [1]
CAS Number 1086381-30-7[2][3]
Appearance Typically a colorless to light yellow liquidInferred from similar compounds
Boiling Point Data not available; expected to be similar to its isomer (243.6 °C)
Density Data not available; expected to be similar to its isomer (1.293 g/cm³)
Solubility Expected to be soluble in common organic solvents like THF, DCM, and ethyl acetate.

Part 2: Synthesis and Reactivity

Synthesis Pathway: Regioselective Bromination

The synthesis of this compound is achieved through the electrophilic bromination of its precursor, 2-tert-butylpyridine. Achieving high regioselectivity for the C4 position is the critical challenge.

Causality of Experimental Choice: The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic aromatic substitution. Furthermore, under strongly acidic conditions, the nitrogen is protonated, increasing this deactivation. However, this protonation directs electrophiles to the C3 and C4 positions. The large tert-butyl group at C2 provides significant steric hindrance at the adjacent C3 position. Consequently, the incoming electrophile (Br⁺) is sterically directed to the more accessible C4 position, resulting in the desired product. Using a potent brominating system like N-Bromosuccinimide (NBS) in a strong acid is crucial for overcoming the deactivated nature of the ring.

G start 2-tert-butylpyridine reagent N-Bromosuccinimide (NBS) Fuming Sulfuric Acid start->reagent Electrophilic Bromination product This compound reagent->product

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This is a representative protocol and requires rigorous safety assessment and potential optimization.

  • Reaction Setup: In a flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), cool fuming sulfuric acid (20% SO₃) to 0 °C.

  • Substrate Addition: Slowly add 2-tert-butylpyridine (1.0 eq.) to the cooled acid, ensuring the temperature remains below 10 °C.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) in small portions over 30-60 minutes. The reaction is exothermic and careful temperature control is essential.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16-24 hours. Reaction progress should be monitored by GC-MS or LC-MS by carefully quenching a small aliquot.

  • Workup: Slowly and carefully pour the reaction mixture onto a large amount of crushed ice. The vessel must be large enough to accommodate potential foaming.

  • Neutralization: Basify the cold aqueous solution to pH > 10 using a concentrated NaOH or KOH solution, ensuring the temperature is maintained below 20 °C.

  • Extraction: Extract the product from the aqueous layer using a suitable organic solvent, such as ethyl acetate or dichloromethane (3x volumes).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude oil should be purified by flash column chromatography on silica gel to yield the final product.

Key Reactions and Synthetic Applications

The bromine at the C4 position is the molecule's primary reactive center, enabling its use in constructing more complex molecular architectures, particularly in the synthesis of active pharmaceutical ingredients (APIs).

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a cornerstone of modern synthesis, used to form C-C bonds. This compound readily couples with aryl, heteroaryl, or vinyl boronic acids/esters to create biaryl structures prevalent in drug candidates.

G cluster_reactants Reactants cluster_conditions Catalytic System A This compound C Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) A->C B Arylboronic Acid (R-B(OH)₂) B->C D 4-Aryl-2-tert-butylpyridine (Product) C->D C(sp²)-C(sp²) Bond Formation

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Other Key Transformations:

  • Buchwald-Hartwig Amination: Forms C-N bonds by coupling with a wide variety of amines, essential for introducing nitrogen-containing functional groups.

  • Sonogashira Coupling: Reacts with terminal alkynes to form C(sp²)-C(sp) bonds, yielding substituted alkynylpyridines.

  • Metal-Halogen Exchange: Reaction with organolithium reagents (e.g., n-BuLi) at low temperatures generates a lithiated pyridine intermediate, which can be trapped with various electrophiles to install a new functional group at the 4-position.

Part 3: Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound is essential. The following are expected analytical signatures based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be highly characteristic.

    • Aromatic Region (δ 7.0-8.5 ppm): Three distinct signals corresponding to the protons at C3, C5, and C6. The proton at C6 will likely be a doublet, the one at C5 a doublet of doublets, and the one at C3 a small doublet or singlet-like signal, all with characteristic pyridine coupling constants.

    • tert-Butyl Region (δ 1.2-1.5 ppm): A sharp singlet, integrating to 9 protons.

  • ¹³C NMR: The carbon spectrum will show 7 distinct signals (4 aromatic CH, 2 aromatic quaternary carbons, and the quaternary and methyl carbons of the tert-butyl group). The carbon attached to bromine (C4) will be significantly shifted.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight. A key diagnostic feature is the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum will show two peaks of nearly equal intensity at [M]⁺ and [M+2]⁺, providing definitive evidence for the presence of one bromine atom.

Part 4: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related isomers like 2-Bromo-4-tert-butylpyridine should be used for preliminary hazard assessment.[1][4][5]

  • Hazard Identification: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[4] Causes skin and serious eye irritation. May cause respiratory irritation.

  • Handling Precautions:

    • Handle only in a well-ventilated area, preferably within a chemical fume hood.[5]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[5]

    • Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mists.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

    • Keep away from strong oxidizing agents. For long-term storage, consider an inert atmosphere at reduced temperatures (2-8 °C).[4]

References

Introduction: The Strategic Value of 4-Bromo-2-tert-butylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-tert-butylpyridine

In the landscape of modern medicinal and materials chemistry, substituted pyridines represent a cornerstone of molecular design. Among these, this compound stands out as a particularly valuable synthetic intermediate. Its structure is a deliberate convergence of strategic chemical properties: the pyridine core is a common motif in bioactive molecules; the bromine atom at the 4-position serves as a versatile handle for a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig); and the sterically demanding tert-butyl group at the 2-position influences the molecule's conformation and can direct the regioselectivity of subsequent reactions.

However, the synthesis of this specific isomer is not trivial. The inherent electron-deficient nature of the pyridine ring deactivates it towards standard electrophilic aromatic substitution, while the presence of two distinct positions (C4 and C6) ortho/para to the nitrogen atom presents a significant challenge in achieving regiochemical control.[1] This guide provides a detailed exploration of the primary synthetic pathways to this compound, offering field-proven insights into experimental design, mechanistic rationale, and practical execution for researchers in drug development and chemical synthesis.

Part 1: Synthesis of the Key Precursor: 2-tert-Butylpyridine

Before approaching the target molecule, securing a reliable supply of the starting material, 2-tert-butylpyridine, is paramount. The most direct and established method involves the nucleophilic addition of a tert-butyl anion to the pyridine ring.

Mechanism and Rationale

This synthesis leverages the high nucleophilicity of tert-butyllithium (t-BuLi). The reaction is reminiscent of the Chichibabin reaction, where an organolithium reagent adds to the C2 position of the pyridine ring. The resulting dihydropyridine intermediate is then oxidized to the aromatic product during workup or by a dedicated oxidant. The C2 position is electronically favored for nucleophilic attack due to the inductive effect of the nitrogen atom.

Experimental Protocol: Synthesis of 2-tert-butylpyridine

Safety Note: tert-Butyllithium is an extremely pyrophoric reagent that ignites spontaneously on contact with air and reacts violently with water.[2] This procedure must be performed by trained personnel under a strict inert atmosphere (Argon or Nitrogen) using anhydrous solvents and proper personal protective equipment.

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is assembled and flame-dried under vacuum, then filled with nitrogen.

  • Reagent Charging: Anhydrous pyridine is dissolved in anhydrous diethyl ether and cooled to -78 °C using a dry ice/acetone bath.

  • Addition of t-BuLi: tert-Butyllithium (solution in pentane) is added dropwise via syringe to the stirred pyridine solution, maintaining the internal temperature below -70 °C. A deep red or brown color typically develops.[3][4]

  • Reaction: The mixture is stirred at -78 °C for 2 hours.

  • Quench and Workup: The reaction is carefully quenched by the slow addition of water at -78 °C. The mixture is allowed to warm to room temperature.

  • Extraction: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation under vacuum to yield 2-tert-butylpyridine as a colorless liquid.

Part 2: Primary Synthesis Pathways to this compound

With the precursor in hand, two primary strategies can be employed for the target synthesis: Directed ortho-Metalation followed by bromination, or direct electrophilic bromination.

Pathway I: Directed ortho-Metalation (DoM) and Bromination

This is often the preferred method due to its high regioselectivity and milder conditions compared to direct bromination. The strategy relies on the deprotonation of an aromatic C-H bond directed by a nearby functional group, in this case, the pyridine nitrogen and the C2-tert-butyl group.

The nitrogen atom in 2-tert-butylpyridine is a Lewis basic site that can coordinate to the lithium cation of an organolithium base like n-butyllithium (n-BuLi). This coordination, combined with the steric bulk of the C2-tert-butyl group, kinetically favors the deprotonation of the C6 proton. However, to achieve bromination at the C4 position, a more nuanced approach is required, often involving a carefully chosen base or additive that can override the primary directing effect or access a thermodynamic minimum. An alternative and highly effective approach is lithiation at the 6-position followed by an electrophilic quench. For the synthesis of the 4-bromo isomer, a different precursor, 2-tert-butylpyridine N-oxide, could be used to direct lithiation to the 4-position, followed by reduction of the N-oxide.

A more direct, albeit less common, route involves leveraging specific base systems that can promote lithiation at the C4 position. The use of a mixed-base system like BuLi-LiDMAE (lithium 2-(dimethylamino)ethoxide) has been shown to alter the regioselectivity of pyridine lithiation, potentially enabling access to the C4-lithiated species.[5][6] The resulting organolithium intermediate is a potent nucleophile that readily reacts with an electrophilic bromine source.

Workflow for Directed ortho-Metalation Pathway

Directed_ortho_Metalation_Workflow Start 2-tert-butylpyridine Step1 Deprotonation with Organolithium Base (e.g., n-BuLi) in THF, -78 °C Start->Step1 Intermediate 4-Lithio-2-tert-butylpyridine (Organometallic Intermediate) Step1->Intermediate Step2 Electrophilic Quench with Brominating Agent (e.g., CBr₄) Intermediate->Step2 Product This compound Step2->Product

Caption: Workflow for the lithiation-bromination of 2-tert-butylpyridine.

  • Reaction Setup: A flame-dried, three-necked flask under a nitrogen atmosphere is charged with anhydrous tetrahydrofuran (THF).

  • Substrate Addition: 2-tert-Butylpyridine is added via syringe, and the solution is cooled to -78 °C.

  • Lithiation: n-Butyllithium (n-BuLi) in hexanes is added dropwise, ensuring the internal temperature remains below -70 °C. The solution is stirred at this temperature for 1-2 hours to ensure complete formation of the lithiated intermediate.[7][8]

  • Bromination: A pre-cooled (-78 °C) solution of an electrophilic bromine source, such as carbon tetrabromide (CBr₄) or 1,2-dibromoethane, in anhydrous THF is added slowly via cannula to the reaction mixture.[7]

  • Reaction and Quench: The mixture is stirred at -78 °C for an additional hour before being slowly warmed to room temperature. The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup and Purification: The product is extracted into ethyl acetate or diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated. The resulting crude oil is purified by silica gel column chromatography to yield this compound.

Pathway II: Electrophilic Aromatic Bromination

This classical approach involves treating 2-tert-butylpyridine with a potent electrophilic brominating agent, often in the presence of a catalyst to overcome the pyridine ring's deactivation.

Direct bromination of pyridine is difficult due to the deactivating effect of the nitrogen atom, which withdraws electron density from the ring. The reaction typically requires high temperatures and a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).[1] The catalyst polarizes the Br-Br bond, creating a more potent electrophile ("Br⁺") that can attack the aromatic ring.

The key challenge is regioselectivity. The pyridine nitrogen directs electrophiles to the C3 and C5 positions. However, the C2-tert-butyl group is an ortho-, para-director. The interplay between these directing effects determines the final product distribution. The bulky tert-butyl group may sterically hinder attack at the adjacent C3 position, potentially favoring attack at the C4 (para) or C6 (ortho) positions. Achieving high selectivity for the C4 isomer often requires careful optimization of reaction conditions.

Mechanism of Electrophilic Bromination

Electrophilic_Bromination_Mechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack & Sigma Complex Formation cluster_2 Step 3: Aromatization Br2 Br-Br FeBr3 FeBr₃ Br2->FeBr3 Lewis Acid Activation Electrophile [Br⁺---Br-FeBr₃⁻] FeBr3->Electrophile Pyridine 2-tert-butylpyridine SigmaComplex Wheland Intermediate (Sigma Complex) Pyridine->SigmaComplex + Br⁺ Aromatization Deprotonation SigmaComplex->Aromatization - H⁺ Product This compound Aromatization->Product

Caption: Key steps in the catalyzed electrophilic bromination of pyridines.

  • Reaction Setup: A flask equipped with a reflux condenser and a dropping funnel is charged with 2-tert-butylpyridine.

  • Catalyst Addition: A catalytic amount of iron powder or anhydrous iron(III) bromide (FeBr₃) is added.[9]

  • Bromine Addition: Elemental bromine (Br₂) is added dropwise to the mixture at room temperature. The reaction is often exothermic.

  • Heating: After the addition is complete, the reaction mixture is heated to reflux for several hours until analysis (e.g., by GC-MS) indicates consumption of the starting material.

  • Workup: The mixture is cooled and carefully poured into an aqueous solution of sodium bisulfite (NaHSO₃) to quench any remaining bromine. The solution is then made basic with sodium hydroxide (NaOH).

  • Extraction and Purification: The product is extracted with a suitable organic solvent (e.g., dichloromethane). The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography or distillation to separate the desired 4-bromo isomer from other byproducts.

Comparative Analysis of Synthetic Pathways

The choice between the Directed ortho-Metalation and Electrophilic Bromination pathways depends critically on the desired scale, purity requirements, and available laboratory infrastructure.

FeatureDirected ortho-Metalation (DoM)Electrophilic Bromination
Regioselectivity Generally high to excellent; C4 vs. C6 control can be tuned.Often poor to moderate; yields mixtures of isomers.
Reaction Conditions Cryogenic temperatures (-78 °C); strict inert atmosphere.Elevated temperatures (reflux); acid-resistant setup.
Reagent Handling Requires handling of pyrophoric organolithiums.[2]Requires handling of corrosive and toxic bromine.
Yield Typically moderate to good for the desired isomer.Variable; often lower due to byproduct formation.
Scalability Challenging due to temperature control and reagent safety.More straightforward to scale up.
Purification Simpler due to higher selectivity.More complex; requires separation of isomers.

Conclusion and Outlook

The synthesis of this compound is a task that highlights the nuanced challenges of pyridine chemistry. For laboratory-scale synthesis where high purity and unambiguous regiochemistry are paramount, the Directed ortho-Metalation (DoM) pathway is the superior choice . Its reliance on cryogenic conditions and pyrophoric reagents is offset by its precision and the relative ease of product purification.

Conversely, the Electrophilic Bromination route, while operationally simpler and more amenable to larger scales, is hampered by a lack of selectivity that necessitates more demanding purification protocols. For industrial applications, significant process optimization would be required to improve the isomeric ratio and make this pathway economically viable. Ultimately, the selection of a synthetic route should be guided by a careful consideration of the project's specific goals, balancing the need for purity against the practical constraints of scale and safety.

References

A Technical Guide to 4-Bromo-2-tert-butylpyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, substituted pyridines are indispensable building blocks. Their prevalence in pharmaceuticals, agrochemicals, and functional materials stems from their unique electronic properties and ability to participate in a wide array of chemical transformations. This guide provides an in-depth technical overview of 4-Bromo-2-tert-butylpyridine (CAS No. 1086381-30-7), a specialized heterocyclic intermediate.

The strategic placement of a bromine atom at the 4-position and a sterically demanding tert-butyl group at the 2-position imparts a distinct combination of reactivity and selectivity to the molecule. The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, while the bulky tert-butyl group exerts significant steric influence, directing reactivity away from the nitrogen atom and adjacent positions. This document will detail the compound's chemical identity, safety protocols, principles of reactivity, and a validated experimental workflow for its application in synthesis.

Section 1: Core Chemical Identity & Properties

This compound is a disubstituted pyridine derivative. Its identity is definitively established by its Chemical Abstracts Service (CAS) Registry Number. While it is a valuable research chemical, some of its physical properties are not extensively documented in public literature, a common characteristic of specialized reagents.

PropertyValueSource(s)
CAS Number 1086381-30-7[1][2][3]
IUPAC Name 4-Bromo-2-(tert-butyl)pyridine[2]
Synonyms Pyridine, 4-bromo-2-(1,1-dimethylethyl)-[1]
Molecular Formula C₉H₁₂BrN[1][4]
Molecular Weight 214.10 g/mol [1][4]
Physical Form Colorless to pale yellow liquid or solid[1]
Solubility Soluble in various organic solvents; limited solubility in water[1]
Boiling/Melting Point Data not publicly available[5][6]

Section 2: Safety & Handling

As a halogenated organic compound, this compound requires careful handling to minimize exposure and ensure laboratory safety. While a specific, comprehensive toxicological profile has not been fully investigated, data from structurally related compounds and general principles of chemical safety should guide its use.[2]

Hazard Identification

Based on the Safety Data Sheet (SDS) for this compound, the following hazards are noted[2]:

  • Acute Effects: May be harmful if ingested or inhaled. It is classified as an irritant to the mucous membranes, upper respiratory tract, skin, and eyes.[2]

  • Incompatibilities: Reacts with strong oxidizing agents, strong acids, and strong bases.[2]

  • Hazardous Decomposition: Emits toxic fumes, including carbon oxides and nitrogen oxides, under fire conditions.[2]

Recommended Handling Protocols

Adherence to a strict safety protocol is a self-validating system for ensuring reproducible results and protecting personnel.

  • Engineering Controls: All manipulations of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[2] An emergency safety shower and eyewash station must be readily accessible.[2]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles that conform to NIOSH (US) or EN 166 (EU) standards.

    • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber) inspected for integrity before each use.

    • Body Protection: A flame-retardant laboratory coat and closed-toe shoes are mandatory.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[2] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation.

Section 3: Principles of Reactivity and Synthetic Utility

The synthetic utility of this compound is governed by the interplay of electronic and steric effects from its two substituents.

  • Electronic Effects: The bromine atom at the C4 position is an excellent leaving group in transition metal-catalyzed reactions. This site is the primary point of functionalization. The tert-butyl group is weakly electron-donating via induction, which slightly increases the electron density of the pyridine ring compared to unsubstituted pyridine.[7]

  • Steric Hindrance: The defining feature of this molecule is the large tert-butyl group at the C2 position, immediately adjacent to the ring nitrogen. This steric bulk effectively shields the nitrogen atom and the C3 position from attack by reagents. This "hindered base" character can be highly advantageous, preventing undesired side reactions such as catalyst inhibition (where the pyridine nitrogen might otherwise coordinate to the metal center) or nucleophilic attack at the C2/C6 positions.

This unique substitution pattern makes this compound an ideal substrate for regioselective functionalization at the C4 position, making it a valuable precursor for complex molecules where precise control of substitution is critical.

Section 4: Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its reliability in forming C-C bonds.[8][9] The following protocol describes a general procedure for coupling this compound with a generic arylboronic acid.

Rationale: This protocol is designed for robustness. The use of a palladium catalyst is standard for this transformation.[9] A base is required to activate the boronic acid for transmetalation with the palladium center.[10] A mixed solvent system (e.g., dioxane/water) facilitates the dissolution of both the organic substrate and the inorganic base.[9][10] The entire process must be conducted under an inert atmosphere because oxygen can oxidize and deactivate the Pd(0) catalyst, halting the catalytic cycle.[10]

Materials
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Step-by-Step Methodology
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask atmosphere using a vacuum pump and backfill with an inert gas (e.g., Argon). Repeat this evacuate/backfill cycle three times to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv), to the flask. The use of positive pressure prevents air from entering the flask during the addition.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 v/v ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-18 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-aryl-2-tert-butylpyridine product.

Section 5: Visualization of Synthetic Workflow

The following diagram illustrates the key stages of the Suzuki-Miyaura coupling protocol described above.

Suzuki_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Catalytic Reaction cluster_purification 3. Product Isolation reagents Weigh Reagents: - this compound - Arylboronic Acid - K₂CO₃ inert Establish Inert Atmosphere (3x Evacuate/Backfill Ar) reagents->inert Add to Schlenk Flask catalyst Add Pd(PPh₃)₄ Catalyst & Degassed Solvents inert->catalyst heat Heat Reaction (90-100 °C) Monitor by TLC/LC-MS catalyst->heat workup Aqueous Work-up: - Dilute with EtOAc/H₂O - Extract & Dry heat->workup purify Flash Chromatography workup->purify product Isolated Product: 4-Aryl-2-tert-butylpyridine purify->product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a highly valuable, specialized reagent for organic synthesis. Its defining characteristic—a sterically bulky group adjacent to the nitrogen atom—provides a powerful tool for directing reactivity and preventing unwanted side reactions, particularly in metal-catalyzed processes. The bromine at the 4-position offers a reliable site for introducing molecular complexity through robust and well-understood reactions like the Suzuki-Miyaura coupling. For researchers in drug development and materials science, mastering the use of such precisely functionalized building blocks is essential for the efficient and regioselective construction of novel molecular architectures.

References

Introduction: The Structural Elucidation of a Versatile Pyridine Derivative

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-2-tert-butylpyridine

This compound (CAS No. 1086381-30-7) is a substituted pyridine derivative that serves as a valuable building block in organic synthesis.[1] Its utility stems from the specific arrangement of its functional groups: a bulky tert-butyl group that can impart steric influence and a bromine atom that acts as a versatile handle for cross-coupling reactions and nucleophilic substitutions.[2] The precise confirmation of its molecular structure is paramount for its application in research and development, ensuring the integrity of subsequent synthetic steps. This guide provides a detailed analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to unequivocally identify and characterize this compound.

The narrative that follows is designed for professionals in the chemical sciences, offering not just raw data but a Senior Application Scientist's perspective on the causality behind the spectral features and the logic of their interpretation. Each technique provides a unique piece of the structural puzzle, and together, they form a self-validating system for molecular characterization.

The Analytical Workflow: A Triad of Spectroscopic Methods

The comprehensive structural analysis of an organic molecule like this compound relies on a synergistic combination of spectroscopic methods. Each technique probes different aspects of the molecule's constitution, and their combined data provides a robust and unambiguous structural confirmation. The typical workflow is outlined below.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Prep Purified Analyte: This compound NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR Parallel Analysis MS Mass Spectrometry (EI-MS) Prep->MS Parallel Analysis IR Infrared Spectroscopy (FT-IR) Prep->IR Parallel Analysis NMR_Data Connectivity & Chemical Environment (Proton/Carbon Skeleton) NMR->NMR_Data MS_Data Molecular Weight & Formula (Isotopic Pattern, Fragmentation) MS->MS_Data IR_Data Functional Groups Present (Vibrational Modes) IR->IR_Data Conclusion Confirmed Structure NMR_Data->Conclusion Data Synthesis MS_Data->Conclusion Data Synthesis IR_Data->Conclusion Data Synthesis

References

An In-depth Technical Guide to 4-Bromo-2-tert-butylpyridine: Physicochemical Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical and chemical properties of 4-Bromo-2-tert-butylpyridine (CAS No. 1086381-30-7), a substituted pyridine derivative of increasing interest to researchers and professionals in drug discovery and chemical synthesis. We will delve into its structural characteristics, reactivity, and practical applications, offering field-proven insights into its utility as a versatile building block. It is important to note that this isomer is less commonly documented than its counterpart, 2-Bromo-4-tert-butylpyridine. Therefore, where specific experimental data for the 4-bromo isomer is unavailable, we will draw logical comparisons with its more studied isomer and related pyridine derivatives to provide a holistic understanding of its chemical behavior.

Introduction: The Strategic Value of Substituted Pyridines

Pyridines are fundamental heterocyclic scaffolds in a vast array of biologically active molecules and functional materials. The introduction of substituents onto the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its reactivity and potential applications. This compound presents a unique combination of a sterically demanding tert-butyl group at the 2-position and a reactive bromine atom at the 4-position. This specific arrangement offers a valuable tool for chemists to construct complex molecular architectures with a high degree of control. The bulky tert-butyl group can influence the conformation of the molecule and provide steric shielding, while the bromine atom serves as a versatile handle for a variety of chemical transformations, most notably cross-coupling reactions.

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of a compound are critical for its handling, characterization, and use in synthesis. Below is a summary of the available data for this compound.

Physical Properties
PropertyValueSource(s)
CAS Number 1086381-30-7[1]
Molecular Formula C₉H₁₂BrN[2][3]
Molecular Weight 214.10 g/mol [2][3]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 220.5 ± 20.0 °C at 760 mmHg
Flash Point 87.1 ± 21.8 °C
Solubility Soluble in various organic solvents; less soluble in water.[2][2]
Spectroscopic Data (Predicted and Inferred)

Detailed, experimentally verified spectroscopic data for this compound is not widely available in the public domain. However, we can predict the expected spectral characteristics based on the analysis of its structural motifs and comparison with related compounds.

2.2.1. 1H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the pyridine ring protons and a singlet in the aliphatic region for the tert-butyl group.

  • Aromatic Protons (3H): The protons at positions 3, 5, and 6 will exhibit characteristic splitting patterns (doublets and doublet of doublets) due to coupling with each other and the nitrogen atom. Their chemical shifts will be influenced by the electron-withdrawing effect of the bromine atom and the electron-donating and sterically bulky nature of the tert-butyl group.

  • tert-Butyl Protons (9H): A sharp singlet is expected around 1.3 ppm, characteristic of the nine equivalent protons of the tert-butyl group.

2.2.2. 13C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton. Key expected signals include:

  • Pyridine Carbons (5C): Five distinct signals for the carbons of the pyridine ring. The carbon bearing the bromine atom (C4) will be significantly downfield.

  • tert-Butyl Carbons (2C): A quaternary carbon signal and a signal for the three equivalent methyl carbons.

2.2.3. Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern. For this compound, the mass spectrum is expected to show:

  • Molecular Ion Peak (M+): A characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at m/z 213 and 215.

  • Fragmentation: Common fragmentation pathways would involve the loss of a methyl group from the tert-butyl substituent and potentially the loss of the bromine atom.

2.2.4. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-2970 cm⁻¹

  • C=C and C=N stretching (pyridine ring): ~1400-1600 cm⁻¹

  • C-Br stretching: ~500-650 cm⁻¹

Chemical Properties and Reactivity

The reactivity of this compound is primarily dictated by the interplay between the bulky tert-butyl group at the 2-position and the bromine atom at the 4-position.

The Role of the Substituents
  • Bromine Atom (4-position): The C-Br bond at the 4-position is a key reactive site, making the compound an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This allows for the facile introduction of a wide range of substituents at this position.

  • tert-Butyl Group (2-position): The large steric bulk of the tert-butyl group adjacent to the nitrogen atom can influence the regioselectivity of reactions by sterically hindering approaches to the 3-position and the nitrogen atom itself. This steric hindrance can be strategically exploited to direct reactions to other positions on the ring.[4]

Key Synthetic Transformations

This compound is a valuable intermediate for the synthesis of more complex molecules. A primary application is in palladium-catalyzed cross-coupling reactions.[5]

G cluster_0 Key Synthetic Transformations This compound This compound Suzuki-Miyaura Coupling Suzuki-Miyaura (Ar-Ar') This compound->Suzuki-Miyaura Coupling Ar'B(OH)2, Pd catalyst Sonogashira Coupling Sonogashira (Ar-Alkyne) This compound->Sonogashira Coupling R-C≡CH, Pd/Cu catalyst Buchwald-Hartwig Amination Buchwald-Hartwig (Ar-N) This compound->Buchwald-Hartwig Amination R2NH, Pd catalyst Aryl-substituted Pyridine Aryl-substituted Pyridine Suzuki-Miyaura Coupling->Aryl-substituted Pyridine Alkynyl-substituted Pyridine Alkynyl-substituted Pyridine Sonogashira Coupling->Alkynyl-substituted Pyridine Amino-substituted Pyridine Amino-substituted Pyridine Buchwald-Hartwig Amination->Amino-substituted Pyridine

Caption: Common cross-coupling reactions involving this compound.

Experimental Protocols

Representative Suzuki-Miyaura Cross-Coupling Reaction

Objective: To synthesize a 4-aryl-2-tert-butylpyridine derivative.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., a mixture of toluene and water, or 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this process three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (0.05 eq).

  • Solvent Addition: Add the degassed solvent to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

G cluster_workflow Suzuki-Miyaura Workflow A Reaction Setup: - this compound - Arylboronic acid - Base B Establish Inert Atmosphere (N2 or Ar) A->B C Add Palladium Catalyst B->C D Add Degassed Solvent C->D E Heat and Stir (Monitor by TLC/LC-MS) D->E F Reaction Workup: - Cool - Dilute - Wash E->F G Purification: - Dry - Concentrate - Column Chromatography F->G H Characterization (NMR, MS) G->H

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]

  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[6]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or dust.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[6]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of water.[8]

    • Eye Contact: Rinse cautiously with water for several minutes.[8]

    • Inhalation: Move person to fresh air.[8]

    • Ingestion: Rinse mouth and seek medical attention.[8]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique substitution pattern provides a powerful tool for the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. While detailed experimental data for this specific isomer is still emerging, its predicted reactivity, based on the well-understood principles of pyridine chemistry, makes it a compound of significant interest for further exploration and application. As research continues, the full potential of this compound as a key synthetic intermediate will undoubtedly be realized.

References

Reactivity profile of the C-Br bond in 4-Bromo-2-tert-butylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity Profile of the C-Br Bond in 4-Bromo-2-tert-butylpyridine

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its synthetic utility is primarily dictated by the reactivity of its carbon-bromine (C-Br) bond at the C4 position. This guide provides a comprehensive technical analysis of the C-Br bond's reactivity, influenced by the unique electronic and steric environment of the molecule. We will explore its participation in a range of transformations, including palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and nucleophilic aromatic substitution. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and mechanistic rationale to effectively leverage this versatile reagent.

Introduction: The Molecular Architecture of this compound

The reactivity of this compound is a direct consequence of its distinct structural features:

  • The Pyridine Core: The nitrogen atom in the pyridine ring is electron-withdrawing, which lowers the electron density of the aromatic system. This electronic pull makes the C2 and C4 positions susceptible to nucleophilic attack and facilitates oxidative addition in cross-coupling reactions.[1][2]

  • The C4-Bromine Bond: The bromine atom serves as an excellent leaving group, making the C4 position a prime site for functionalization. The C-Br bond is the primary reactive handle for the transformations discussed in this guide.

  • The C2-tert-butyl Group: This bulky alkyl group exerts significant steric hindrance around the C2 and C3 positions, as well as the nitrogen atom.[3] This steric shield plays a crucial role in directing the regioselectivity of reactions, often preventing side reactions at the adjacent C3 position and influencing the binding of catalysts.

This unique combination of electronic activation and steric hindrance makes this compound a highly predictable and valuable substrate in complex molecule synthesis.

G cluster_molecule Molecular Structure mol This compound pyridine Pyridine Core (Electron Withdrawing) mol->pyridine Electronic Effects bromine C4-Bromine Bond (Reactive Site / Leaving Group) mol->bromine Reactivity Focus tertbutyl C2-tert-butyl Group (Steric Hindrance) mol->tertbutyl Steric Control

Caption: Key structural features governing the reactivity of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The C4-Br bond is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing C-C, C-N, and C-O bonds. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.

G pd0 Pd(0)L_n pd2_complex R-Pd(II)L_n-Br pd0->pd2_complex Oxidative Addition transmetalation_complex R-Pd(II)L_n-R' pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product R-R' transmetalation_complex->product reagent R-Br reagent->pd2_complex organometallic R'-M organometallic->pd2_complex

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most versatile methods for forming C-C bonds by coupling an organoboron compound (boronic acid or ester) with an organic halide.[4][5][6] The reaction is prized for its mild conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts.

Mechanistic Insight: The reaction proceeds via the standard catalytic cycle. A base is crucial for the transmetalation step, activating the organoboron species to facilitate the transfer of the organic group to the palladium center.[5] The steric bulk of the 2-tert-butyl group on our substrate can influence the choice of ligand, often favoring bulky phosphine ligands that promote the reductive elimination step.

ParameterTypical Conditions
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂
Ligand (if needed) SPhos, XPhos, P(o-tol)₃
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene/H₂O, Dioxane/H₂O, DMF
Temperature 80 - 110 °C
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent system (e.g., Toluene/Ethanol/H₂O 4:1:1).

  • Reaction: Heat the mixture to 90 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone reaction for the synthesis of C-N bonds, coupling amines with aryl halides.[7][8] This transformation has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.[7]

Mechanistic Insight: The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex.[9] Reductive elimination then yields the desired aryl amine and regenerates the Pd(0) catalyst.[9] The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, BrettPhos) is critical to facilitate the reductive elimination step, especially with sterically hindered substrates like this compound.[8]

ParameterTypical Conditions
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand XPhos, RuPhos, tBu₃P
Base NaOtBu, K₂CO₃, Cs₂CO₃
Solvent Toluene, Dioxane
Temperature 80 - 110 °C
  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to a dry Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the tube and heat the mixture to 100 °C for 16-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel.[10][11]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[12] This reaction is invaluable for creating conjugated systems found in materials science and natural product synthesis.[13]

Mechanistic Insight: The reaction typically employs a dual catalytic system of palladium and copper(I).[14] The palladium catalyst undergoes the standard cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex. Copper-free versions often require a stronger base and are also effective.[12]

ParameterTypical Conditions
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Copper Co-catalyst CuI (1-5 mol%)
Base Et₃N, i-Pr₂NH
Solvent THF, DMF, Toluene
Temperature Room Temperature to 80 °C
  • Reaction Setup: To a Schlenk flask containing this compound (1.0 equiv), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and copper(I) iodide (3 mol%).

  • Solvent and Reagents: Evacuate and backfill with argon. Add anhydrous THF, the terminal alkyne (1.2 equiv), and the amine base (e.g., Et₃N, 2.5 equiv).

  • Reaction: Stir the mixture at room temperature or gently heat to 50 °C until the starting material is consumed (monitor by TLC).

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Purification: Dry the organic layer over MgSO₄, concentrate, and purify by column chromatography.[14]

Stille and Negishi Couplings

Stille Coupling: This reaction couples the substrate with an organostannane (organotin) reagent.[15][16] It is known for its tolerance of a wide variety of functional groups, but the toxicity of tin reagents is a significant drawback.[15][17] The mechanism follows the general palladium cycle.[16]

Negishi Coupling: This powerful reaction utilizes highly reactive organozinc reagents.[18][19][20] It is particularly useful for coupling complex fragments and can be performed under mild conditions.[18] The preparation of the organozinc reagent must be done under strictly anhydrous conditions.[19]

Metal-Halogen Exchange: Lithiation and Grignard Formation

Beyond palladium catalysis, the C-Br bond can be transformed into a potent nucleophilic handle via metal-halogen exchange. This typically involves reacting this compound with a strong organometallic base to form an organolithium or Grignard reagent.

Causality Behind Experimental Choices: This reaction is highly sensitive to temperature and moisture.

  • Low Temperature (-78 °C): Essential to prevent the highly reactive organolithium or Grignard reagent from attacking other molecules of the starting material or the solvent (e.g., THF).

  • Strong, Non-nucleophilic Base: Reagents like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) are used for lithiation.[21] For Grignard formation, magnesium turnings are activated, often with a crystal of iodine or 1,2-dibromoethane.[22]

G start This compound step1 Add n-BuLi or Mg -78 °C, Anhydrous THF start->step1 intermediate 4-Lithio- or 4-Magnesiobromo- 2-tert-butylpyridine (Potent Nucleophile) step1->intermediate step2 Add Electrophile (E+) (e.g., Aldehyde, CO₂) intermediate->step2 product 4-Substituted-2-tert-butylpyridine (New C-C or C-Heteroatom Bond) step2->product

Caption: Workflow for functionalization via metal-halogen exchange.

  • Reaction Setup: Add this compound (1.0 equiv) to a flame-dried, three-neck flask under argon. Add anhydrous THF and cool the solution to -78 °C (dry ice/acetone bath).

  • Lithiation: Slowly add n-butyllithium (1.1 equiv, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour at this temperature.

  • Electrophilic Quench: Add a solution of the desired electrophile (e.g., benzaldehyde, 1.2 equiv) in THF dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the product by column chromatography.

Nucleophilic Aromatic Substitution (SNA_r_)

Direct substitution of the bromine by a nucleophile (SNA_r_) on an unactivated pyridine ring is generally challenging. The pyridine nitrogen activates the C2 and C4 positions to nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate.[1][2]

Mechanistic Insight: The reaction proceeds in two steps: addition of the nucleophile to form a resonance-stabilized anionic intermediate, followed by the elimination of the bromide leaving group to restore aromaticity.[1] For the reaction to be feasible, a very strong nucleophile (e.g., NaNH₂, alkoxides under harsh conditions) is typically required. In many cases, palladium-catalyzed methods like the Buchwald-Hartwig amination are more efficient and proceed under milder conditions than the corresponding SNA_r_ reaction.[7]

G start This compound + Nu⁻ intermediate Meisenheimer Intermediate (Negative charge delocalized, including onto Nitrogen) start->intermediate Addition (Rate-determining) product 4-Nu-2-tert-butylpyridine + Br⁻ intermediate->product Elimination

Caption: Simplified mechanism for Nucleophilic Aromatic Substitution (SNA_r_).

Conclusion

This compound is a versatile and robust building block whose reactivity is dominated by the C-Br bond. Its true synthetic power is unlocked through transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, which provide reliable and high-yielding pathways to a vast array of functionalized pyridine derivatives. Metal-halogen exchange offers an alternative, orthogonal route to generate a potent nucleophile for subsequent bond formation. A thorough understanding of the electronic and steric factors governing its reactivity allows the synthetic chemist to strategically and efficiently incorporate this valuable scaffold into complex molecular targets.

References

The Dual Nature of Bulk: A Technical Guide to the Electronic and Steric Effects of the Tert-Butyl Group in Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Influential Presence of the Tert-Butyl Group

In the vast landscape of chemical synthesis and drug design, the pyridine scaffold stands as one of the most versatile and frequently utilized heterocyclic systems.[1][2] Its unique electronic properties, basicity, and ability to coordinate with metals make it a cornerstone in pharmaceuticals, agrochemicals, and materials science. The strategic functionalization of the pyridine ring allows for the fine-tuning of its physicochemical properties. Among the myriad of possible substituents, the tert-butyl group holds a special significance due to its pronounced and often dichotomous influence.

This technical guide provides an in-depth exploration of the electronic and steric effects of the tert-butyl group on the pyridine ring. We will dissect how this bulky, non-polar substituent modulates basicity, reactivity, and spectroscopic properties. Furthermore, we will delve into practical applications, from its role as a sterically hindered non-nucleophilic base to its impact on the performance of advanced materials and its strategic use in drug development. This guide is intended to serve as a comprehensive resource for researchers and professionals seeking to understand and harness the unique characteristics of tert-butylated pyridines.

The Interplay of Electronic and Steric Effects: A Fundamental Analysis

The introduction of a tert-butyl group onto the pyridine ring brings about a fascinating interplay of two primary effects: a positive inductive electronic effect (+I) and a significant steric hindrance. The ultimate impact on the molecule's properties is highly dependent on the position of the tert-butyl group.

Electronic Effects: Enhancing Basicity through Induction

The tert-butyl group, being an alkyl substituent, is electron-donating through the sigma bonds of the pyridine ring. This positive inductive effect increases the electron density at the nitrogen atom, making its lone pair of electrons more available for donation to a proton or a Lewis acid.[3] Consequently, the basicity of the pyridine is enhanced. This effect is most clearly observed when the tert-butyl group is in the 4-position, where steric hindrance is minimal. For instance, 4-tert-butylpyridine has a significantly higher pKa than unsubstituted pyridine.[3]

Steric Hindrance: A Double-Edged Sword

The most defining characteristic of the tert-butyl group is its sheer size. This bulkiness creates steric hindrance, which can either be a desirable feature or a significant impediment, depending on the context.

When placed at the 2- or 6-position (ortho to the nitrogen), the tert-butyl group physically obstructs the nitrogen's lone pair. This steric shield makes it more difficult for larger molecules or even a proton to approach and bind to the nitrogen.[3] This steric hindrance can counteract the electronic-donating effect, leading to a decrease in basicity. A classic example is 2,6-di-tert-butylpyridine, which, despite having two electron-donating groups, is a weaker base than pyridine in aqueous solution.[4] This phenomenon is attributed to the steric strain introduced upon protonation and the disruption of the solvation shell around the pyridinium ion.[5]

The following diagram illustrates the opposing forces of electronic and steric effects on the basicity of substituted pyridines.

G cluster_effects Factors Influencing Basicity cluster_examples Positional Impact Electronic Electronic Effect (+I) Basicity Pyridine Basicity (pKa) Electronic->Basicity Increases Steric Steric Hindrance Steric->Basicity Decreases (at ortho) 4_TBP 4-tert-Butylpyridine (Electronic Dominates) 4_TBP->Basicity High pKa 2_TBP 2-tert-Butylpyridine (Steric & Electronic Compete) 2_TBP->Basicity Moderate pKa 26_DTBP 2,6-di-tert-Butylpyridine (Steric Dominates) 26_DTBP->Basicity Low pKa G Start Pyridine Precursor Reaction Reaction with tert-butylating agent (e.g., t-BuLi) Start->Reaction Quench Reaction Quenching (e.g., with H2O) Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying of Organic Layer (e.g., Na2SO4) Extraction->Drying Purification Purification (e.g., Distillation) Drying->Purification Product Pure tert-Butyl Pyridine Purification->Product

References

The Strategic Utility of 4-Bromo-2-tert-butylpyridine: An In-depth Technical Guide for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of heterocyclic intermediates, 4-Bromo-2-tert-butylpyridine has emerged as a uniquely versatile and powerful synthon. Its carefully orchestrated substitution pattern—a sterically demanding tert-butyl group and a synthetically labile bromine atom—imparts a desirable combination of stability, solubility, and controlled reactivity. This guide provides an in-depth exploration of the role of this compound as a pivotal building block for researchers, scientists, and drug development professionals. We will delve into its synthesis, elucidate its reactivity profile with a focus on synthetically valuable cross-coupling reactions, and present detailed, field-proven protocols. Furthermore, we will showcase its application in the synthesis of high-value molecules, thereby providing a comprehensive technical resource for leveraging this important intermediate in pharmaceutical and materials science research.

Introduction: Unveiling the Potential of a Substituted Pyridine

Pyridine scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and functional materials, making their substituted derivatives highly sought-after intermediates. This compound (CAS No: 50488-34-1) is a prime example of a strategically functionalized building block. The electron-deficient nature of the pyridine ring, coupled with the presence of a bromine atom at the 2-position, renders this site susceptible to a variety of nucleophilic and cross-coupling reactions.[1][2] The tert-butyl group at the 4-position, while sterically hindering, enhances solubility in organic solvents and can influence the regioselectivity of certain reactions.[2] This unique combination of electronic and steric effects makes this compound a valuable tool for introducing substituted pyridine moieties into target molecules.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 50488-34-1
Molecular Formula C₉H₁₂BrN
Molecular Weight 214.10 g/mol [2]
Appearance Colorless to light yellow liquid[2]
Boiling Point 243.6 °C[2]
Density 1.293 g/cm³[2]

Synthesis of this compound: A Practical Laboratory Protocol

The reliable and scalable synthesis of this compound is crucial for its widespread application. While several methods exist, a common and effective approach involves the direct bromination of 4-tert-butylpyridine. The challenge lies in achieving regioselectivity for the 2-position.[1] An alternative route involves a Sandmeyer-type reaction from 2-amino-4-tert-butylpyridine.[1] Below is a detailed protocol for the direct bromination approach.

Experimental Protocol: Synthesis via Direct Bromination

Objective: To synthesize this compound from 4-tert-butylpyridine.

Materials:

  • 4-tert-butylpyridine

  • Bromine (Br₂)

  • Sulfuric acid (H₂SO₄)

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

  • Ice bath

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser. Place the flask in an ice bath.

  • Charge Reactants: To the flask, add 4-tert-butylpyridine (1.0 equiv) and concentrated sulfuric acid (2.0 equiv) slowly and with caution, as the reaction is exothermic.

  • Bromination: Once the mixture has cooled, add bromine (1.1 equiv) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

G cluster_synthesis Synthesis of this compound 4-tert-butylpyridine 4-tert-butylpyridine Reaction Reaction 4-tert-butylpyridine->Reaction Bromine Bromine Bromine->Reaction H₂SO₄ This compound This compound Reaction->this compound

Caption: Synthesis of this compound.

The Role in Cross-Coupling Reactions: A Gateway to Molecular Diversity

The synthetic utility of this compound is most profoundly demonstrated in its participation in palladium-catalyzed cross-coupling reactions. The C-Br bond at the 2-position serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures and is widely used in drug discovery.[3] this compound readily participates in this reaction with a variety of boronic acids and esters.

Objective: To synthesize 2-(4-methoxyphenyl)-4-tert-butylpyridine.

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)[4]

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene/Water (10:1 mixture)

  • Schlenk tube and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with argon three times.

  • Solvent Addition: Add the degassed toluene/water mixture via syringe.

  • Reaction: Heat the mixture at 100 °C for 12 hours with vigorous stirring.

  • Work-up: After cooling, dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography (hexanes/ethyl acetate gradient) to yield the product.

Table 2: Representative Suzuki-Miyaura Coupling Reactions of this compound

Boronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic AcidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9012~85-95
4-Methoxyphenylboronic AcidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O10012~90-98
Thiophene-3-boronic acidPd(dppf)Cl₂Cs₂CO₃DMF1108~80-90

Yields are representative and may vary based on reaction scale and optimization.

G cluster_suzuki Suzuki-Miyaura Coupling This compound This compound Pd Catalyst Pd Catalyst This compound->Pd Catalyst Base Arylboronic Acid Arylboronic Acid Arylboronic Acid->Pd Catalyst Product Product Pd Catalyst->Product

Caption: Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The formation of C-N bonds is fundamental in the synthesis of pharmaceuticals. The Buchwald-Hartwig amination provides a versatile method for coupling amines with aryl halides.[5][6] this compound is an excellent substrate for this transformation.

Objective: To synthesize 4-(4-(tert-butyl)pyridin-2-yl)morpholine.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.03 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous Toluene

  • Schlenk tube and inert atmosphere setup

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube.

  • Add Reactants: Add this compound and anhydrous toluene.

  • Add Amine: Add morpholine via syringe.

  • Reaction: Seal the tube and heat at 100 °C for 8-12 hours.

  • Work-up: After cooling, dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography to afford the desired product.[7]

Table 3: Representative Buchwald-Hartwig Amination Reactions

Amine PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
AnilinePd(OAc)₂/XantphosCs₂CO₃Dioxane11018~90-95
MorpholinePd₂(dba)₃/XPhosNaOtBuToluene10010~92-98
CyclohexylaminePd(OAc)₂/RuPhosK₂CO₃t-Amyl alcohol10016~85-92

Yields are representative and may vary based on reaction scale and optimization.

G cluster_buchwald Buchwald-Hartwig Amination This compound This compound Pd Catalyst Pd Catalyst This compound->Pd Catalyst Base Amine Amine Amine->Pd Catalyst Product Product Pd Catalyst->Product

Caption: Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an efficient method for the formation of C(sp²)-C(sp) bonds, providing access to alkynyl-substituted pyridines, which are valuable intermediates in materials science and medicinal chemistry.[8]

Objective: To synthesize 2-(phenylethynyl)-4-tert-butylpyridine.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv)

  • Copper(I) iodide (CuI, 0.05 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask and inert atmosphere setup

Procedure:

  • Reaction Setup: To a dry Schlenk flask under argon, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Solvent and Base: Add anhydrous THF and triethylamine.

  • Add Alkyne: Add phenylacetylene dropwise.

  • Reaction: Stir the mixture at room temperature for 6 hours.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.[8]

Table 4: Representative Sonogashira Coupling Reactions

Alkyne PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHFRT6~85-95
TrimethylsilylacetylenePd(PPh₃)₄/CuIi-Pr₂NHToluene704~90-98
1-OctynePdCl₂(MeCN)₂/Xantphos/CuIDBUAcetonitrile8012~80-90

Yields are representative and may vary based on reaction scale and optimization.

G cluster_sonogashira Sonogashira Coupling This compound This compound Pd/Cu Catalyst Pd/Cu Catalyst This compound->Pd/Cu Catalyst Base Terminal Alkyne Terminal Alkyne Terminal Alkyne->Pd/Cu Catalyst Product Product Pd/Cu Catalyst->Product

Caption: Sonogashira coupling reaction.

Applications in Drug Discovery and Materials Science

The derivatives of this compound are prevalent in various fields of research and development.

Pharmaceutical Applications: A Scaffold for Bioactive Molecules

The substituted pyridine motif is a key pharmacophore in many approved drugs. This compound serves as a crucial intermediate in the synthesis of various biologically active compounds, including kinase inhibitors. For instance, derivatives of this molecule have been explored as inhibitors of Glycogen Synthase Kinase 3 (GSK-3), a target for neurodegenerative diseases and diabetes.[9][10]

Materials Science: Building Blocks for Functional Materials

In materials science, the ability to construct well-defined conjugated systems is essential for developing organic electronics. The alkynyl and aryl-substituted pyridines derived from this compound can be incorporated into hole-transport materials for perovskite solar cells or as components of organic light-emitting diodes (OLEDs).[11][12] The tert-butyl group can enhance the solubility and processability of these materials.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.[13]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[15]

Spectroscopic Data

Characterization of this compound is typically performed using NMR spectroscopy.

  • ¹H NMR (CDCl₃, 500 MHz): δ 8.35 (d, J = 5.5 Hz, 1H), 7.45 (d, J = 1.8 Hz, 1H), 7.20 (dd, J = 5.5, 1.8 Hz, 1H), 1.32 (s, 9H).

  • ¹³C NMR (CDCl₃, 125 MHz): δ 165.2, 149.8, 142.0, 125.8, 122.4, 34.8, 30.5.

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and instrument.[16][17]

Conclusion

This compound stands as a testament to the power of strategic molecular design in chemical synthesis. Its unique combination of a sterically influential tert-butyl group and a synthetically versatile bromine atom provides chemists with a robust and reliable building block for accessing a wide array of substituted pyridine derivatives. The detailed protocols and reactivity profiles presented in this guide are intended to empower researchers to confidently and efficiently utilize this valuable intermediate in their synthetic endeavors, accelerating the discovery and development of new pharmaceuticals and functional materials.

References

An In-depth Technical Guide to the Solubility Characteristics of 4-Bromo-2-tert-butylpyridine in Common Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the characterization of a compound's physicochemical properties is a cornerstone of its journey from a laboratory curiosity to a potential therapeutic agent. Among these properties, solubility stands as a paramount determinant of a drug's bioavailability, formulation feasibility, and overall efficacy. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility characteristics of 4-Bromo-2-tert-butylpyridine, a heterocyclic compound of significant interest in medicinal chemistry.

Our approach transcends a mere compilation of data. We will delve into the theoretical underpinnings of solubility, grounded in the molecular structure of this compound, and provide a practical, field-proven methodology for its empirical determination. The insights contained herein are designed to empower you to make informed decisions in your experimental designs, synthetic strategies, and formulation development.

Physicochemical Profile of this compound

A thorough analysis of a compound's solubility begins with an understanding of its intrinsic physicochemical properties. These properties govern its interactions with various solvents at a molecular level.

PropertyValueSource
Molecular Formula C₉H₁₂BrN
Molecular Weight 214.10 g/mol
Appearance Colorless to light yellow liquid or solid
Density 1.293 g/cm³[1][2]
Boiling Point 243.6°C at 760 mmHg[2]
Structure Pyridine ring substituted with a bromine atom at the 2-position and a tert-butyl group at the 4-position.

The molecular architecture of this compound is key to its solubility behavior. The presence of the nitrogen atom in the pyridine ring introduces a degree of polarity and a potential hydrogen bond acceptor site. Conversely, the bulky, nonpolar tert-butyl group and the bromine atom contribute to the molecule's lipophilic character. This amphipathic nature suggests a nuanced solubility profile across a spectrum of solvents.

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[3] This rule posits that substances with similar polarities are more likely to be soluble in one another.[3][4] We can, therefore, anticipate the solubility of this compound in various solvent classes based on its structure.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents are characterized by the presence of O-H or N-H bonds, making them strong hydrogen bond donors and acceptors. While the nitrogen atom in the pyridine ring of this compound can act as a hydrogen bond acceptor, the large, nonpolar tert-butyl group is expected to significantly hinder its solubility in highly polar solvents like water. We predict low solubility in water. In alcohols like ethanol and methanol, the presence of an alkyl chain in the solvent may lead to moderate solubility .

  • Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents possess polarity but lack O-H or N-H bonds. They are effective at solvating polar molecules through dipole-dipole interactions. Given the polar nature of the bromopyridine core, this compound is expected to exhibit good solubility in these solvents.[5]

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents are characterized by low dielectric constants and the absence of significant dipole moments. The substantial nonpolar character imparted by the tert-butyl group and the overall molecular structure suggests that this compound will have high solubility in nonpolar solvents.

The interplay of these structural features is visually represented in the following diagram:

Intermolecular Interactions Influencing Solubility cluster_solute This compound cluster_solvents Solvent Classes solute Pyridine Ring (Polar) - Nitrogen (H-bond acceptor) - Bromine (Polarizable) tert-Butyl Group (Nonpolar) polar_protic Polar Protic (e.g., Water, Ethanol) - H-bonding solute->polar_protic Moderate Interaction (Limited by nonpolar group) polar_aprotic Polar Aprotic (e.g., DMSO, Acetone) - Dipole-Dipole solute->polar_aprotic Strong Interaction (Dipole-dipole) nonpolar Nonpolar (e.g., Hexane, Toluene) - van der Waals solute->nonpolar Very Strong Interaction (van der Waals)

Caption: Intermolecular forces governing solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

While theoretical predictions provide a valuable starting point, empirical determination is essential for obtaining accurate solubility data. The following protocol outlines a robust method for assessing the solubility of this compound.

Materials and Equipment
  • This compound

  • A selection of common laboratory solvents (e.g., water, ethanol, acetone, hexane, toluene, DMSO)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Experimental Workflow: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[4] The process involves saturating a solvent with the solute and then quantifying the amount of dissolved solute.

Shake-Flask Solubility Determination Workflow start Start step1 Weigh Excess Solute Add to a known volume of solvent start->step1 step2 Equilibrate Agitate at a constant temperature for 24-48 hours step1->step2 step3 Phase Separation Centrifuge to pellet undissolved solid step2->step3 step4 Sample Collection Withdraw supernatant step3->step4 step5 Dilution Prepare serial dilutions of the saturated solution step4->step5 step6 Quantification Analyze by HPLC or UV-Vis step5->step6 end End step6->end

Caption: Experimental workflow for solubility determination.

Detailed Protocol
  • Preparation: Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a precise volume of the chosen solvent to each vial.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are disturbed.

  • Dilution: Prepare a series of dilutions of the supernatant with the same solvent.

  • Quantification: Analyze the diluted samples using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the concentration of the saturated solution, typically expressed in mg/mL or mol/L.

Qualitative Solubility Assessment

For a rapid, preliminary assessment, a qualitative approach can be employed.[6][7]

  • Add approximately 25 mg of this compound to a test tube.[7]

  • Add the solvent in 0.25 mL increments, vortexing after each addition.

  • Observe the point at which the solid completely dissolves.

  • Solubility can be classified as:

    • Very Soluble: Dissolves in < 1 mL of solvent.

    • Soluble: Dissolves in 1-3 mL of solvent.

    • Sparingly Soluble: Dissolves in 3-10 mL of solvent.

    • Insoluble: Does not completely dissolve in 10 mL of solvent.

Safety Considerations

When handling this compound, it is imperative to consult the Safety Data Sheet (SDS). This compound may be harmful if swallowed or in contact with skin.[8][9] Always work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[10]

Conclusion

For drug development professionals, the provided experimental protocol offers a reliable and systematic approach to empirically determine the solubility of this compound in various solvent systems. This data is indispensable for guiding formulation strategies, optimizing reaction conditions, and ultimately, advancing the development of new chemical entities.

References

Methodological & Application

Application Notes & Protocols: Strategic Use of 4-Bromo-2-tert-butylpyridine in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of Sterically Hindered Pyridines

The 2-arylpyridine scaffold is a privileged structural motif in modern pharmacology and materials science. However, the synthesis of derivatives bearing bulky substituents at the C2-position, such as a tert-butyl group, presents a significant synthetic challenge. The steric hindrance imposed by the tert-butyl group can impede access to the reaction center, complicating traditional synthetic transformations. 4-Bromo-2-tert-butylpyridine is a key building block that exemplifies this challenge; its successful functionalization via C-C bond-forming reactions is critical for accessing novel chemical entities.

The Suzuki-Miyaura cross-coupling reaction is a paramount tool for constructing C(sp²)–C(sp²) bonds, celebrated for its functional group tolerance and operational simplicity.[1][2][3] Despite its versatility, coupling sterically encumbered and relatively electron-deficient heteroaryl halides like this compound requires a departure from standard protocols. The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation, while the adjacent tert-butyl group sterically obstructs the crucial oxidative addition step.[4]

This guide provides an in-depth analysis of the mechanistic nuances, key parameter optimization, and detailed, field-proven protocols for the successful Suzuki-Miyaura cross-coupling of this compound. It is designed to empower researchers, scientists, and drug development professionals to overcome the inherent challenges and reliably synthesize complex 2,4-disubstituted pyridine derivatives.

Mechanistic Hurdles & Strategic Solutions

The efficacy of the Suzuki-Miyaura reaction hinges on a delicate balance within its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][5][6] For this compound, the primary bottleneck is the initial oxidative addition of the Pd(0) catalyst to the C-Br bond, which is sterically shielded by the ortho tert-butyl group.

Key Challenges:

  • Steric Hindrance: The bulky tert-butyl group directly impedes the approach of the palladium catalyst to the C4-Br bond. This significantly increases the activation energy for the oxidative addition step, often leading to sluggish or failed reactions under standard conditions.[7]

  • Catalyst Inhibition: The lone pair on the pyridine nitrogen can act as a ligand, coordinating to the palladium center. This can form catalytically inactive or less active species, effectively sequestering the catalyst from the reaction cycle.[4]

  • Competitive Side Reactions: Under suboptimal conditions, side reactions such as protodeboronation (loss of the boronic acid group) can compete with the desired cross-coupling, reducing overall yield.[4][8][9]

Strategic Solutions: The Central Role of Ligand Design

Overcoming these challenges necessitates the use of specialized catalyst systems. The solution lies in the rational selection of phosphine ligands that can modulate the steric and electronic properties of the palladium center.[10][11]

  • Bulky, Electron-Rich Ligands: Ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos) or tri-tert-butylphosphine (P(t-Bu)₃) are essential.[12][13][14]

    • Electronic Effect: Their strong electron-donating ability increases the electron density on the palladium atom, making it more nucleophilic and promoting the oxidative addition into the C-Br bond.[11]

    • Steric Effect: Their significant steric bulk favors the formation of a monoligated, 14-electron L-Pd(0) species, which is highly reactive. This bulk also accelerates the final reductive elimination step to release the product and regenerate the active catalyst.[10][11] Furthermore, the steric shielding provided by the ligand can disfavor the inhibitory coordination of the pyridine nitrogen.[4]

Suzuki_Miyaura_Catalytic_Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex Oxidative Addition Intermediate (Ar-Pd(II)-X) pd0->oa_complex Oxidative Addition trans_complex Transmetalation Intermediate (Ar-Pd(II)-Ar') oa_complex->trans_complex Transmetalation product Ar-Ar' (Coupled Product) trans_complex->product Reductive Elimination product->pd0 start Ar'-B(OR)₂ start->oa_complex base Base (e.g., K₃PO₄) base->oa_complex halide Ar-X (4-Bromo-2-tBu-Py) halide->pd0

Caption: Diagram 1: The Suzuki-Miyaura Catalytic Cycle.

Optimizing Key Reaction Parameters

A successful protocol relies on the systematic optimization of several interdependent variables.

ParameterRecommended Choice & Rationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%) : These are common, air-stable Pd(II) precursors that are reduced in situ to the active Pd(0) species by the phosphine ligand.
Ligand Buchwald Ligands (e.g., SPhos, XPhos) or P(t-Bu)₃ (2-6 mol%) : This is the most critical parameter. These bulky, electron-rich ligands are required to overcome steric hindrance and accelerate the key steps of the catalytic cycle.[12][13]
Base K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.) : A strong, non-nucleophilic base is needed to activate the boronic acid/ester for transmetalation.[5][15] K₃PO₄ is often highly effective for couplings involving nitrogen-containing heterocycles.[13]
Solvent 1,4-Dioxane/H₂O or Toluene/H₂O (typically 4:1 to 10:1 v/v) : An anhydrous organic solvent is needed to solubilize the reactants. A small amount of water is crucial for dissolving the inorganic base and facilitating the formation of the reactive boronate species.[4][13]
Boron Reagent Arylboronic Acid or Pinacol Ester (1.2-1.5 equiv.) : Boronic esters can offer greater stability and reduced potential for protodeboronation side reactions compared to the corresponding acids.[4]
Temperature 80-110 °C : Elevated temperatures are generally required to provide sufficient thermal energy to overcome the activation barriers associated with this sterically demanding coupling.[4]
Atmosphere Inert (Argon or Nitrogen) : Rigorous exclusion of oxygen is mandatory to prevent the oxidation and deactivation of the Pd(0) catalyst and to suppress the oxidative homocoupling of the boronic acid.[4]

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid or pinacol ester (1.2 equiv.)

  • Potassium Phosphate (K₃PO₄, 2.0 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv.)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv.)

  • Anhydrous 1,4-Dioxane

  • Degassed Deionized Water

  • Standard laboratory glassware (Schlenk flask, condenser) and inert atmosphere setup (Schlenk line or glovebox).

Experimental_Workflow setup 1. Reaction Setup Add solids (Py-Br, Boronic Acid, Base) to a dry Schlenk flask. degas 2. Inert Atmosphere Evacuate and backfill flask with Argon (3x cycles). setup->degas catalyst 3. Catalyst Addition Add Pd(OAc)₂ and SPhos under positive Argon flow. degas->catalyst solvents 4. Solvent Addition Add degassed Dioxane and Water via syringe. catalyst->solvents reaction 5. Heating & Stirring Heat to 100 °C with vigorous stirring for 12-24h. solvents->reaction monitor 6. Monitor Progress Check conversion by TLC or LC-MS. reaction->monitor workup 7. Aqueous Workup Cool, dilute with EtOAc, wash with water and brine. monitor->workup If complete purify 8. Purification Dry (Na₂SO₄), concentrate, and purify by column chromatography. workup->purify

Caption: Diagram 2: A generalized experimental workflow for the protocol.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).[4][16]

  • Establish Inert Atmosphere: Seal the flask, and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with argon gas. Repeat this vacuum/argon cycle three times to ensure all oxygen is removed.[13]

  • Catalyst Addition: Under a positive flow of argon, quickly add the Pd(OAc)₂ (0.02 equiv.) and SPhos ligand (0.04 equiv.).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water (e.g., in a 5:1 ratio) via syringe. The final reaction concentration should be approximately 0.1-0.2 M with respect to the limiting reagent.[16]

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the starting bromide is consumed (typically 12-24 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.[16]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the desired 2-tert-butyl-4-arylpyridine.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure. 2. Insufficient temperature. 3. Inappropriate ligand/base combination.1. Ensure rigorous degassing of solvents and proper inert atmosphere technique.[17] 2. Increase temperature in 10 °C increments. 3. Screen alternative bulky phosphine ligands (e.g., XPhos) or bases (e.g., Cs₂CO₃).[13]
Protodeboronation 1. Boronic acid instability. 2. Prolonged reaction time at high temperature.1. Use the corresponding boronic pinacol ester instead of the acid. 2. Use a milder base like KF, which can suppress this side reaction.[12] 3. Monitor the reaction closely and stop it once the starting material is consumed.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Improve degassing procedures for all solvents and ensure a leak-free reaction setup under a positive pressure of inert gas.[4]
Debromination of Starting Material Catalyst deactivation pathway or presence of impurities.Ensure high purity of starting materials and solvents. Consider screening alternative catalyst systems.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a challenging yet highly rewarding transformation. Success is not found in standard, off-the-shelf protocols but in a targeted approach that directly addresses the steric and electronic challenges of the substrate. The strategic implementation of bulky, electron-rich phosphine ligands, such as SPhos, is the cornerstone of an effective methodology. By carefully controlling the reaction parameters—particularly the catalyst system, base, and exclusion of oxygen—researchers can reliably access sterically encumbered 2,4-disubstituted pyridine derivatives, opening doors to new frontiers in medicinal chemistry and materials science.

References

Application Notes & Protocols: 4-Bromo-2-tert-butylpyridine as a Strategic Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Substituted Pyridines in Modern Drug Discovery

The pyridine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of Active Pharmaceutical Ingredients (APIs) due to its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability. Strategic functionalization of the pyridine ring is therefore a critical task in drug development. 4-Bromo-2-tert-butylpyridine (CAS 1086381-30-7) has emerged as a particularly valuable building block.[1][2]

The specific arrangement of its functional groups—a reactive bromine atom at the 4-position and a sterically demanding tert-butyl group at the 2-position—provides a unique combination of reactivity and selectivity.[3] The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental to building molecular complexity. The tert-butyl group, meanwhile, imparts significant steric influence that can direct the regioselectivity of reactions and modulate the physicochemical properties (e.g., solubility, lipophilicity) of resulting compounds.[3]

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing detailed protocols for leveraging this compound in two of the most powerful transformations in the synthetic chemist's toolkit: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.

Compound Properties and Safety Profile

A thorough understanding of the precursor's properties and safety requirements is a prerequisite for successful and safe experimentation.

Physicochemical Data
PropertyValueReference(s)
CAS Number 1086381-30-7[4]
Molecular Formula C₉H₁₂BrN[3]
Molecular Weight 214.10 g/mol [2][3]
Appearance Colorless to pale yellow liquid or solid[3]
Purity Typically ≥97%[2]
SMILES CC(C)(C)c1cc(Br)ccn1[3]
InChI Key TYDNNSUVMFKJJQ-UHFFFAOYSA-N[3]
Safety and Handling

This compound is classified as toxic if swallowed or in contact with skin.[5] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[5] Work should be conducted in a well-ventilated fume hood.

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Wash hands thoroughly after handling.[6] Keep the container tightly closed and store in a dry, well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[7]

  • First Aid:

    • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[5]

    • If on Skin: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.[5]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[6]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste.[5]

Always consult the latest Safety Data Sheet (SDS) from your supplier before commencing work.[5]

Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The bromine atom at the C4 position of the pyridine ring is primed for palladium-catalyzed cross-coupling reactions. This allows for the modular and efficient assembly of complex biaryl, heteroaryl, and arylamine structures common in pharmaceutical agents.[8]

G cluster_main cluster_products main This compound suzuki_prod 4-Aryl/Heteroaryl- 2-tert-butylpyridine (C-C Bond Formed) main->suzuki_prod Suzuki-Miyaura Coupling [Pd catalyst, Base, ArB(OH)₂] buchwald_prod 4-Amino- 2-tert-butylpyridine (C-N Bond Formed) main->buchwald_prod Buchwald-Hartwig Amination [Pd catalyst, Base, R¹R²NH]

Figure 1: Key cross-coupling reactions of this compound.

Protocol 1: Suzuki-Miyaura C-C Bond Formation

Principle & Mechanistic Insight

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp²) bonds.[9] The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from an organoboron species (e.g., a boronic acid) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable, air-stable Pd(0) source suitable for many standard couplings.[10] For more challenging substrates, catalysts with specialized ligands like Pd(dppf)Cl₂ may offer improved yields.[11]

  • Base: An inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is crucial.[12] It activates the boronic acid to form a more nucleophilic boronate species, facilitating the transmetalation step without causing unwanted side reactions.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is common.[10][12] The organic solvent solubilizes the reactants and catalyst, while water is necessary to dissolve the inorganic base and assist in the transmetalation process.

Detailed Experimental Protocol

Objective: To synthesize 4-(4-methoxyphenyl)-2-tert-butylpyridine via Suzuki-Miyaura coupling.

Materials & Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
This compound214.10214 mg1.01.0
4-Methoxyphenylboronic acid151.96167 mg1.11.1
Pd(PPh₃)₄1155.5658 mg0.050.05
Potassium Carbonate (K₂CO₃)138.21276 mg2.02.0
1,4-Dioxane-8 mL--
Deionized Water-2 mL--

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.1 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen.

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv). Using a syringe, add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL). Degassing is critical to prevent oxidation of the Pd(0) catalyst.

  • Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-18 hours. A sample can be taken via syringe, diluted with ethyl acetate, filtered through a small plug of silica, and spotted on a TLC plate.

  • Work-up:

    • Once the reaction is complete (disappearance of the starting bromide), cool the mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

  • Purification:

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Buchwald-Hartwig C-N Bond Formation

Principle & Mechanistic Insight

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, a transformation that is often challenging using classical methods.[13][14] Its development has revolutionized access to aryl amines, which are prevalent in pharmaceuticals.[15] The catalytic cycle is similar to the Suzuki coupling but differs in key aspects.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: This reaction is highly dependent on the choice of a phosphine ligand. Bulky, electron-rich ligands (e.g., those based on tri-tert-butylphosphine or biaryls like XPhos or RuPhos) are essential. They promote the reductive elimination step (the C-N bond formation) and prevent catalyst decomposition. Pre-formed catalysts like Pd₂(dba)₃ are often used as the Pd(0) source.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine after it coordinates to the palladium center, forming the key palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) is the most common choice as it is strong enough to effect deprotonation but is too bulky to act as a competing nucleophile.

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are required to prevent quenching of the strong base and interference with the catalytic cycle.

Detailed Experimental Protocol

Objective: To synthesize N-benzyl-2-tert-butylpyridin-4-amine via Buchwald-Hartwig amination.

Materials & Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
This compound214.10214 mg1.01.0
Benzylamine107.15129 mg (126 µL)1.21.2
Pd₂(dba)₃915.7223 mg0.0250.025
XPhos476.6548 mg0.100.10
Sodium tert-butoxide (NaOtBu)96.10135 mg1.41.4
Anhydrous Toluene-10 mL--

Procedure:

  • Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add sodium tert-butoxide (1.4 equiv), XPhos ligand (0.10 equiv), and Pd₂(dba)₃ (0.025 equiv) to a dry Schlenk tube equipped with a stir bar. NaOtBu is highly hygroscopic and should be handled in a dry environment.

  • Reagent Addition: Remove the tube from the glovebox. Add this compound (1.0 equiv) followed by anhydrous toluene (10 mL) and benzylamine (1.2 equiv) via syringe under a positive pressure of Argon.

  • Reaction: Seal the tube and place it in a preheated oil bath at 100-110 °C. Stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting bromide is consumed (typically 6-24 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (NH₄Cl, 10 mL).

    • Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.

    • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification:

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude material by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain the desired arylamine.

  • Characterization: Confirm the product's identity and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification prep1 1. Add solids (bromide, coupling partner, base) to Schlenk flask. prep2 2. Purge flask with inert gas (e.g., 3x evacuate/backfill cycles). prep1->prep2 prep3 3. Add catalyst/ligand under positive inert gas pressure. prep2->prep3 prep4 4. Add degassed/anhydrous solvent via syringe. prep3->prep4 react1 5. Heat to specified temperature (e.g., 80-110 °C) with stirring. prep4->react1 react2 6. Monitor progress periodically by TLC or LC-MS. react1->react2 workup1 7. Cool to RT. Quench reaction (e.g., with water or sat. NH₄Cl). react2->workup1 workup2 8. Perform aqueous extraction (e.g., with Ethyl Acetate). workup1->workup2 workup3 9. Dry organic layer (e.g., Na₂SO₄), filter, and concentrate. workup2->workup3 workup4 10. Purify by flash column chromatography. workup3->workup4 final Characterization (NMR, MS)

Figure 2: General experimental workflow for palladium-catalyzed cross-coupling.

Conclusion

This compound is a robust and versatile precursor for the synthesis of complex pharmaceutical intermediates. Its unique electronic and steric properties allow for predictable reactivity in high-yield coupling reactions. The detailed protocols provided herein for the Suzuki-Miyaura and Buchwald-Hartwig reactions serve as a validated starting point for researchers. By understanding the principles behind the choice of reagents and conditions, scientists can confidently adapt these methods to construct diverse libraries of novel compounds, accelerating the drug discovery and development process.

References

Application Notes and Protocols for 4-Bromo-2-tert-butylpyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 4-Bromo-2-tert-butylpyridine

In the competitive landscape of agrochemical research, the discovery of novel active ingredients with improved efficacy, selectivity, and environmental profiles is paramount. Heterocyclic compounds, particularly pyridine derivatives, form the backbone of numerous successful commercial herbicides, fungicides, and insecticides.[1][2] this compound is a key building block in this field, offering a unique combination of structural features that make it an exceptionally versatile precursor for the synthesis of new crop protection agents.

The strategic importance of this molecule lies in its distinct functionalities:

  • The Pyridine Core: A well-established scaffold in a multitude of biologically active molecules, providing a robust and modifiable foundation.[3][4]

  • The 4-Bromo Substituent: This halogen atom serves as a highly reactive handle for introducing molecular diversity. It is an excellent leaving group, making the C4 position susceptible to a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures.[5]

  • The 2-tert-butyl Group: This bulky alkyl group is not merely a passive substituent. It imparts significant steric influence, which can direct the regioselectivity of subsequent reactions and enhance the metabolic stability of the final product by shielding adjacent positions from enzymatic degradation. Furthermore, its lipophilic nature can improve the molecule's ability to penetrate plant cuticles or fungal cell membranes.

These attributes allow chemists to systematically explore structure-activity relationships (SAR) by introducing a wide range of functional groups at the C4 position, thereby fine-tuning the biological activity and selectivity of the target agrochemical.[3]

Key Synthetic Transformations and Applications

The primary utility of this compound in agrochemical synthesis is realized through transition-metal-catalyzed cross-coupling reactions. These methods allow for the precise formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions, tolerating a wide variety of functional groups.[6][7]

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds for Herbicides

The Suzuki-Miyaura coupling is arguably one of the most powerful tools for creating C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl structures.[8][9] In the context of agrochemicals, these scaffolds are often found in herbicides that target essential plant enzymes like protoporphyrinogen oxidase (PPO) or 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3][10] The reaction involves coupling the 4-bromo position of the pyridine ring with an aryl or heteroaryl boronic acid or ester.

Causality in Catalyst Selection: The success of a Suzuki coupling often hinges on the choice of the palladium catalyst and ligand. For an electron-deficient heterocycle like a bromopyridine, oxidative addition to the Pd(0) catalyst can be challenging. Therefore, the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is often crucial.[11] These ligands stabilize the Pd(0) center, promote the oxidative addition step, and facilitate the final reductive elimination to release the product and regenerate the catalyst.[8][11]

A This compound G 4-Aryl-2-tert-butylpyridine (Herbicide Precursor) A->G Suzuki Coupling B Aryl/Heteroaryl Boronic Acid B->G C Pd Catalyst (e.g., Pd(OAc)2) C->G D Ligand (e.g., SPhos) D->G E Base (e.g., K3PO4) E->G F Solvent (e.g., Dioxane/H2O) F->G

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Crafting Fungicidal Aminopyridines

The formation of C-N bonds is central to the synthesis of many fungicides and insecticides.[12] The Buchwald-Hartwig amination provides a direct route to couple primary or secondary amines with aryl halides.[6][13] Starting with this compound, this reaction allows for the introduction of a diverse range of amino functionalities, which are crucial toxophores in certain classes of fungicides.

Rationale for Reaction Conditions: This reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base like sodium tert-butoxide.[6][14] The base is critical; it deprotonates the amine in the catalytic cycle to form a palladium-amido complex, which is the key intermediate prior to the bond-forming reductive elimination step.[13] The reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen) as the Pd(0) catalytic species is sensitive to oxygen.[14]

Experimental Protocols

The following protocols are designed to be self-validating, providing a clear methodology for researchers.

Protocol 1: Synthesis of 4-(4-methoxyphenyl)-2-tert-butylpyridine via Suzuki-Miyaura Coupling

This protocol details a representative synthesis of a biaryl pyridine, a common core structure in modern herbicides.[15][16]

Data Presentation: Reaction Parameters

ParameterValue/ReagentMoles (mmol)Equivalents
Starting MaterialThis compound5.01.0
Coupling Partner4-Methoxyphenylboronic acid6.01.2
CatalystPalladium(II) Acetate (Pd(OAc)₂)0.10.02
LigandSPhos0.20.04
BasePotassium Phosphate (K₃PO₄)15.03.0
Solvent System1,4-Dioxane / Water20 mL / 5 mL-
Temperature90 °C--
Reaction Time12-18 hours--
Expected Yield75-90%--

Methodology

  • Reaction Setup: To a 100 mL oven-dried Schlenk flask, add this compound (1.07 g, 5.0 mmol), 4-methoxyphenylboronic acid (0.91 g, 6.0 mmol), Palladium(II) acetate (22.4 mg, 0.1 mmol), SPhos (82.1 mg, 0.2 mmol), and potassium phosphate (3.18 g, 15.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst which forms in situ.

  • Solvent Addition: Add degassed 1,4-dioxane (20 mL) and degassed water (5 mL) via syringe. The solvent must be degassed (e.g., by bubbling argon through it for 30 minutes) to remove dissolved oxygen.[11]

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-18 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield the pure product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

start_end start_end process process qc qc output output A 1. Combine Reagents (Bromo-pyridine, Boronic Acid, Pd(OAc)2, SPhos, K3PO4) B 2. Establish Inert Atmosphere (Evacuate/Backfill with Argon) A->B C 3. Add Degassed Solvents (Dioxane/Water) B->C D 4. Heat and Stir (90 °C, 12-18h) C->D E 5. Monitor Reaction (TLC / LC-MS) D->E F 6. Aqueous Workup (EtOAc/Water Extraction) E->F G 7. Purify (Column Chromatography) F->G H 8. Characterize Product (NMR, MS) G->H I Pure 4-Aryl-2-tert-butylpyridine H->I

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Conclusion

This compound stands out as a high-value intermediate for the synthesis of novel agrochemicals. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, provides a reliable and flexible platform for lead discovery and optimization. The steric and electronic properties conferred by the tert-butyl and bromo substituents allow for the rational design of molecules with enhanced stability and targeted biological activity. The protocols and principles outlined in this guide serve as a foundational resource for researchers aiming to leverage this versatile building block in the development of next-generation crop protection solutions.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-tert-butylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Hindered Aminopyridine Synthesis

The 2-aminopyridine scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of clinically significant pharmaceuticals. The ability to forge carbon-nitrogen (C-N) bonds to construct these heterocycles is, therefore, of paramount importance to drug discovery and development. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for C-N bond formation, largely supplanting classical methods that often require harsh reaction conditions and exhibit limited substrate scope.[1]

However, the synthesis of highly substituted aminopyridines, such as those derived from 4-Bromo-2-tert-butylpyridine, presents a significant synthetic challenge. The steric bulk of the tert-butyl group adjacent to the pyridine nitrogen can impede the key steps of the catalytic cycle, while the electron-rich nature of the pyridine ring can also influence reactivity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on successfully employing the Buchwald-Hartwig amination for the synthesis of 4-amino-2-tert-butylpyridine derivatives. We will delve into the mechanistic nuances of this transformation, provide detailed experimental protocols with modern catalyst systems, and offer a thorough troubleshooting guide to navigate the common pitfalls associated with this challenging substrate.

Mechanism and Key Principles: The Catalytic Cycle in Action

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle that can be broadly divided into three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2] Understanding how the unique properties of this compound influence each step is crucial for reaction optimization.

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl bromide to a low-valent palladium(0) species, forming a palladium(II) intermediate. The C-Br bond in this compound is sufficiently reactive for this step.

  • Amine Coordination and Deprotonation: The amine then coordinates to the palladium(II) center. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is critical and can significantly impact the reaction outcome.[3]

  • Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, and the palladium(0) catalyst is regenerated. This step is often rate-limiting, especially with sterically hindered substrates. The bulky tert-butyl group in the 2-position of the pyridine ring can sterically encumber the palladium center, making reductive elimination more challenging.[4] To overcome this, the use of bulky, electron-rich phosphine ligands is essential. These ligands promote the formation of a monoligated palladium species, which is believed to be more active in the reductive elimination step.[5]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Ar-Pd(II)(L)-Br Pd(0)L->Oxidative Addition Complex Ar-Br Amine Coordination [Ar-Pd(II)(L)(R2NH)]+Br- Oxidative Addition Complex->Amine Coordination + R2NH Palladium-Amido Complex Ar-Pd(II)(L)-NR2 Amine Coordination->Palladium-Amido Complex + Base - Base-H+Br- Palladium-Amido Complex->Pd(0)L Regeneration Product Ar-NR2 Palladium-Amido Complex->Product Reductive Elimination Catalyst Catalyst Product->Catalyst Catalyst Regeneration

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the choice of catalyst system. Modern, bulky biarylphosphine ligands and their corresponding palladacycle precatalysts have proven to be particularly effective for challenging substrates.[6][7] Below are two detailed protocols employing state-of-the-art catalyst systems.

General Considerations:

  • Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Oxygen can deactivate the palladium catalyst.[2]

  • Anhydrous Solvents: Solvents must be anhydrous. Toluene and dioxane are commonly used and should be freshly distilled or obtained from a solvent purification system.

Protocol 1: Using a Palladacycle Precatalyst (XPhos Pd G3)

This protocol utilizes a third-generation (G3) palladacycle precatalyst, which offers high activity and stability.[8][9]

Materials:

Reagent/MaterialAmount (for 1 mmol scale)Notes
This compound1.0 mmol, 1.0 equiv.---
Amine1.2 mmol, 1.2 equiv.---
XPhos Pd G30.02 mmol, 2 mol%Commercially available precatalyst.
Sodium tert-butoxide (NaOtBu)1.4 mmol, 1.4 equiv.Ensure it is a fresh, free-flowing powder.
Anhydrous Toluene5 mL---
Schlenk flask with stir bar------
Condenser------

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the desired amine (1.2 mmol), XPhos Pd G3 (0.02 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: In Situ Catalyst Generation with a Bulky Biarylphosphine Ligand (RuPhos)

This protocol involves the in situ generation of the active catalyst from a palladium source and a bulky, electron-rich ligand.

Materials:

Reagent/MaterialAmount (for 1 mmol scale)Notes
This compound1.0 mmol, 1.0 equiv.---
Amine1.2 mmol, 1.2 equiv.---
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)0.01 mmol, 1 mol% Pd---
RuPhos0.04 mmol, 4 mol%---
Lithium bis(trimethylsilyl)amide (LHMDS)1.4 mmol, 1.4 equiv.Can be used as a 1 M solution in THF.
Anhydrous Dioxane5 mL---
Schlenk flask with stir bar------
Condenser------

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol) and RuPhos (0.04 mmol).

  • Add anhydrous dioxane (2 mL) and stir for 10 minutes at room temperature to pre-form the catalyst.

  • In a separate flask, dissolve this compound (1.0 mmol) and the amine (1.2 mmol) in anhydrous dioxane (3 mL).

  • Add the substrate solution to the catalyst mixture.

  • Add LHMDS (1.4 mmol, 1.4 mL of a 1 M solution in THF).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Setup Combine reactants, catalyst, ligand, and base in a dry Schlenk flask. Inert Evacuate and backfill with Argon/Nitrogen. Setup->Inert Solvent Add anhydrous solvent. Inert->Solvent Heat Heat to desired temperature with vigorous stirring. Solvent->Heat Monitor Monitor progress by TLC or LC-MS. Heat->Monitor Cool Cool to room temperature. Monitor->Cool Filter Dilute and filter through Celite®. Cool->Filter Extract Wash with water and brine. Filter->Extract Dry Dry organic layer and concentrate. Extract->Dry Purify Purify by column chromatography. Dry->Purify

Caption: A general experimental workflow for the Buchwald-Hartwig amination.

Optimization and Troubleshooting

Even with optimized protocols, challenges can arise. Below is a guide to common issues and potential solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Catalyst/Ligand Inactivity: The chosen ligand may not be suitable for the specific amine. Oxygen may have deactivated the catalyst.Screen a panel of bulky biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos). Ensure rigorous inert atmosphere techniques. Use a precatalyst to ensure efficient generation of the active Pd(0) species.[7]
Base Incompatibility: The base may not be strong enough to deprotonate the amine, or it may be old/of poor quality.For less acidic amines, consider a stronger base like LHMDS or KHMDS. Always use a fresh, unopened bottle of base.
Solvent Issues: The solvent may not be sufficiently anhydrous.Use freshly dried and degassed solvents.
Side Product Formation (e.g., Hydrodehalogenation) High Reaction Temperature: Elevated temperatures can sometimes promote side reactions.Try lowering the reaction temperature. This may require a longer reaction time.
Ligand Choice: Some ligands may be more prone to promoting side reactions.Experiment with different ligands. Sometimes a slightly less bulky ligand can be beneficial.
Difficulty in Purification Ligand-Related Impurities: The phosphine ligand or its oxide can co-elute with the product.During workup, a wash with a dilute acid solution (e.g., 1 M HCl) can sometimes help remove the ligand. Optimize chromatography conditions.

Conclusion

The Buchwald-Hartwig amination of this compound, while challenging, is a highly feasible transformation with the appropriate selection of modern catalyst systems and careful execution of experimental protocols. The use of sterically demanding, electron-rich biarylphosphine ligands in conjunction with robust palladium precatalysts is key to overcoming the steric hindrance imposed by the tert-butyl group. By understanding the mechanistic underpinnings of the reaction and employing the detailed protocols and troubleshooting guide provided, researchers can confidently and efficiently synthesize valuable 4-amino-2-tert-butylpyridine derivatives for their drug discovery and development programs.

References

Application Note: Strategic Synthesis of Substituted Bipyridine Ligands from 4-Bromo-2-tert-butylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of functionalized bipyridine ligands, utilizing 4-Bromo-2-tert-butylpyridine as a versatile starting material. We delve into the mechanistic underpinnings and provide detailed, field-tested protocols for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Stille couplings, as well as nickel-catalyzed homocoupling for the synthesis of symmetrical bipyridines. This guide is intended for researchers in medicinal chemistry, materials science, and catalysis, offering insights into experimental design, reaction optimization, and product purification.

Introduction: The Significance of Bipyridine Ligands

2,2'-Bipyridine (bipy) and its derivatives are among the most ubiquitous chelating ligands in coordination chemistry.[1] Their ability to form stable complexes with a vast array of metal ions has established them as indispensable components in fields ranging from catalysis and materials science to photochemistry and drug development.[2][3] The electronic and steric properties of the bipyridine ligand can be precisely tuned by introducing substituents onto the pyridine rings. The 2-tert-butyl group, as present in our starting material, provides significant steric hindrance around the coordination sphere, which can influence the geometry and reactivity of the resulting metal complexes. The bromine atom at the 4-position serves as a versatile synthetic handle for introducing further chemical diversity through cross-coupling reactions.[4]

Synthetic Strategies: From Bromopyridine to Bipyridine

The construction of the C-C bond linking the two pyridine rings is most effectively achieved through transition metal-catalyzed cross-coupling reactions. The choice of reaction depends on the desired final product (symmetrical or unsymmetrical) and the available coupling partners.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C(sp²)–C(sp²) bonds.[2] It involves the reaction of an organoboron compound (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[2][5] For the synthesis of unsymmetrical bipyridines, this compound can be coupled with a suitable pyridylboronic acid or ester.

Causality in Experimental Design:

  • Catalyst: The choice of palladium catalyst and its associated ligand is critical. Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are commonly employed.[6][7] The bulky phosphine ligands stabilize the Pd(0) active species and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[7] The choice of base can significantly impact the reaction rate and yield.

  • Solvent: The reaction is typically performed in a mixture of an organic solvent (e.g., 1,4-dioxane, DMF, toluene) and water.[6][7] The aqueous phase is necessary to dissolve the inorganic base. Degassing the solvents is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[8]

Palladium-Catalyzed Stille Coupling

The Stille coupling offers an alternative route using an organotin reagent as the coupling partner.[9][10] This method is often tolerant of a wide range of functional groups. However, a significant drawback is the high toxicity of organotin compounds, which requires careful handling and rigorous purification of the final product.[2][10] The reaction of this compound with a pyridylstannane, catalyzed by a palladium complex like PdCl₂(PPh₃)₂, can yield the desired bipyridine.[2][9]

Nickel-Catalyzed Homocoupling

For the synthesis of symmetrical bipyridines, such as 4,4'-di-tert-butyl-2,2'-bipyridine, a reductive homocoupling reaction is the most direct approach. Nickel-catalyzed methods are particularly effective for this transformation.[11] In this process, a reducing agent, such as zinc or manganese powder, is used to generate a low-valent nickel species in situ, which then catalyzes the coupling of two molecules of the bromopyridine.[11] This method avoids the need to pre-synthesize organometallic coupling partners.

Visualization of Synthetic Pathways

The following diagrams illustrate the primary synthetic routes discussed.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_stille Stille Coupling cluster_homo Homocoupling start_suzuki This compound catalyst_suzuki Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) start_suzuki->catalyst_suzuki partner_suzuki Pyridylboronic Acid/Ester partner_suzuki->catalyst_suzuki product_suzuki Unsymmetrical 2,2'-Bipyridine catalyst_suzuki->product_suzuki C-C Bond Formation start_stille This compound catalyst_stille Pd Catalyst (e.g., PdCl₂(PPh₃)₂) start_stille->catalyst_stille partner_stille Pyridylstannane partner_stille->catalyst_stille product_stille Unsymmetrical 2,2'-Bipyridine catalyst_stille->product_stille C-C Bond Formation start_homo This compound (2 eq.) catalyst_homo Ni Catalyst Reductant (e.g., Zn, Mn) start_homo->catalyst_homo product_homo Symmetrical 4,4'-di-tert-butyl-2,2'-bipyridine catalyst_homo->product_homo Dimerization

Caption: Overview of key synthetic routes to bipyridine ligands.

Suzuki_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd_complex Ar-Pd(II)L₂(X) pd0->pd_complex Oxidative Addition tm Transmetalation pd_intermediate Ar-Pd(II)L₂(Ar') pd_complex->pd_intermediate Transmetalation pd_intermediate->pd0 Catalyst Regeneration re Reductive Elimination product Ar-Ar' pd_intermediate->product Reductive Elimination reagents Ar-X (this compound) reagents->pd_complex boronic Ar'-B(OR)₂ (Pyridylboronic Acid) boronic->pd_intermediate base Base (OH⁻) base->pd_intermediate G cluster_prep Preparation cluster_reaction Synthesis cluster_purification Isolation & Purification cluster_analysis Characterization prep Reagent & Glassware Preparation (Drying, Degassing) reaction Reaction Setup under Inert Atmosphere prep->reaction heating Heating & Stirring reaction->heating monitoring Reaction Monitoring (TLC, LC-MS) heating->monitoring workup Aqueous Work-up & Extraction monitoring->workup purify Column Chromatography or Recrystallization workup->purify analysis Structure Confirmation (¹H NMR, ¹³C NMR, MS) purify->analysis

References

Application Notes and Protocols: The Role of 4-Bromo-2-tert-butylpyridine in the Development of Organic Materials

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Versatile Building Block

Introduction

In the vast landscape of organic synthesis, substituted pyridines are indispensable building blocks for a wide array of functional materials, from pharmaceuticals to advanced organic electronics. Among these, brominated pyridines serve as versatile intermediates, primarily due to their amenability to palladium-catalyzed cross-coupling reactions, which are foundational in the construction of complex molecular architectures. This guide focuses on the role of 4-Bromo-2-tert-butylpyridine as a precursor in the development of novel organic materials.

While its isomer, 2-Bromo-4-tert-butylpyridine, is more extensively documented as a synthetic intermediate, this compound offers a unique combination of steric and electronic properties that can be strategically exploited in organic materials synthesis. The bromine atom at the 4-position provides a reactive site for carbon-carbon bond formation, while the bulky tert-butyl group at the 2-position can influence the conformation and intermolecular packing of the final material, potentially leading to desirable photophysical or electronic properties.

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science. It provides an in-depth analysis of the chemical properties of this compound, a detailed, field-proven protocol for its application in Suzuki-Miyaura cross-coupling reactions, and insights into its potential for creating next-generation organic materials.

Chemical Properties and Synthetic Potential

The synthetic utility of this compound is primarily dictated by the interplay between its bromo and tert-butyl substituents.

Key Physicochemical Properties

PropertyValue
Molecular Formula C₉H₁₂BrN
Molecular Weight 214.10 g/mol
Appearance Colorless to light yellow liquid or solid
Boiling Point ~243.6°C
Density ~1.293 g/cm³

Note: Physical properties are based on the closely related isomer 2-Bromo-4-tert-butylpyridine and may vary slightly.

The bromine atom at the 4-position of the pyridine ring is a key functional handle. It serves as an excellent leaving group in a variety of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. These reactions are instrumental in the synthesis of conjugated organic molecules, which are the cornerstone of many organic electronic materials.

The tert-butyl group at the 2-position exerts a significant steric influence. This bulky group can:

  • Influence Regioselectivity: In reactions involving further substitution on the pyridine ring, the tert-butyl group can direct incoming reagents to other positions.

  • Control Molecular Conformation: The steric bulk can force adjacent molecular fragments to twist out of plane, which can be used to tune the electronic properties of a molecule, such as its HOMO/LUMO energy levels.

  • Inhibit Intermolecular Aggregation: In the solid state, the tert-butyl groups can disrupt close packing of molecules, which can help to prevent aggregation-induced quenching of fluorescence in organic light-emitting diode (OLED) materials.[1]

Application in Organic Materials Synthesis: A Focus on Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[2] It is widely used in the synthesis of conjugated polymers, dendrimers, and small molecules for applications in OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The following protocol provides a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (K₂CO₃, 2.0 equiv).

  • Inert Atmosphere:

    • Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition:

    • Under a positive flow of the inert gas, add the palladium catalyst (Pd(PPh₃)₄, 0.03 equiv) to the flask.

    • Add the degassed solvent mixture (1,4-Dioxane/Water, 4:1 v/v) to the reaction flask via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction:

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the progress of the reaction by TLC. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers and wash with brine.

  • Purification:

    • Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-tert-butyl-4-arylpyridine product.

Troubleshooting and Optimization
IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst. Consider a pre-catalyst system.
Insufficiently degassed systemEnsure all solvents are thoroughly degassed and the reaction is run under a positive pressure of inert gas.
Inappropriate baseScreen other bases such as K₃PO₄ or Cs₂CO₃.
Byproduct Formation (Homocoupling) Presence of oxygenImprove degassing procedure.
Debromination Unstable starting material or intermediatesLower the reaction temperature. Use a milder base.

Diagrams and Workflows

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X Ln Ar-Pd(II)-X Ln Oxidative Addition->Ar-Pd(II)-X Ln Transmetalation Transmetalation Ar-Pd(II)-X Ln->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar' Ln Ar-Pd(II)-Ar' Ln Transmetalation->Ar-Pd(II)-Ar' Ln Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar' Ln->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Add Reactants Add Reactants Inert Atmosphere Inert Atmosphere Add Reactants->Inert Atmosphere Add Catalyst & Solvent Add Catalyst & Solvent Inert Atmosphere->Add Catalyst & Solvent Heat & Stir Heat & Stir Add Catalyst & Solvent->Heat & Stir Monitor by TLC Monitor by TLC Heat & Stir->Monitor by TLC Quench & Extract Quench & Extract Monitor by TLC->Quench & Extract Dry & Concentrate Dry & Concentrate Quench & Extract->Dry & Concentrate Column Chromatography Column Chromatography Dry & Concentrate->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Potential Applications in Organic Materials

The 2-tert-butyl-4-arylpyridine scaffold, synthesized from this compound, is a promising core for various organic materials.

  • OLEDs: The introduction of emissive aryl groups at the 4-position can lead to novel fluorescent or phosphorescent emitters. The tert-butyl group can help to improve the amorphous nature of thin films, which is beneficial for device performance and lifetime.[1]

  • Organic Semiconductors: By coupling this compound with appropriate aromatic units, it is possible to synthesize materials with tailored HOMO/LUMO levels for use as charge transport layers in OPVs and OFETs. The bulky tert-butyl group can influence the solid-state packing and, consequently, the charge carrier mobility.[3]

  • Functional Polymers: Polymerization of bifunctional monomers derived from this compound can lead to new conjugated polymers with interesting optical and electronic properties for applications in sensors and flexible electronics.

Conclusion

This compound, while less explored than its 2-bromo isomer, represents a valuable and versatile building block for the synthesis of novel organic materials. Its unique substitution pattern allows for the introduction of functional groups at the 4-position while leveraging the steric influence of the 2-tert-butyl group to control molecular conformation and solid-state morphology. The detailed protocol for the Suzuki-Miyaura cross-coupling provided in this guide serves as a robust starting point for researchers to explore the potential of this compound in creating next-generation materials for a wide range of organic electronic applications. As the demand for high-performance organic materials continues to grow, the strategic use of such versatile building blocks will be paramount in driving innovation in the field.

References

Application Notes and Protocols for Nickel-Catalyzed Homocoupling of 4-Bromo-2-tert-butylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Symmetrically substituted 2,2'-bipyridines are foundational ligands in coordination chemistry and serve as critical building blocks for pharmaceuticals, functional materials, and catalytic systems.[1][2][3] Specifically, 4,4'-di-tert-butyl-2,2'-bipyridine is a highly sought-after ligand due to the unique electronic and steric properties conferred by the tert-butyl groups, which enhance solubility and stability in metal complexes.[4] Traditional synthetic routes to this scaffold often suffer from harsh reaction conditions, inconsistent results, and low yields.[1][2] This application note provides a detailed, reliable, and scalable protocol for the synthesis of 4,4'-di-tert-butyl-2,2'-bipyridine via a nickel-catalyzed reductive homocoupling of a 2-halopyridine precursor. The described method is notable for its simplicity, efficiency, and use of an inexpensive, earth-abundant metal catalyst, proceeding without the need for an external ancillary ligand.[1][5][6]

Introduction: The Significance of Bipyridine Scaffolds

The 2,2'-bipyridine motif is a privileged bidentate chelating ligand, renowned for its ability to form stable complexes with a vast array of transition metals. The resulting metallo-complexes are pivotal in numerous applications, including:

  • Homogeneous Catalysis: As ligands in nickel- and iridium-catalyzed cross-coupling and C-H functionalization reactions.[1][2][7]

  • Materials Science: In the development of iridium dyes for organic light-emitting diodes (OLEDs) and photocatalysis.[1][2]

  • Drug Development: As core structures in molecules with potential cytotoxic and antiproliferative activities.[4][8]

The synthesis of 4,4'-di-tert-butyl-2,2'-bipyridine, however, has presented historical challenges, with methods like the dehydrogenative coupling of 4-tert-butylpyridine providing highly variable yields.[1] The development of nickel-catalyzed reductive coupling methodologies has provided a robust and high-yielding alternative, making these valuable ligands more accessible to the research community.[1][3]

The Catalytic Mechanism: A Deeper Look

The success of this homocoupling reaction hinges on a carefully orchestrated catalytic cycle, initiated by the reduction of a nickel(II) precatalyst to a highly reactive nickel(0) species. While the precise mechanism can vary, a plausible pathway favored in the literature involves the following key steps.[1][9]

Causality Behind Mechanistic Choices:

  • The Reductant is Key: The choice of reductant is critical. Manganese powder is particularly effective as it facilitates the reduction of Ni(II) to Ni(0) without promoting significant hydrodehalogenation of the starting material, a common side reaction observed when using zinc dust.[1]

  • Product as Ligand: This reaction is often described as "ligand-free," which can be a misnomer. It is proposed that the first turnover of the catalyst generates the 2,2'-bipyridine product, which then acts as an effective bidentate ligand for the nickel center, stabilizing the catalytic intermediates and promoting the reaction.[1][3][10] This autocatalytic behavior is a key feature of the system's efficiency.

Nickel_Catalytic_Cycle NiII Ni(II) Precatalyst (e.g., NiBr₂) Ni0 Active Ni(0) Species NiII->Ni0 Reduction (e.g., Mn powder) OxAdd Oxidative Addition Intermediate (Ar-Ni(II)-Br) Ni0->OxAdd Oxidative Addition DP Disproportionation or Further Reduction OxAdd->DP Formation of Ar-Ni-Ar species RE Reductive Elimination DP->RE RE->Ni0 Regenerates Catalyst product_out RE->product_out Ar-Ar (Product) center reductant_in reductant_in->NiII Mn⁰ substrate_in substrate_in->Ni0 2x Ar-Br Experimental_Workflow cluster_Reaction Reaction Phase cluster_Workup Workup & Isolation cluster_Purification Purification & Analysis A 1. Assemble & Oven-Dry Glassware B 2. Add Solids: Substrate, NiBr₂·3H₂O, Mn A->B C 3. Purge with Argon B->C D 4. Add Anhydrous DMF C->D E 5. Heat to 80 °C for 20h D->E F 6. Cool to RT & Expose to Air E->F G 7. Dilute with Et₂O & Filter F->G H 8. Aqueous Wash (H₂O & Brine) G->H I 9. Dry Organic Layer (MgSO₄) H->I J 10. Concentrate in vacuo I->J K 11. Purify by Sublimation or Chromatography J->K L 12. Characterize Product (NMR, MP, etc.) K->L

References

Application Notes and Protocols for the Modular Synthesis of Highly Substituted Pyridines Using 2-Bromo-4-tert-butylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the modular synthesis of highly substituted pyridines, leveraging the versatile building block, 2-bromo-4-tert-butylpyridine. Pyridine scaffolds are of paramount importance in medicinal chemistry and materials science, and their controlled functionalization is a key objective in modern synthetic chemistry.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the strategic application of 2-bromo-4-tert-butylpyridine in palladium-catalyzed cross-coupling reactions, thereby enabling the efficient and modular construction of diverse pyridine derivatives. The protocols provided herein are designed to be robust and reproducible, with a focus on explaining the underlying principles of experimental design.

Introduction: The Privileged Pyridine Scaffold

The pyridine ring is a cornerstone heterocyclic motif in the development of pharmaceuticals, agrochemicals, and functional materials.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a "privileged scaffold" in drug design.[1] A significant number of FDA-approved drugs contain a pyridine core, highlighting its therapeutic relevance across a wide range of diseases.[2][3] The biological activity of pyridine-containing molecules is intricately linked to the substitution pattern on the ring.[2] Consequently, synthetic methodologies that allow for the precise and flexible introduction of various substituents are in high demand.[4][5][6][7] This guide focuses on a modular approach to synthesizing these valuable compounds, using 2-bromo-4-tert-butylpyridine as a key strategic intermediate.

The Strategic Advantage of 2-Bromo-4-tert-butylpyridine

2-Bromo-4-tert-butylpyridine (CAS: 50488-34-1) is a particularly useful building block for the modular synthesis of substituted pyridines due to a combination of its electronic and steric properties.[8]

  • Reactive Handle for Cross-Coupling: The bromine atom at the 2-position serves as an excellent leaving group in a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the facile formation of new carbon-carbon and carbon-nitrogen bonds.[8]

  • Steric Influence of the tert-Butyl Group: The bulky tert-butyl group at the 4-position exerts significant steric hindrance. This can influence the regioselectivity of subsequent reactions on the pyridine ring and affect the conformational preferences of the final molecule. This steric bulk can be strategically employed to direct reaction pathways and achieve desired product isomers.

  • Enhanced Solubility: The lipophilic tert-butyl group can also improve the solubility of the compound and its derivatives in common organic solvents, which is a practical advantage in synthetic transformations and purification processes.[8]

Synthesis of 2-Bromo-4-tert-butylpyridine

The primary precursor for this key intermediate is typically 4-tert-butylpyridine.[8] A common method for its synthesis is the direct halogenation of 4-tert-butylpyridine. This involves an electrophilic substitution reaction where the regioselectivity is influenced by the tert-butyl group.[8] Due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution, specific reaction conditions or activation of the ring may be necessary to achieve the desired 2-position bromination.[8]

Modular Synthesis Workflow via Cross-Coupling Reactions

The carbon-bromine bond in 2-bromo-4-tert-butylpyridine is a versatile anchor point for introducing a wide array of functional groups through palladium-catalyzed cross-coupling reactions. This modular approach allows for the systematic construction of a library of substituted pyridines by simply varying the coupling partner. The three most pivotal reactions in this context are the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

G cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_products Product Scaffolds Bromo-tert-butylpyridine Bromo-tert-butylpyridine Suzuki Suzuki-Miyaura (C-C Bond) Bromo-tert-butylpyridine->Suzuki + Arylboronic Acid [Pd Catalyst, Base] Sonogashira Sonogashira (C-C Bond) Bromo-tert-butylpyridine->Sonogashira + Terminal Alkyne [Pd/Cu Catalysts, Base] Buchwald Buchwald-Hartwig (C-N Bond) Bromo-tert-butylpyridine->Buchwald + Amine [Pd Catalyst, Base] Aryl-Pyridine 2-Aryl-4-tert-butylpyridine Suzuki->Aryl-Pyridine Alkynyl-Pyridine 2-Alkynyl-4-tert-butylpyridine Sonogashira->Alkynyl-Pyridine Amino-Pyridine 2-Amino-4-tert-butylpyridine Buchwald->Amino-Pyridine

Figure 1: Modular synthesis workflow using 2-bromo-4-tert-butylpyridine.

Experimental Protocols

The following protocols are generalized and may require optimization based on the specific substrate and desired product. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-4-tert-butylpyridines

The Suzuki-Miyaura reaction is a highly versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide.[8][9][10]

Reaction Scheme: (A generic chemical reaction image would be placed here)

Protocol:

  • Reaction Setup: To a dry Schlenk flask, add 2-bromo-4-tert-butylpyridine (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionCausality
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Choice depends on the reactivity of the boronic acid. Dppf ligands are often more robust for challenging substrates.
Base K₂CO₃, Cs₂CO₃The base is crucial for the transmetalation step. Cs₂CO₃ is more soluble and often more effective.[11]
Solvent Toluene/H₂O, Dioxane/H₂OThe aqueous phase is necessary to dissolve the inorganic base and facilitate the reaction.
Temperature 80-110 °CSufficient thermal energy is required to drive the catalytic cycle, particularly the reductive elimination step.
Sonogashira Coupling: Synthesis of 2-Alkynyl-4-tert-butylpyridines

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[12][13]

Reaction Scheme: (A generic chemical reaction image would be placed here)

Protocol:

  • Reaction Setup: To a dry Schlenk flask, add 2-bromo-4-tert-butylpyridine (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Solvent and Base: Add a degassed solvent (e.g., THF, DMF) and a suitable base, which is typically an amine (e.g., triethylamine, diisopropylamine). The amine often serves as both the base and a solvent.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Workup: Dilute the reaction mixture with an organic solvent and wash with aqueous NH₄Cl solution to remove the copper salts, followed by water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

G Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-Br Pd(II)Complex1 Ar-Pd(II)(Br)L₂ OxAdd->Pd(II)Complex1 Transmetalation Transmetalation (with R-B(OH)₂ + Base) Pd(II)Complex1->Transmetalation Pd(II)Complex2 Ar-Pd(II)(R)L₂ Transmetalation->Pd(II)Complex2 RedElim Reductive Elimination Pd(II)Complex2->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Ar-R RedElim->Product

Figure 2: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Synthesis of 2-Amino-4-tert-butylpyridines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[14][15][16][17][18]

Reaction Scheme: (A generic chemical reaction image would be placed here)

Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.2-1.5 equiv) to a dry Schlenk flask.

  • Reagent Addition: Add 2-bromo-4-tert-butylpyridine (1.0 equiv) and the desired primary or secondary amine (1.1-1.3 equiv).

  • Solvent Addition: Add a dry, degassed aprotic solvent (e.g., toluene, dioxane).

  • Reaction Execution: Heat the mixture (typically 80-110 °C) with vigorous stirring until the reaction is complete.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

ParameterRecommended ConditionCausality
Catalyst/Ligand Pd₂(dba)₃ / BINAP or XPhosThe choice of ligand is critical. Bulky, electron-rich phosphine ligands facilitate the oxidative addition and reductive elimination steps.[18]
Base NaOtBu, K₃PO₄A strong base is required to deprotonate the amine, forming the active nucleophile in the catalytic cycle.[15]
Solvent Toluene, DioxaneAnhydrous, aprotic solvents are necessary to prevent quenching of the strong base and interference with the catalyst.
Temperature 80-110 °CHigher temperatures are often needed to overcome the activation barrier for the C-N bond-forming reductive elimination.

Conclusion

2-Bromo-4-tert-butylpyridine is a highly effective and versatile building block for the modular synthesis of a wide range of highly substituted pyridines. The strategic placement of the bromo and tert-butyl groups allows for predictable and efficient functionalization through palladium-catalyzed cross-coupling reactions. The protocols detailed in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide a robust foundation for researchers to construct diverse libraries of pyridine derivatives for applications in drug discovery, agrochemicals, and materials science. The modular nature of these synthetic routes allows for rapid exploration of structure-activity relationships, accelerating the development of novel and functional molecules.

References

Troubleshooting & Optimization

Technical Support Center: Catalyst Deactivation Issues with 4-Bromo-2-tert-butylpyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in cross-coupling reactions involving 4-Bromo-2-tert-butylpyridine. This substrate, while a valuable building block, presents unique difficulties due to the steric hindrance from the tert-butyl group and the coordinating nature of the pyridine nitrogen. This guide offers practical solutions and detailed protocols to help researchers, scientists, and drug development professionals overcome these obstacles and achieve successful, reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound particularly challenging?

A1: The primary difficulty arises from a combination of steric and electronic factors. The tert-butyl group at the 2-position creates significant steric hindrance around the pyridine nitrogen and the reaction center. This can impede key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1] Additionally, the Lewis basic nitrogen atom in the pyridine ring can strongly coordinate to the palladium catalyst, forming stable, inactive complexes and effectively poisoning the catalyst.[2][3] This is a well-known issue with pyridine-containing substrates, often termed the "2-pyridyl problem," which is exacerbated in this case by the bulky substituent.[2]

Q2: What are the primary mechanisms of catalyst deactivation when using this compound?

A2: The main deactivation pathways include:

  • Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the metal center and preventing the coordination of reactants or inhibiting key steps in the catalytic cycle.[2][4][5] The electron-donating nature of the tert-butyl group can increase the Lewis basicity of the nitrogen, potentially strengthening this inhibitory coordination.[6]

  • Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, particularly at high concentrations or elevated temperatures.[2]

  • Slow Catalysis Leading to Agglomeration: If the catalytic cycle is slowed by steric hindrance or pyridine inhibition, the active Pd(0) species may have a longer lifetime in solution, increasing the likelihood of decomposition into inactive palladium black.[2][6]

  • Ligand Degradation: Phosphine ligands, commonly used in these reactions, can be susceptible to oxidation or other degradation pathways, especially at higher temperatures.[6][7]

Q3: How does the choice of ligand impact catalyst deactivation with this substrate?

A3: The choice of ligand is critical for a successful reaction. For sterically hindered and coordinating substrates like this compound, bulky and electron-rich phosphine ligands are often the most effective.[2][8] These ligands, such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) or trialkylphosphines (e.g., P(t-Bu)₃), can:

  • Sterically shield the metal center: The bulk of the ligand can physically hinder the coordination of the pyridine nitrogen.[2]

  • Increase electron density on the metal: This promotes the desired catalytic steps and can weaken the bond between the palladium and the pyridine nitrogen.[2]

  • Promote faster reductive elimination: This can outcompete catalyst deactivation pathways.

Q4: Can the choice of palladium precursor influence the outcome of the reaction?

A4: Yes, the choice of palladium precursor is important. Modern palladium pre-catalysts, such as the Buchwald G3 palladacycles, are often more reliable than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[9][10] These pre-catalysts are designed to generate the active LPd(0) species cleanly and efficiently upon activation with a base, which can be crucial when dealing with challenging substrates.[9][11] Using a pre-catalyst can lead to more consistent and reproducible results by ensuring the efficient formation of the active catalytic species.[2][12]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Low or No Conversion of Starting Material

If you are observing low or no consumption of this compound, consider the following troubleshooting steps.

Possible CauseTroubleshooting Steps
Catalyst Poisoning by Pyridine Nitrogen 1. Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands like XPhos, SPhos, or P(t-Bu)₃. 2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure efficient generation of the active catalytic species.[2] 3. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1-2 mol% up to 5-10 mol%) to compensate for the poisoned catalyst.[8][12]
Inefficient Oxidative Addition 1. Increase Reaction Temperature: Carefully increase the reaction temperature in increments of 10-20 °C, while monitoring for potential substrate or catalyst decomposition.[2] 2. Change the Halide (if possible): If a chloro-analogue is being used, switching to the bromo- or iodo-analogue will facilitate oxidative addition.[2][13]
Poor Transmetalation (in Suzuki Coupling) 1. Base Screening: The choice of base is crucial. Test a variety of inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃. K₃PO₄ is often effective for couplings with nitrogen-containing heterocycles.[8] 2. Solvent System: Ensure the solvent system (e.g., dioxane/water, toluene/water) adequately solubilizes all reactants. The presence of water is often necessary for activating the boronic acid with an inorganic base.[8]

Troubleshooting Workflow for Low Conversion

start Low or No Conversion poisoning Suspect Catalyst Poisoning? start->poisoning ligand Switch to Bulkier Ligand (e.g., XPhos, SPhos) poisoning->ligand Yes oa Inefficient Oxidative Addition? poisoning->oa No precatalyst Use Palladium Pre-catalyst ligand->precatalyst loading Increase Catalyst Loading precatalyst->loading end Improved Conversion loading->end temp Increase Reaction Temperature oa->temp Yes transmetalation Poor Transmetalation? oa->transmetalation No temp->end base Screen Different Bases (e.g., K3PO4, Cs2CO3) transmetalation->base Yes solvent Optimize Solvent System base->solvent solvent->end catalyst Catalyst Stability ligand Ligand Choice (Bulky, Electron-Rich) catalyst->ligand precatalyst Palladium Precursor (Pre-catalyst vs. Salt) catalyst->precatalyst temp Reaction Temperature catalyst->temp base Base Selection catalyst->base

References

How to avoid homocoupling of boronic acids in reactions with 4-Bromo-2-tert-butylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Minimizing Boronic Acid Homocoupling

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for a common and frustrating challenge in Suzuki-Miyaura cross-coupling: the formation of boronic acid homocoupling byproducts when reacting with sterically hindered and electron-rich heteroaryl halides like 4-Bromo-2-tert-butylpyridine. The presence of the bulky tert-butyl group and the coordinating pyridine nitrogen creates a unique set of challenges that requires careful optimization to achieve high yields of the desired cross-coupled product.

Troubleshooting Guide: Diagnosing and Solving Homocoupling Issues

This section addresses specific problems you may be encountering during your experiments.

Q1: I'm observing a significant amount of a symmetrical biaryl byproduct corresponding to my boronic acid. What is causing this homocoupling?

A1: Boronic acid homocoupling is a major side reaction that competes with your desired cross-coupling.[1] It consumes your boronic acid, reduces the yield of your target molecule, and often leads to difficult purifications. There are two primary mechanistic pathways responsible for this byproduct formation:

  • Oxygen-Mediated Homocoupling: This is the most common cause. Dissolved molecular oxygen in your reaction solvent can oxidize the catalytically active Pd(0) species to Pd(II).[2][3][4] This newly formed Pd(II) complex can then undergo a reaction with two molecules of your boronic acid to produce the homocoupled product, regenerating Pd(0) in the process. This parasitic cycle will continue as long as oxygen is present.[1]

  • Palladium(II) Precatalyst-Mediated Homocoupling: If you are using a Pd(II) salt as a precatalyst, such as Palladium(II) acetate (Pd(OAc)₂) or Palladium(II) chloride (PdCl₂), it must be reduced in situ to the active Pd(0) state to enter the main catalytic cycle.[5] The boronic acid itself can act as the reducing agent, a process that inherently consumes two equivalents of the boronic acid to form one equivalent of the homocoupled product for every equivalent of Pd(0) generated.[5][6][7] This is often a significant issue at the beginning of the reaction.

dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.5, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.1]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption { label = "Competing pathways: Suzuki coupling vs. Homocoupling."; fontsize = 12; fontname = "Arial"; }

enddot Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.

Q2: I've tried degassing my solvent, but I still see homocoupling. What else can I do?

A2: While degassing is critical, other factors related to your specific substrates can promote homocoupling. The reaction with this compound is challenging because the steric hindrance from the tert-butyl group can slow down the oxidative addition step, and the pyridine nitrogen can coordinate to the palladium center, potentially hindering the catalytic cycle.[8] If the desired cross-coupling is slow, the competing homocoupling side reaction has more opportunity to occur.

Here are the key parameters to optimize:

  • Catalyst and Ligand Choice: This is the most critical factor. For sterically hindered and potentially coordinating substrates, standard catalysts like Pd(PPh₃)₄ are often inefficient.[5] You need a catalyst system that promotes a very fast rate of reductive elimination.

    • Solution: Use modern catalyst systems featuring bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[6][9][10] These ligands accelerate the crucial steps of the catalytic cycle, allowing the desired reaction to outpace homocoupling.[2][11] Using a Pd(0) source (e.g., Pd₂(dba)₃) or a well-defined precatalyst (e.g., XPhos-Pd-G3/G4) that cleanly generates the active Pd(0) species is highly recommended over Pd(II) salts.[5][6][12]

  • Base Selection: The base activates the boronic acid for transmetalation, but its choice can influence side reactions.[13][14]

    • Solution: For nitrogen-containing heterocycles, milder inorganic bases are often preferred. Potassium phosphate (K₃PO₄) is frequently effective.[9][15] Stronger bases or those that introduce excess water can sometimes promote protodeboronation, another common side reaction.

  • Procedural Modifications: How you run the reaction matters.

    • Solution: Consider the slow addition of the boronic acid via a syringe pump.[6][15] This keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction. Using a slight excess (1.1-1.2 equivalents) of the boronic acid is standard, but avoid large excesses which can favor side reactions.

Frequently Asked Questions (FAQs)

Q3: What is the best "go-to" catalyst system for coupling with this compound?

A3: There is no single "catch-all" condition, but a highly reliable starting point for this specific substrate would be a combination of a palladium(0) source like Pd₂(dba)₃ with a bulky, electron-rich biarylmonophosphine ligand. Alternatively, using a pre-formed palladacycle precatalyst is even better as they are designed for stability and efficient generation of the active catalyst.

Catalyst System ComponentRecommendationRationale for Hindered Pyridines
Palladium Source G3/G4 Palladacycle Precatalysts (e.g., SPhos-Pd-G3) or Pd₂(dba)₃Precatalysts ensure clean, efficient generation of the active Pd(0)L₁ species, minimizing Pd(II)-mediated homocoupling.[6]
Ligand SPhos, XPhos, RuPhosThese bulky, electron-rich ligands accelerate oxidative addition and reductive elimination, the key steps for efficient cross-coupling, thus outcompeting side reactions.[9][16] Their steric bulk also helps prevent catalyst inhibition by the pyridine nitrogen.
Base K₃PO₄ or Cs₂CO₃These bases are effective in activating the boronic acid for transmetalation and are well-tolerated in couplings involving nitrogen heterocycles.[9][14][15]
Solvent 1,4-Dioxane/water, Toluene/water, or CPME/waterAprotic ethereal or aromatic solvents are standard. A small amount of water is often necessary to solubilize the inorganic base and facilitate boronic acid activation.[9][14][17]

Q4: How can I ensure my reaction is sufficiently free of oxygen?

A4: Rigorous exclusion of oxygen is arguably the most important practical step to prevent homocoupling.[3][4] Standard Schlenk techniques are essential for success.

  • Inert Gas Sparging: Bubbling an inert gas (argon or nitrogen) directly through your solvent for 20-30 minutes is a very effective method.[1] A subsurface sparge, where the needle is below the liquid surface, is more efficient than simply blowing gas over the top.[3]

  • Freeze-Pump-Thaw: For ultimate oxygen removal, especially on a small scale, performing three cycles of freezing the solvent (with liquid nitrogen), applying a high vacuum, and then thawing under an inert atmosphere is the gold standard.[6]

  • Procedure: Always assemble your reaction vessel (containing the aryl halide, base, and catalyst) and purge it thoroughly with an inert gas before adding the degassed solvent and boronic acid solution.[18]

Q5: Can the solvent choice affect the amount of homocoupling?

A5: Yes, the solvent plays a crucial role in reagent solubility and can influence reaction rates and selectivity.[19][20][21] For Suzuki-Miyaura reactions, polar aprotic solvents like 1,4-dioxane, THF, or aromatic solvents like toluene are commonly used, often with a small amount of water.[9] The water helps dissolve the inorganic base, which is necessary to form the "ate" complex of the boronic acid, making it competent for transmetalation.[13][22] While solvent choice has a complex effect, ensuring all components are adequately solubilized at the reaction temperature is key for an efficient reaction that can outcompete homocoupling.[14]

Experimental Protocols
General Protocol for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for your optimizations.

enddot Caption: Workflow for a robust Suzuki-Miyaura coupling experiment.

1. Reagent Preparation & Setup:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), and the palladium precatalyst (e.g., SPhos-Pd-G3, 0.02 mmol, 2 mol%).

  • In a separate vial, weigh the desired boronic acid (1.2 mmol, 1.2 equiv).

2. Establishing an Inert Atmosphere:

  • Seal the Schlenk flask with a rubber septum.

  • Evacuate the flask under high vacuum and backfill with argon or high-purity nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[18]

3. Solvent and Reagent Addition:

  • Prepare a degassed solvent system (e.g., 9 mL of 1,4-dioxane and 1 mL of water, sparged with argon for 30 minutes).

  • Under a positive pressure of argon, add the degassed solvent to the Schlenk flask containing the aryl halide, base, and catalyst.

  • Add the boronic acid to the reaction mixture as a solid or dissolved in a small amount of the degassed solvent. For particularly problematic cases, dissolving the boronic acid and adding it slowly over 1 hour via syringe pump is recommended.[6]

4. Reaction and Workup:

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography.

References

Technical Support Center: Navigating Solubility Challenges in Reactions with 4-Bromo-2-tert-butylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, chemists, and process development professionals working with 4-Bromo-2-tert-butylpyridine. This sterically hindered and crystalline solid, while a valuable building block, frequently presents significant solubility challenges that can impede reaction kinetics, reduce yields, and complicate downstream processing.

This guide is structured not as a rigid protocol, but as a dynamic troubleshooting resource. We will delve into the underlying physical-organic principles governing its solubility and provide field-proven, actionable solutions to overcome these hurdles in common synthetic transformations.

Part 1: The Root of the Problem: Understanding the Unique Solubility Profile

This compound's difficult solubility stems from a combination of its molecular features:

  • High Crystallinity: The compound is a solid with a relatively high melting point, indicative of strong crystal lattice energy. A significant amount of energy is required to break down this lattice before solvation can occur.

  • Steric Hindrance: The bulky tert-butyl group adjacent to the nitrogen atom sterically shields the polar pyridine ring. This hindrance disrupts the typical solvation interactions that would readily occur with a less substituted pyridine.

  • Ambiguous Polarity: The molecule possesses a polar pyridine core and a nonpolar tert-butyl group, creating an ambiguous polarity that makes it not perfectly soluble in either highly polar or purely nonpolar solvents.

This unique combination often leads to it being sparingly soluble in many common ethereal, aromatic, and even polar aprotic solvents at ambient temperatures.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific, frequently encountered issues in a question-and-answer format, providing both immediate troubleshooting steps and deeper mechanistic explanations.

Section 2.1: Suzuki-Miyaura Cross-Coupling Reactions

Question: "My Suzuki coupling reaction with this compound is sluggish and gives low yields. I see a significant amount of undissolved starting material even after heating. What can I do?"

Answer: This is a classic solubility-limited reaction scenario. When the substrate has poor solubility, its concentration in the solution phase is too low to achieve an effective rate of oxidative addition to the palladium catalyst, which is often the rate-limiting step.

Troubleshooting Protocol:

  • Solvent System Optimization: Move away from single-solvent systems. A mixture of a nonpolar, aromatic solvent (to solvate the aryl portion) and a more polar, aprotic co-solvent (to aid dissolution and catalyst stability) is often highly effective.

    • Primary Recommendation: A mixture of toluene and a polar aprotic solvent like N,N-Dimethylformamide (DMF) or 1,4-dioxane is a robust starting point. The toluene helps solvate the less polar aspects of the molecule, while the co-solvent assists in dissolving the boronic acid/ester and the inorganic base.

    • Alternative High-Boiling Point Systems: For stubborn cases requiring higher temperatures, consider solvent systems like xylenes/DMF or cyclopentyl methyl ether (CPME)/N,N-Dimethylacetamide (DMAc).

  • Temperature Elevation: Given the high crystallinity, increasing the reaction temperature is often necessary. Aim for a temperature that ensures full dissolution of the starting material.

    • Practical Tip: Before running the full reaction, perform a simple solubility test. Add your substrate and chosen solvent system to a vial and gradually heat it to determine the temperature required for complete dissolution. This will be your minimum reaction temperature.

  • Phase-Transfer Catalysis (PTC): If you are using an aqueous base (like aq. K₂CO₃ or Na₂CO₃), the reaction is biphasic, and solubility becomes even more critical. The use of a phase-transfer catalyst can shuttle reactants across the phase boundary.

    • Recommended PTCs: Tetrabutylammonium bromide (TBAB) or other quaternary ammonium salts can significantly enhance the reaction rate by improving the interaction between the organic and aqueous phases.

Data-Driven Solvent Selection for Suzuki Couplings:

Solvent SystemTypical Ratio (v/v)Temperature Range (°C)Key Advantages & Rationale
Toluene/Ethanol/Water2:1:180-100Ethanol acts as a co-solvent, improving the solubility of both the organobromide and the inorganic base.
1,4-Dioxane/Water3:1 to 5:190-110A very common and effective system for Suzuki reactions; dioxane is a good solvent for a wide range of organic compounds.
Toluene/DMF10:1 to 5:1100-120DMF is an excellent polar aprotic solvent that can help dissolve polar intermediates and salts, driving the reaction forward.
CPME/Water4:190-110CPME is a greener and often more effective alternative to THF or dioxane, with a higher boiling point allowing for higher reaction temperatures.
Section 2.2: Lithiation and Grignard Formation

Question: "I'm trying to perform a lithium-halogen exchange on this compound using n-BuLi, but the reaction is incomplete. How can I improve this?"

Answer: The insolubility of the starting material in common ethereal solvents at the very low temperatures required for these reactions (-78 °C) is the primary challenge. The reaction is heterogeneous, occurring on the surface of the suspended solid, which leads to slow and often incomplete conversion.

Troubleshooting Protocol:

  • Solvent Choice is Critical: While Tetrahydrofuran (THF) is common, its freezing point (-108 °C) is close to the reaction temperature. A solvent with a lower freezing point can be advantageous.

    • Primary Recommendation: Use a mixture of THF and a less polar co-solvent like toluene or hexanes. Toluene, in particular, can sometimes help to "wet" the surface of the crystalline starting material.

    • Alternative Solvent: 2-Methyltetrahydrofuran (2-MeTHF) is an excellent alternative to THF. It has a lower freezing point and can sometimes offer superior solubility for certain substrates.

  • "Pre-complexation" or Slow Addition Technique:

    • Suspend the this compound in your chosen solvent at a slightly higher temperature (e.g., -20 °C to 0 °C) to achieve better initial dispersion.

    • Cool the resulting slurry to -78 °C.

    • Add the n-BuLi solution very slowly (dropwise) to the vigorously stirred slurry. This ensures that the BuLi reacts as it is added, preventing accumulation and potential side reactions.

  • Consider a Knochel-Hauser Base (TMP-Base): For sterically hindered substrates, a Hauser base like TMPMgCl·LiCl can be more effective than traditional organolithiums for deprotonation/metalation, although this is for C-H activation rather than Br-Li exchange. For Br-Mg exchange, Turbo Grignard reagents are highly effective.

    • Turbo Grignard (i-PrMgCl·LiCl): This reagent is highly effective for Br-Mg exchange and often shows superior performance with poorly soluble substrates compared to traditional Grignard formation methods. The presence of LiCl helps to break up oligomeric Grignard species and increase reactivity.

Workflow for Overcoming Solubility in Lithiation:

Caption: Decision workflow for troubleshooting lithiation reactions.

Part 3: General Strategies & Preventative Measures

Beyond specific reaction types, several general strategies can be employed when working with poorly soluble reagents like this compound.

1. Sonication: The use of an ultrasonic bath can be a powerful tool to aid dissolution. The high-frequency sound waves create cavitation bubbles that can help to break down the crystal lattice of the solid starting material, effectively increasing the rate of dissolution.

2. Co-Solvent Screening: A systematic approach to finding the right solvent system is often the most reliable method.

Experimental Protocol: High-Throughput Solubility Screen

  • Preparation: Dispense a small, fixed amount (e.g., 5 mg) of this compound into a series of HPLC vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different candidate solvent or solvent mixture.

  • Equilibration: Vigorously stir or shake the vials at a controlled temperature (e.g., 25 °C, then 50 °C, then 80 °C) for a set period.

  • Analysis: After allowing any undissolved solid to settle, take an aliquot from the supernatant and analyze the concentration of the dissolved substrate by a suitable method (e.g., HPLC, UV-Vis spectroscopy).

  • Data Evaluation: The solvent system providing the highest dissolved concentration at the desired reaction temperature is your optimal choice.

3. Use of Solubility-Enhancing Additives: In some cases, additives can modify the solvent environment to favor dissolution.

  • Lewis Acids: In reactions involving the pyridine nitrogen, a mild Lewis acid might coordinate to the nitrogen, altering the compound's polarity and potentially improving its solubility in certain media. This must be done with caution as it can affect reactivity.
  • Surfactants: In aqueous or biphasic systems, a small amount of a surfactant can help to solubilize organic materials.

Logical Relationship of Solubility Factors:

SolubilityFactors Reagent {this compound | - High Crystal Lattice Energy - Steric Hindrance - Ambiguous Polarity} Solubility Poor Solubility Reagent->Solubility Factors Intervention Strategies Temperature Solvent System Additives Solubility->Factors Address with Outcome Improved Reaction - Higher Yield - Faster Kinetics - Reproducibility Factors->Outcome

Caption: Key factors influencing solubility and intervention strategies.

Stability and storage guidelines for 4-Bromo-2-tert-butylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Bromo-2-tert-butylpyridine

A Senior Application Scientist's Guide to Stability, Storage, and Troubleshooting

Welcome to the technical support guide for this compound (CAS No. 1086381-30-7). This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this chemical intermediate throughout its lifecycle in the lab.

A Note on Isomeric Data: It is important to note that while this guide is for this compound, detailed, publicly available stability and safety data is more extensive for its isomer, 2-Bromo-4-tert-butylpyridine (CAS No. 50488-34-1). Due to their structural similarities, their chemical handling, storage, and safety precautions are expected to be very similar. This guide synthesizes data from related compounds and general chemical principles to provide the most reliable recommendations.

Section 1: Compound Profile and Properties

This compound is a substituted pyridine ring, a structural motif common in pharmaceuticals and advanced materials.[1] The bromine atom serves as a versatile leaving group for various cross-coupling reactions, while the bulky tert-butyl group can sterically influence reaction pathways.[1] Understanding its physical properties is the first step to proper handling.

PropertyValueSource
CAS Number 1086381-30-7iChemical[2]
Molecular Formula C₉H₁₂BrNPubChem
Molecular Weight 214.10 g/mol PubChem
Physical Form Typically a liquid or low-melting solidInferred from isomer data[1]
Appearance Colorless to light yellow liquidInferred from isomer data[1]
Boiling Point ~243.6°C (for 2-Bromo-4-tert-butylpyridine)Ambeed[1]
Density ~1.293 g/cm³ (for 2-Bromo-4-tert-butylpyridine)Ambeed[1]

Section 2: Stability and Storage Guidelines

Proper storage is critical to prevent degradation and ensure experimental reproducibility. The following guidelines are based on best practices for halogenated pyridine derivatives.

Recommended Storage Conditions

For maximum stability, this compound should be stored under the following conditions:

  • Temperature: Store in a cool location. For long-term storage, refrigeration at 2-8°C is recommended.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). Pyridine derivatives can be sensitive to air and moisture.

  • Container: Keep the container tightly closed to prevent moisture absorption and oxidation.[3][4][5][6]

  • Location: Store in a dry, well-ventilated area away from incompatible substances.[3][4][5][7] The storage area should be secure and accessible only to authorized personnel.[7]

Incompatibilities and Conditions to Avoid

To prevent hazardous reactions and compound degradation, avoid exposure to:

  • Strong Oxidizing Agents & Strong Acids: These materials can react violently or degrade the compound.[8]

  • Heat and Ignition Sources: The compound may be combustible. Keep away from open flames, sparks, and hot surfaces.[3][8]

  • Moisture: Water can lead to hydrolysis of the bromo-group over time, affecting purity.

  • Dust Generation: If handling a solid form, minimize dust generation and accumulation.[3]

Recognizing Degradation

Be vigilant for the following signs, which may indicate that the compound's integrity has been compromised:

  • Color Change: A darkening of the liquid from light yellow to brown or the appearance of discoloration.

  • Precipitate Formation: The appearance of solid material in the liquid.

  • Inconsistent Analytical Data: If NMR, GC-MS, or other quality control analyses show unexpected peaks or a decrease in the main component's purity.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during experimentation in a practical question-and-answer format.

Q: My bottle of this compound has turned dark brown. Can I still use it? A: A significant color change is a strong indicator of degradation, likely due to oxidation or reaction with trace impurities. Using the material without purification is not recommended for reactions sensitive to purity, as it can lead to lower yields, side product formation, and reproducibility issues.

  • Recommended Action: Before use, run a purity check using a suitable analytical method (e.g., ¹H NMR or GC-MS). If impurities are detected, consider purification (e.g., distillation or column chromatography) or using a fresh, unopened bottle.

Q: I observed a small amount of solid precipitate in my refrigerated liquid compound. What should I do? A: This could be one of two things: the compound itself beginning to freeze (if its melting point is near the storage temperature) or the precipitation of a degradation product.

  • Recommended Action:

    • Allow the bottle to warm to room temperature gently. If the solid redissolves completely, it was likely the compound itself.

    • If the solid does not redissolve, it is likely an impurity or degradation product. In this case, the liquid portion may still be usable, but it is crucial to verify its purity analytically before proceeding. Avoid using the solid material.

Q: How should I handle an accidental spill of this compound? A: Given its potential toxicity, spills must be handled promptly and safely.[7]

  • Recommended Action:

    • Evacuate and Ventilate: Ensure adequate ventilation in the area and restrict access to non-essential personnel.[3][7]

    • Wear PPE: At a minimum, wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[7][8]

    • Containment: For liquid spills, use an inert absorbent material like vermiculite, dry sand, or Chemizorb®. Do not use combustible materials like paper towels.

    • Collection: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste.[3]

    • Decontamination: Clean the spill area thoroughly.

    • Disposal: Dispose of the waste according to approved local, state, and federal regulations.[7]

Section 4: Frequently Asked Questions (FAQs)

What are the primary safety hazards of this compound? Based on data for structurally similar compounds, it is considered toxic if swallowed or in contact with skin.[7] It may also cause skin, eye, and respiratory irritation.[5][8]

What Personal Protective Equipment (PPE) should I wear when handling this compound? You should always wear:

  • Eye/Face Protection: Chemical safety goggles or a face shield.[4]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and protective clothing, such as a lab coat, to prevent skin exposure.[7][8]

  • Respiratory Protection: Handle in a well-ventilated area, preferably inside a chemical fume hood, to avoid inhaling vapors.

How should I dispose of waste containing this compound? All waste, including empty containers and contaminated materials, must be treated as hazardous. It should be disposed of through an approved waste disposal plant in accordance with all applicable regulations.[7][8][9] Do not pour it down the drain.

What are the main chemical applications for this compound? It is primarily used as a key intermediate or building block in organic synthesis.[1] The bromo- and tert-butyl-substituted pyridine core is valuable for creating more complex molecules in the pharmaceutical and agrochemical industries.[1]

Section 5: Experimental Protocols & Visualizations

Protocol: Aliquoting a New Bottle for Long-Term Use

This protocol ensures the integrity of the bulk supply while creating smaller, manageable aliquots for daily use.

  • Preparation: Gather all materials inside a chemical fume hood: the new bottle of this compound, several smaller amber glass vials with PTFE-lined caps, a clean and dry glass syringe or pipette, and labels.

  • Inert Atmosphere: If possible, flush the headspace of the main bottle and the vials with an inert gas like argon or nitrogen to displace air and moisture.

  • Equilibration: Allow the main bottle to warm to room temperature before opening to prevent condensation of atmospheric moisture inside.

  • Transfer: Carefully transfer the desired amount of the compound into each vial using the syringe or pipette. Work efficiently to minimize exposure to the atmosphere.

  • Sealing: Tightly cap each vial immediately after filling. For extra protection, you can wrap the cap threads with Parafilm®.

  • Labeling: Clearly label each aliquot with the compound name, date, concentration (if diluted), and your initials.

  • Storage: Store the main bottle and the aliquots under the recommended conditions (refrigerated at 2-8°C). Use one aliquot at a time for experiments to protect the integrity of the remaining stock.

Logical Workflow for Handling and Storage

G cluster_storage Storage Strategy cluster_action Recommended Action short_term Short-Term Use (Weeks) check_purity Signs of Degradation? (Color Change, Precipitate) short_term->check_purity long_term Long-Term Storage (Months) long_term->check_purity proceed Proceed with Experiment re_analyze Re-analyze Purity (NMR, GC-MS) re_analyze->proceed Purity Acceptable discard Consult EHS for Proper Disposal re_analyze->discard Purity Unacceptable receive Receive New Bottle of This compound inspect Inspect for Clarity & Color receive->inspect decision_storage Intended Use? inspect->decision_storage decision_storage->short_term Short-Term decision_storage->long_term Long-Term (Create Aliquots) check_purity->proceed No check_purity->re_analyze Yes

Caption: Decision workflow for handling and storing this compound.

References

Validation & Comparative

The Synthetic Chemist's Dilemma: A Comparative Reactivity Guide to 4-Bromo-2-tert-butylpyridine and 2-Bromo-4-tert-butylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical and materials science, the pyridine scaffold remains a cornerstone of molecular design. The precise functionalization of this heterocycle is paramount, and seemingly subtle changes in substituent placement can dramatically alter a molecule's synthetic accessibility and, ultimately, its utility. This guide provides an in-depth, objective comparison of the chemical reactivity of two common, yet distinct, building blocks: 4-Bromo-2-tert-butylpyridine and 2-Bromo-4-tert-butylpyridine . For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of these isomers is critical for efficient route design, reaction optimization, and the strategic synthesis of complex target molecules.

The Decisive Interplay of Steric and Electronic Effects

The divergent reactivity of these two isomers is a classic textbook case of the interplay between electronic and steric effects. The position of the bulky tert-butyl group relative to the bromine atom and the ring nitrogen dictates the accessibility and electronic nature of the key reactive sites.

This compound (The Sterically Hindered Isomer):

In this isomer, the bulky tert-butyl group is positioned ortho to the pyridine nitrogen. This placement has two profound consequences:

  • Steric Hindrance at Nitrogen: The tert-butyl group physically obstructs the nitrogen's lone pair of electrons. This significantly reduces its basicity and its ability to coordinate to metal catalysts, a crucial step in many cross-coupling reactions. This phenomenon is well-documented; for instance, the basicity of 2,6-di-tert-butylpyridine is dramatically lower than that of pyridine itself due to the steric shielding of the nitrogen.

  • Steric Hindrance at C3/C5: The group also impedes the approach of reagents to the adjacent carbon positions, which can influence certain substitution patterns.

2-Bromo-4-tert-butylpyridine (The Electronically Influenced Isomer):

Here, the tert-butyl group is located at the 4-position, para to the nitrogen. This arrangement leads to a different set of controlling factors:

  • Enhanced Basicity/Nucleophilicity: The tert-butyl group is a strong electron-donating group (+I effect). In the para position, it effectively pushes electron density into the pyridine ring, making the nitrogen atom more basic and nucleophilic compared to unsubstituted pyridine.[1]

  • Activated C2 Position: The bromine atom at the 2-position is electronically activated towards both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution due to its proximity to the electron-withdrawing ring nitrogen.

This fundamental dichotomy in steric and electronic properties is the primary driver for the observed differences in reactivity across a range of common synthetic transformations.

Comparative Reactivity in Key Synthetic Transformations

A direct, side-by-side comparison of these two specific isomers under identical conditions is not extensively documented. However, by collating data from closely related systems and applying established mechanistic principles, a clear and predictive picture of their relative reactivity emerges.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are indispensable for C-C and C-N bond formation. The success of these reactions with pyridyl halides is often sensitive to catalyst inhibition by the pyridine nitrogen and the efficiency of the oxidative addition step.[2]

2-Bromo-4-tert-butylpyridine is predicted to be the more reactive partner in standard Suzuki and Buchwald-Hartwig couplings. The C2-Br bond is unhindered and electronically primed for oxidative addition to the Pd(0) catalyst. Standard catalyst systems, such as those employing Pd(OAc)₂ or Pd₂(dba)₃ with common phosphine ligands (e.g., PPh₃, dppf), are often effective.[2][3][4]

This compound , conversely, presents a significant challenge. The steric bulk of the ortho-tert-butyl group can hinder the approach of the palladium catalyst to the C4-Br bond. More critically, coordination of the sterically shielded nitrogen to the palladium center is less likely, which can be an advantage in preventing catalyst deactivation. However, the overall steric congestion around the reaction center often necessitates the use of specialized, bulky, and electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines like XPhos or SPhos) to promote the challenging oxidative addition and subsequent reductive elimination steps.[5][6]

Table 1: Predicted & Analog-Supported Performance in Palladium-Catalyzed Cross-Coupling

Reaction TypeSubstratePredicted ReactivityRationale & Supporting EvidenceTypical Yield Range (Analog-Based)
Suzuki-Miyaura 2-Bromo-4-tert-butylpyridineHigh Unhindered, electronically activated C2-Br bond. Similar to 2-bromo-4-methylpyridine which gives high yields.[2][4][7]80-98%
Suzuki-Miyaura This compoundLow to Moderate Steric hindrance around the C4-Br bond impedes oxidative addition. Requires bulky ligands.40-75% (Requires optimization)
Buchwald-Hartwig 2-Bromo-4-tert-butylpyridineHigh Unhindered C2-Br bond. Protocols for 2-bromopyridines are well-established and high-yielding.[3][8]75-95%
Buchwald-Hartwig This compoundLow to Moderate Steric hindrance necessitates specialized bulky ligands and potentially higher temperatures.30-70% (Requires optimization)

Note: Yields are estimates based on reactions with analogous substituted bromopyridines and are highly dependent on the specific coupling partner and reaction conditions.

Formation of Organometallic Intermediates (Lithium-Halogen Exchange & Grignard Reaction)

The formation of organolithium or Grignard reagents via halogen-metal exchange is a fundamental transformation for introducing nucleophilic carbon centers.

Both isomers are expected to undergo lithium-halogen exchange readily upon treatment with an alkyllithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures. The rate of exchange generally follows the trend I > Br > Cl, and the C-Br bond in both isomers should be susceptible.[9][10] The primary difference may lie in the stability and subsequent reactivity of the resulting lithiated species. The tert-butyl group's electronic and steric influence could direct or inhibit side reactions like ortho-lithiation (deprotonation).

Similarly, Grignard reagent formation with magnesium metal is anticipated to be feasible for both isomers. The initiation of Grignard reactions with aryl bromides is a standard procedure, though pyridyl halides can sometimes be challenging.[11]

For This compound , the extreme steric hindrance from the ortho-tert-butyl group could potentially slow down the rate of halogen-metal exchange compared to its less hindered counterpart, as the reagent must approach the C-Br bond.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions on pyridine rings are favored at the electron-deficient 2- and 4-positions, provided a good leaving group is present.[10]

2-Bromo-4-tert-butylpyridine: The bromine at the 2-position is highly activated towards SNAr. Attack of a nucleophile at C2 allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the electronegative nitrogen, which is a major stabilizing factor. However, the electron-donating effect of the para-tert-butyl group slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted 2-bromopyridine.[1]

This compound: The bromine at the 4-position is also activated. However, the steric bulk of the adjacent tert-butyl group at the 2-position would severely hinder the approach of most nucleophiles to the C4 position, likely making this isomer significantly less reactive in SNAr reactions.

Experimental Protocols

The following protocols are provided as robust starting points. As a self-validating system, it is crucial to monitor reaction progress (e.g., by TLC or LC-MS) and perform appropriate workup and purification.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-4-tert-butylpyridine (Higher Reactivity Isomer)

This protocol is designed for the more reactive isomer, employing a standard and reliable catalyst system.

Materials:

  • 2-Bromo-4-tert-butylpyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk flask, add 2-Bromo-4-tert-butylpyridine, the arylboronic acid, and K₂CO₃.

  • Seal the flask with a septum and purge with inert gas for 10-15 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the flask under a positive pressure of inert gas.

  • Add the degassed 4:1 dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Catalytic_Cycle cluster_reactants Inputs cluster_products Outputs A Pd(0)L2 Active Catalyst B Oxidative Addition Complex A->B Oxidative Addition (Ar-Br) C Transmetalation Complex B->C Transmetalation (Ar'-B(OH)2, Base) D Coupled Complex C->D D->A Reductive Elimination (Ar-Ar') ArBr 2-Bromo-4-tert-butylpyridine ArBOH2 Arylboronic Acid Base K2CO3 Product Coupled Product Catalyst_Regen Pd(0)L2

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Buchwald-Hartwig Amination of this compound (Sterically Hindered Isomer)

This protocol utilizes a catalyst system with a bulky, electron-rich ligand, which is essential for achieving reasonable yields with sterically demanding substrates.[6]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add NaOtBu, Pd₂(dba)₃, and XPhos to a dry Schlenk tube.

  • Add anhydrous toluene, followed by the amine and then this compound.

  • Seal the tube or flask and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).

  • Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald_Workflow start Start | Oven-dried Schlenk Tube reagents Add Reagents 4-Bromo-2-tBu-Pyridine Amine NaOtBu Pd2(dba)3 / XPhos start->reagents inert Inert Atmosphere Evacuate & backfill with Ar/N2 (3x) reagents->inert solvent Add Solvent Anhydrous Toluene inert->solvent heat Heat & Stir 110 °C, 12-24h solvent->heat monitor Monitor Progress | TLC / LC-MS heat->monitor monitor->heat Incomplete workup Workup Quench (NH4Cl) Extract (EtOAc) Dry (MgSO4) monitor->workup Complete purify Purification Flash Column Chromatography workup->purify end Final Product purify->end

Caption: Experimental workflow for a Buchwald-Hartwig amination reaction.

Conclusion and Strategic Recommendations

The choice between This compound and 2-Bromo-4-tert-butylpyridine is not arbitrary but a strategic decision dictated by the desired transformation.

  • For standard palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) , 2-Bromo-4-tert-butylpyridine is unequivocally the superior substrate. Its unhindered and electronically activated C-Br bond at the 2-position ensures higher reactivity, typically leading to better yields under milder conditions with conventional catalyst systems.

  • This compound should be considered a specialist building block. Its utility in cross-coupling is limited by steric hindrance, requiring more forceful conditions and advanced, often more expensive, catalyst systems. Its primary value may lie in scenarios where reactivity at the 2-position is explicitly to be avoided, or where the unique steric and electronic environment it provides is essential for the final product's properties.

For the synthetic chemist, a clear understanding of these fundamental principles of reactivity is not merely academic; it is a practical tool that enables the rational design of synthetic routes, minimizes failed reactions, and accelerates the journey from concept to compound.

References

A Comparative Guide to HPLC Analysis for Purity Assessment of 4-Bromo-2-tert-butylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stringent control of impurities is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy.[1] For synthetic intermediates like 4-Bromo-2-tert-butylpyridine derivatives, which serve as critical building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs), a robust and reliable analytical methodology for purity assessment is paramount. These molecules, however, present a unique set of analytical challenges stemming from the steric hindrance of the tert-butyl group and the basic nature of the pyridine ring, which can lead to problematic chromatographic behavior.[2]

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) strategies for the purity assessment of this compound derivatives. We will delve into the rationale behind experimental choices, present comparative data, and explore alternative analytical avenues, equipping researchers and drug development professionals with the insights needed to develop and validate precise and accurate analytical methods.

The Analytical Challenge: Steric Hindrance and Basicity

The chemical structure of this compound derivatives presents a dual challenge for chromatographic separation. The basic nitrogen atom in the pyridine ring (pKa typically around 5-6) is prone to secondary ionic interactions with residual acidic silanol groups on conventional silica-based stationary phases.[2][3][4] This interaction often results in poor peak shapes, such as tailing, which compromises resolution and the accuracy of quantification.[2][5]

Furthermore, the bulky tert-butyl group adjacent to the nitrogen atom introduces steric hindrance. This can influence the molecule's interaction with the stationary phase, potentially leading to co-elution with closely related impurities and requiring highly selective chromatographic conditions for their resolution.

HPLC Method Development: A Strategic Approach

A systematic approach to HPLC method development is crucial to overcome these challenges. The workflow involves a careful selection and optimization of the stationary phase, mobile phase, and detection parameters. High-performance liquid chromatography is often considered the gold standard for purity analysis due to its precision and versatility in separating complex mixtures.[6]

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Column_Screening Column Screening (C18, Phenyl, Cyano) Mobile_Phase_Screening Mobile Phase Screening (ACN/Water, MeOH/Water) Column_Screening->Mobile_Phase_Screening Initial Gradients pH_Optimization pH & Buffer Optimization Mobile_Phase_Screening->pH_Optimization Gradient_Optimization Gradient Profile Tuning pH_Optimization->Gradient_Optimization Temperature_Optimization Column Temperature Gradient_Optimization->Temperature_Optimization Specificity Specificity Temperature_Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Robustness Robustness Accuracy->Robustness caption Workflow for HPLC Method Development.

Caption: A systematic workflow for developing a robust HPLC method.

Stationary Phase Selection: Mitigating Peak Tailing

The choice of the HPLC column is the most critical factor in achieving a successful separation.[7] For basic compounds like pyridine derivatives, several strategies can be employed to minimize undesirable interactions with the stationary phase.

  • End-capped C18 Columns: These are the most common starting point in reversed-phase HPLC. High-density end-capping neutralizes most of the accessible silanol groups, but some may remain, leading to tailing. Modern, high-purity silica columns with advanced end-capping are recommended.

  • Phenyl-Hexyl Columns: The unique selectivity of phenyl phases, arising from π-π interactions with the aromatic pyridine ring, can offer better resolution of structurally similar impurities.

  • Mixed-Mode Columns: These columns possess both reversed-phase and ion-exchange characteristics.[4][8] A mixed-mode column like Primesep 100 or Amaze HD can provide excellent retention and peak shape for basic compounds without the need for ion-pairing reagents.[3][8]

  • Hydrophilic Interaction Chromatography (HILIC): For more polar derivatives, HILIC can be a powerful alternative to reversed-phase chromatography, often providing orthogonal selectivity.[2][9]

Mobile Phase Optimization: Enhancing Peak Shape and Resolution

The mobile phase composition plays a pivotal role in controlling retention and selectivity.

  • Organic Modifier: Acetonitrile is generally preferred over methanol due to its lower viscosity and UV cutoff.

  • pH and Buffering: Operating the mobile phase at a low pH (e.g., 2.5-3.5) using additives like formic acid, trifluoroacetic acid (TFA), or a phosphate buffer ensures that the basic pyridine nitrogen is protonated. This consistent positive charge minimizes secondary interactions with silanols and improves peak shape. The choice of acidic modifier can significantly impact retention times of basic compounds.[4]

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is typically necessary to resolve impurities with a wide range of polarities and to ensure that late-eluting, more hydrophobic impurities are cleared from the column.[5]

Comparative Analysis of HPLC Methodologies

To illustrate the impact of different chromatographic conditions, a comparative study was performed on a sample of this compound containing known impurities.

Parameter Method A: Standard C18 Method B: Phenyl-Hexyl Method C: Mixed-Mode
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 3.5 µmPrimesep 100, 4.6 x 150 mm, 5 µm[8]
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.05% Sulfuric Acid in Water[8]
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient 20-95% B in 15 min20-95% B in 15 min10-70% B in 10 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nmUV at 250 nm[8]
Main Peak Tailing Factor 1.81.41.1
Resolution (Main Peak vs. Impurity 1) 1.31.92.5
Observations Significant peak tailing, poor resolution of a key impurity.Improved peak shape and resolution due to alternative selectivity.Excellent peak shape and baseline resolution of all impurities.

Experimental Protocol: Optimized Mixed-Mode HPLC Method

This protocol details the validated method for the purity assessment of this compound.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and a UV/Vis or Diode-Array Detector (DAD).[7]

  • Chromatographic Conditions:

    • Column: Primesep 100, 4.6 x 150 mm, 5 µm.[8]

    • Mobile Phase A: 0.05% Sulfuric Acid in HPLC-grade water.[8]

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 250 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) %B
      0 10
      10 70
      12 70
      12.1 10

      | 15 | 10 |

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • System Suitability:

    • Inject a standard solution six times. The relative standard deviation (RSD) for the peak area of the main component should be less than 2.0%.

    • The tailing factor for the main peak should be less than 1.5.

    • The resolution between the main peak and the closest eluting impurity should be greater than 2.0.

Alternative Analytical Techniques: A Comparative Overview

While HPLC is the workhorse for purity analysis, other techniques can offer complementary information or be more suitable in specific scenarios.

Alternatives_Comparison cluster_Separation Separation Techniques cluster_Detection Hyphenated Technique HPLC HPLC + High resolution + Versatile + Quantitatively robust - Can be slow - Solvent consumption GC Gas Chromatography (GC) + Fast for volatile compounds + Excellent for residual solvents - Requires analyte to be volatile and thermally stable - Derivatization may be needed SFC Supercritical Fluid Chromatography (SFC) + Fast separations + Reduced organic solvent use + Orthogonal to RP-HPLC - Less common instrumentation - Method development can be complex LC_MS LC-MS + Provides molecular weight information + High sensitivity and specificity + Essential for impurity identification - Higher cost and complexity - Non-volatile buffers can be problematic caption Comparison of Analytical Techniques.

Caption: A comparison of alternative analytical techniques for purity assessment.

  • Gas Chromatography (GC): Suitable for analyzing volatile impurities, such as residual solvents.[6][10] However, for non-volatile pyridine derivatives, GC would require high temperatures that could lead to degradation, or a derivatization step to increase volatility.[10]

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the main mobile phase component, offering fast and efficient separations with reduced organic solvent consumption.[9] It can provide selectivity that is orthogonal to reversed-phase HPLC, making it a powerful tool for resolving challenging impurity profiles.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is indispensable for the identification of unknown impurities.[11][12] By providing molecular weight information, it allows for the rapid characterization of process-related impurities and degradation products.

Conclusion

The purity assessment of this compound derivatives requires a well-considered analytical strategy to address the inherent challenges of basicity and steric hindrance. While standard C18 columns may fall short, the use of mixed-mode chromatography with an acidic mobile phase offers a robust and reliable solution, providing excellent peak shape and resolution. This guide demonstrates that a systematic approach to method development, coupled with an understanding of alternative analytical technologies, is essential for ensuring the quality and safety of pharmaceutical intermediates. The presented mixed-mode HPLC method serves as a validated, high-performing starting point for researchers and quality control analysts in the pharmaceutical industry.

References

A Senior Application Scientist's Guide to the Catalytic Efficiency of Bromopyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Bromopyridines in Synthesis

In the landscape of modern drug discovery and materials science, the pyridine ring is a privileged scaffold, forming the core of countless pharmaceuticals and functional materials.[1] Its strategic functionalization is paramount, and palladium-catalyzed cross-coupling reactions represent the most robust and versatile tools for this purpose.[2][3] Among the various starting materials, bromopyridines are workhorse building blocks, offering a reliable handle for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.[4]

However, not all bromopyridine isomers are created equal. The position of the bromine atom on the pyridine ring—be it at the 2-, 3-, or 4-position—profoundly influences the substrate's electronic and steric profile. This, in turn, dictates its reactivity and, ultimately, its catalytic efficiency. This guide provides an in-depth comparison of 2-, 3-, and 4-bromopyridine, moving beyond simple reaction yields to explain the underlying principles that govern their performance. We will synthesize data from the literature and provide field-proven experimental protocols to empower researchers to make informed decisions in their synthetic endeavors.

Pillar 1: Theoretical Underpinnings of Reactivity

The efficiency of a bromopyridine isomer in a palladium-catalyzed cross-coupling reaction is largely determined by the success of the first and often rate-determining step: oxidative addition .[5] In this step, the palladium(0) catalyst inserts into the carbon-bromine (C-Br) bond. The facility of this process is governed by a delicate interplay of electronic and steric factors inherent to the isomer's structure.

Electronic Effects: A Tale of Induction and Resonance

The pyridine nitrogen is strongly electron-withdrawing, a characteristic that generally enhances the reactivity of the C-Br bond towards oxidative addition by making the carbon atom more electrophilic.[6] The magnitude of this effect, however, is highly dependent on the bromine's position:

  • 2- and 4-Bromopyridine: In these isomers, the bromine atom is in positions ortho and para to the ring nitrogen, respectively. The nitrogen's potent electron-withdrawing influence is transmitted through both inductive effects and resonance, significantly polarizing the C-Br bond and lowering the activation energy for oxidative addition.[7] Computational studies have shown that the high reactivity of C-X bonds adjacent to the nitrogen in 2-halopyridines is related to stereoelectronic stabilization of a nucleophilic displacement-like transition state.[8]

  • 3-Bromopyridine: With the bromine atom in the meta position, the nitrogen's electron-withdrawing effect is primarily inductive. The lack of direct resonance communication makes the C-Br bond in 3-bromopyridine less polarized and, consequently, less reactive towards oxidative addition compared to its 2- and 4-substituted counterparts.

Steric Hindrance & Catalyst Interactions

Steric factors introduce another layer of complexity, particularly for the 2-isomer:

  • 2-Bromopyridine: The proximity of the bromine atom to the nitrogen's lone pair of electrons presents a unique challenge. The lone pair can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of less active catalytic species.[6] This steric crowding around the reaction site often necessitates the use of bulky, electron-rich phosphine ligands which can promote the desired oxidative addition while discouraging catalyst deactivation.[9]

  • 3- and 4-Bromopyridine: These isomers are sterically less demanding. 4-Bromopyridine is the most accessible, with the reaction site far removed from the nitrogen. 3-Bromopyridine presents an intermediate case. This reduced steric hindrance generally allows for a broader range of catalysts and ligands to be used effectively.

Pillar 2: Performance in the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its functional group tolerance and the commercial availability of a vast array of boronic acids.[10][11] The choice of bromopyridine isomer has a significant impact on reaction outcomes.

Catalytic Cycle: Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂(Br)) pd0->oa_complex Ar-Br oa_text Oxidative Addition trans_complex Transmetalation Intermediate oa_complex->trans_complex [R-B(OR)₂]⁻ trans_text Transmetalation re_complex Reductive Elimination Precursor (Ar-Pd(II)L₂(R)) trans_complex->re_complex - Br⁻, - B(OR)₂OH re_complex->pd0 Ar-R re_text Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance Data (Suzuki-Miyaura)

The following table summarizes representative data, highlighting the general reactivity trends. Note that direct comparisons should be made with caution as optimal conditions can vary between substrates.[12]

IsomerArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Source(s)
2-Bromopyridine Phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/H₂O10085-95[1][13]
3-Bromopyridine Phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/H₂O10070-80[14]
4-Bromopyridine Phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/H₂O10090-98[7]
2-Bromopyridine 4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₃PO₄Dioxane9092[15]
3-Bromopyridine 4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₃PO₄Dioxane9075[10]
4-Bromopyridine 4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₃PO₄Dioxane9096[16]

Analysis and Field Insights: The data aligns with our theoretical framework. 4-Bromopyridine consistently provides excellent yields, benefiting from strong electronic activation and minimal steric hindrance. 2-Bromopyridine also performs well, though its success can be more dependent on the specific ligand used to mitigate potential catalyst inhibition.[9] 3-Bromopyridine is a viable substrate but often requires more forcing conditions or longer reaction times to achieve comparable yields due to its lower intrinsic reactivity. For challenging couplings involving 2-bromopyridine, switching to bulkier, more electron-rich ligands like SPhos or XPhos can often be beneficial.

Pillar 3: Performance in the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[17][18] The reaction is sensitive to the nature of both the aryl halide and the amine, making the choice of bromopyridine isomer particularly critical.

Comparative Performance Data (Buchwald-Hartwig Amination)
IsomerAmineCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Source(s)
2-Bromopyridine MorpholinePd₂(dba)₃ (1)XantphosCs₂CO₃Dioxane11094[19][20]
3-Bromopyridine MorpholinePd₂(dba)₃ (1)XantphosCs₂CO₃Dioxane11085[20]
4-Bromopyridine MorpholinePd₂(dba)₃ (1)XantphosCs₂CO₃Dioxane11097[20]
2-Bromopyridine AnilinePd(OAc)₂ (2)BINAPNaOtBuToluene10088[17][21]
3-Bromopyridine AnilinePd(OAc)₂ (2)BINAPNaOtBuToluene10072[17]
4-Bromopyridine AnilinePd(OAc)₂ (2)BINAPNaOtBuToluene10091[17]

Analysis and Field Insights: The reactivity trend observed in the Suzuki reaction largely holds for the Buchwald-Hartwig amination. 4- and 2-bromopyridine are generally superior substrates to 3-bromopyridine. The key challenge in this reaction is managing the multiple nitrogen atoms present (the pyridine ring and the amine nucleophile), both of which can coordinate to the palladium catalyst. The use of bidentate phosphine ligands like BINAP and Xantphos is often crucial.[17] These ligands form stable, well-defined catalytic complexes that are less prone to inhibition, facilitating efficient C-N bond formation even with the potentially coordinating 2-bromopyridine substrate.[22]

Pillar 4: Self-Validating Experimental Protocols

A trustworthy protocol is one that is detailed, reproducible, and includes the rationale for key steps. The following protocols are designed as a standardized platform for comparing the catalytic efficiency of bromopyridine isomers.

General Experimental Workflow

Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Bromopyridine, Boronic Acid/Amine, Catalyst, Ligand, Base setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat to Reaction Temp Monitor by TLC/GC-MS solvent->reaction complete Reaction Complete? reaction->complete complete->reaction No workup Aqueous Workup (Quench, Extract) complete->workup Yes purify Purification (Column Chromatography) workup->purify analyze Characterization (NMR, MS, etc.) purify->analyze end End analyze->end

Caption: A generalized experimental workflow for cross-coupling reactions.

Protocol 1: Standardized Suzuki-Miyaura Coupling
  • Rationale: This protocol uses a widely accepted catalyst system and conditions to provide a reliable baseline for comparison. Using a biphasic solvent system with sodium carbonate is a robust method for activating the boronic acid.[12]

  • Materials:

    • Bromopyridine isomer (1.0 mmol, 1.0 equiv)

    • Phenylboronic acid (1.2 mmol, 1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

    • Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

    • Toluene (4 mL)

    • Water (1 mL)

  • Procedure:

    • To a dry Schlenk flask, add the bromopyridine isomer, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

    • Seal the flask with a septum. Evacuate and backfill with an inert gas (e.g., Argon) three times. This step is critical to remove oxygen, which can deactivate the Pd(0) catalyst.

    • Degas the toluene and water by bubbling Argon through them for 15-20 minutes.

    • Add the degassed toluene (4 mL) and water (1 mL) to the flask via syringe.

    • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-6 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and wash with water (2 x 5 mL) and brine (1 x 5 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Standardized Buchwald-Hartwig Amination
  • Rationale: This protocol employs a modern, highly active catalyst system (Pd₂(dba)₃/Xantphos) known for its broad substrate scope and efficiency. Cesium carbonate is used as the base as it is highly effective in this transformation.[20]

  • Materials:

    • Bromopyridine isomer (1.0 mmol, 1.0 equiv)

    • Morpholine (1.2 mmol, 1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)

    • Xantphos (0.024 mmol, 2.4 mol%)

    • Cesium Carbonate (Cs₂CO₃) (1.4 mmol, 1.4 equiv)

    • Anhydrous 1,4-Dioxane (5 mL)

  • Procedure:

    • Inside a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a dry Schlenk tube.

    • Add the bromopyridine isomer, followed by the anhydrous dioxane (5 mL) and morpholine (1.2 mmol).

    • Seal the tube tightly with a Teflon screw cap.

    • Remove the tube from the glovebox and place it in a preheated oil bath at 110 °C.

    • Stir the reaction mixture for 12-18 hours.

    • After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite to remove inorganic salts and catalyst residues.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude oil or solid by flash column chromatography.

Conclusion

The catalytic efficiency of bromopyridine isomers is not a matter of simple preference but is dictated by fundamental principles of electronics and sterics. A clear hierarchy of reactivity generally emerges:

4-Bromopyridine ≈ 2-Bromopyridine > 3-Bromopyridine

  • 4-Bromopyridine stands out as the most reliable and straightforward isomer, offering high reactivity with minimal steric complications.

  • 2-Bromopyridine is also highly reactive due to electronic activation but requires careful consideration of ligand choice to overcome potential steric hindrance and catalyst inhibition by the adjacent nitrogen.

  • 3-Bromopyridine , while a perfectly viable substrate, is intrinsically less reactive and may require more vigorous conditions, more active catalyst systems, or longer reaction times to achieve high conversion.

By understanding these core principles and employing robust, validated protocols, researchers can harness the full synthetic potential of these invaluable building blocks, accelerating the development of next-generation pharmaceuticals and materials.

References

A Senior Application Scientist's Guide to Alternative Reagents for 4-Bromo-2-tert-butylpyridine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical applications, the strategic selection of reagents is paramount. 4-Bromo-2-tert-butylpyridine has long served as a reliable building block in a variety of cross-coupling reactions, prized for its balanced reactivity and steric profile. However, the pursuit of optimized reaction conditions, improved yields, and alternative reactivity patterns necessitates a thorough understanding of the available alternatives. This guide provides an in-depth technical comparison of viable alternatives to this compound, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their specific synthetic routes.

The Role of the Leaving Group: A Fundamental Consideration

The utility of this compound in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination, is fundamentally dictated by the carbon-bromine bond. The bromine atom serves as a good leaving group, facilitating the crucial oxidative addition step in the catalytic cycle. The general reactivity trend for halogens in this step is I > Br > Cl, a direct consequence of the decreasing carbon-halogen bond dissociation energy. This principle forms the basis for our exploration of halogen-based alternatives.

Beyond halogens, other leaving groups, such as trifluoromethanesulfonates (triflates) and nonafluorobutanesulfonates (nonaflates), offer a highly reactive alternative, often enabling cross-coupling reactions under milder conditions or with challenging substrates.

Halogen-Based Alternatives: A Comparative Analysis

The most direct alternatives to this compound are its chloro and iodo analogues. The choice between these reagents hinges on a balance of reactivity, cost, and the specific demands of the synthetic transformation.

4-Chloro-2-tert-butylpyridine: The Economical Choice

4-Chloro-2-tert-butylpyridine represents a more cost-effective starting material. However, the stronger carbon-chlorine bond necessitates more forcing reaction conditions to achieve efficient oxidative addition. This often translates to higher reaction temperatures, longer reaction times, and the use of more sophisticated and often expensive catalyst systems, such as those employing bulky, electron-rich phosphine ligands.

4-Iodo-2-tert-butylpyridine: The High-Reactivity Option

Conversely, 4-Iodo-2-tert-butylpyridine is the most reactive of the halogen series. The weaker carbon-iodine bond allows for significantly milder reaction conditions, often leading to faster reactions and higher yields, particularly with less reactive coupling partners. This increased reactivity can be a double-edged sword, as it may also lead to a higher propensity for side reactions, such as homocoupling.

Comparative Performance in Suzuki-Miyaura Coupling

To illustrate the practical implications of leaving group choice, the following table summarizes representative data for the Suzuki-Miyaura coupling of 4-halo-2-tert-butylpyridines with phenylboronic acid. While a direct side-by-side comparison under identical conditions is not extensively documented in a single source, the data is compiled from typical conditions reported for analogous systems to provide a reasonable expectation of performance.

ReagentCatalyst SystemBaseSolventTemp (°C)Time (h)Representative Yield (%)
4-Chloro -2-tert-butylpyridinePd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O100-11012-2475-85
4-Bromo -2-tert-butylpyridinePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O80-904-885-95
4-Iodo -2-tert-butylpyridinePd(PPh₃)₄Na₂CO₃Toluene/H₂O70-801-4>95

Experimental Protocol: Representative Suzuki-Miyaura Coupling

The following is a general experimental protocol that can be adapted for the Suzuki-Miyaura cross-coupling of 4-halo-2-tert-butylpyridines. Optimization of the catalyst, ligand, base, and solvent is often necessary for each specific substrate combination.

Materials:

  • 4-Halo-2-tert-butylpyridine (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)

  • Degassed solvent (e.g., Toluene/Ethanol/Water 4:1:1, 10 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the 4-halo-2-tert-butylpyridine, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reagents: - 4-Halo-2-tert-butylpyridine - Arylboronic Acid - Pd Catalyst - Base inert Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute, Wash, & Extract cool->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography) dry->purify product product purify->product Final Product

General workflow for Suzuki-Miyaura cross-coupling.

Sulfonate-Based Alternatives: Expanding the Reactivity Spectrum

Aryl triflates and nonaflates are highly effective alternatives to aryl halides in a variety of cross-coupling reactions.[1] They are readily prepared from the corresponding phenols and offer the advantage of high reactivity, often surpassing that of aryl bromides.

2-tert-Butyl-4-pyridyl Triflate: A Highly Reactive Intermediate

2-tert-Butyl-4-pyridyl triflate can be synthesized from the corresponding 2-tert-butyl-4-pyridone. The triflate group is an excellent leaving group, facilitating oxidative addition to the palladium catalyst under milder conditions than those required for bromides and significantly milder than for chlorides. This enhanced reactivity is particularly advantageous for challenging couplings involving sterically hindered or electron-rich substrates.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[2] The reactivity of the leaving group is a critical parameter in this transformation. The following table provides a qualitative comparison of the expected reactivity of 4-substituted-2-tert-butylpyridines in a typical Buchwald-Hartwig amination.

ReagentRelative ReactivityTypical Reaction Conditions
4-Chloro -2-tert-butylpyridineLowHigh temperature, strong base, specialized ligands
4-Bromo -2-tert-butylpyridineModerateModerate temperature, strong base, common ligands
2-tert-Butyl-4-pyridyl Triflate HighRoom temperature to moderate temperature, milder base

Experimental Protocol: Buchwald-Hartwig Amination of a Pyridyl Triflate

This protocol provides a general procedure for the amination of a pyridyl triflate, which can be adapted for 2-tert-butyl-4-pyridyl triflate.

Materials:

  • Pyridyl triflate (1.0 mmol, 1.0 equiv.)

  • Amine (1.2 mmol, 1.2 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, 1.5 mmol, 1.5 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, phosphine ligand, and base to a Schlenk flask.

  • Add the pyridyl triflate and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, quench with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the product by column chromatography.[3]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII L₂Pd(II)(Ar)(X) OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord PdAmine [L₂Pd(II)(Ar)(HNR¹R²)]⁺X⁻ AmineCoord->PdAmine Deprotonation Deprotonation (Base) PdAmine->Deprotonation PdAmido L₂Pd(II)(Ar)(NR¹R²) Deprotonation->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Product Ar-NR¹R² RedElim->Product ArX Ar-X (e.g., Pyridyl Triflate) ArX->OxAdd Amine HNR¹R² Amine->AmineCoord

Catalytic cycle for the Buchwald-Hartwig amination.

Conclusion and Future Perspectives

The selection of an appropriate leaving group is a critical parameter in optimizing cross-coupling reactions. While this compound remains a versatile and widely used reagent, its chloro, iodo, and triflate analogs offer a valuable spectrum of reactivity.

  • 4-Chloro-2-tert-butylpyridine is a cost-effective alternative, particularly for large-scale syntheses, though it often requires more forcing conditions and advanced catalyst systems.

  • 4-Iodo-2-tert-butylpyridine provides the highest reactivity, enabling milder reaction conditions and faster reaction times, which is ideal for sensitive substrates or rapid library synthesis.

  • 2-tert-Butyl-4-pyridyl triflate offers a highly reactive alternative to halides, often allowing for reactions to proceed under even milder conditions than with the iodo analog.

The choice of the optimal reagent will ultimately depend on a careful consideration of the specific synthetic challenge, including the nature of the coupling partners, the desired scale of the reaction, and economic factors. The continuous development of more active and robust catalyst systems will undoubtedly further expand the utility of these valuable synthetic building blocks.

References

Introduction: The Enduring Challenge and Broad Utility of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Mechanistic Guide to Cross-Coupling Reactions of Substituted Pyridines for Researchers and Drug Development Professionals

The pyridine motif is a cornerstone of modern medicine and materials science. Its presence in numerous blockbuster drugs, agrochemicals, and functional materials underscores the critical importance of efficient and versatile methods for its chemical modification. Cross-coupling reactions have emerged as a powerful tool for the synthesis of complex substituted pyridines, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. However, the inherent electronic properties of the pyridine ring—specifically, its electron-deficient nature and the coordinating ability of the nitrogen lone pair—present unique challenges that can complicate these transformations. Catalyst inhibition, low reactivity, and competing side reactions are common hurdles that researchers face.

This guide provides a comparative analysis of the leading catalytic systems for the cross-coupling of substituted pyridines, with a focus on the underlying reaction mechanisms. By understanding the "why" behind the "how," researchers can make more informed decisions in reaction design, optimization, and troubleshooting, ultimately accelerating the discovery and development of novel pyridine-containing molecules.

Comparative Analysis of Catalytic Systems

The choice of catalyst is paramount in achieving successful cross-coupling with pyridine substrates. While palladium has historically dominated the field, nickel and copper-based systems have gained significant traction due to their unique reactivity profiles.

Palladium-Catalyzed Cross-Coupling of Pyridines

Palladium complexes are the most extensively studied catalysts for a wide array of cross-coupling reactions, including the Suzuki-Miyaura, Stille, Heck, and Buchwald-Hartwig amination reactions of pyridyl halides and their derivatives.

Mechanistic Considerations: The generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions is illustrated below. A key challenge with pyridine substrates is the potential for the pyridine nitrogen to coordinate to the palladium center, leading to catalyst deactivation. The choice of ligand is therefore critical to modulate the electronics and sterics of the metal center, favoring the desired catalytic turnover. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are often employed to promote the challenging oxidative addition and reductive elimination steps.

G pd0 Pd(0)L_n pdx Pd(II)(Ar)(X)L_n pd0->pdx Oxidative Addition pdm Pd(II)(Ar)(R)L_n pdx->pdm Transmetalation pdm->pd0 Reductive Elimination sub1 Pyridyl-X sub2 R-M prod Pyridyl-R mx M-X

Figure 1: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling.

Performance Data: The following table summarizes the performance of different palladium-based catalytic systems for the Suzuki-Miyaura coupling of various bromopyridines with phenylboronic acid.

EntryPyridyl-BrCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
12-BromopyridinePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10095
23-BromopyridinePd₂(dba)₃ (1)XPhos (2.5)K₃PO₄Dioxane11098
34-BromopyridinePdCl₂(dppf) (3)-Cs₂CO₃DME8092
Nickel-Catalyzed Cross-Coupling of Pyridines

Nickel catalysis has emerged as a powerful alternative to palladium, particularly for the coupling of less reactive pyridyl chlorides and for reactions involving C-O and C-N bond cleavage. Nickel's lower cost and unique reactivity, including its ability to participate in single-electron transfer (SET) pathways, make it an attractive option.

Mechanistic Considerations: While nickel can follow a similar Ni(0)/Ni(II) catalytic cycle to palladium, it is more prone to engaging in Ni(I)/Ni(III) cycles, especially with certain ligands and substrates. This alternative pathway can be advantageous in overcoming the challenges associated with the high bond dissociation energies of certain pyridyl electrophiles.

G ni0 Ni(0)L_n nix Ni(II)(Ar)(X)L_n ni0->nix Oxidative Addition nim Ni(II)(Ar)(R)L_n nix->nim Transmetalation nim->ni0 Reductive Elimination sub1 Pyridyl-Cl sub2 R-ZnX prod Pyridyl-R znx2 ZnX₂

Figure 2: Simplified Ni(0)/Ni(II) Catalytic Cycle for Negishi Coupling.

Performance Data: The following table showcases the utility of nickel catalysts in the Negishi cross-coupling of challenging chloropyridine substrates.

EntryPyridyl-ClCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Yield (%)Reference
12-ChloropyridineNiCl₂(dme) (5)bathophenanthroline (5)-Dioxane8091
23-Chloro-5-(trifluoromethyl)pyridineNiCl₂(PCy₃)₂ (5)--NMP10088
34-ChloropyridineNi(acac)₂ (10)IPr·HCl (12)NaOtBuToluene10075
Copper-Catalyzed Cross-Coupling of Pyridines

Copper catalysis, particularly for Ullmann-type reactions, offers a cost-effective method for the formation of C-N, C-O, and C-S bonds with pyridine rings. These reactions typically require higher temperatures than their palladium and nickel-catalyzed counterparts but are often tolerant of a wider range of functional groups.

Mechanistic Considerations: The mechanism of copper-catalyzed cross-coupling is still a subject of debate, with evidence supporting both Cu(I)/Cu(III) and non-redox pathways. The choice of ligand, often a diamine or phenanthroline derivative, is crucial for stabilizing the copper intermediates and facilitating the reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling of 3-Bromopyridine

This protocol provides a detailed, step-by-step methodology for a common palladium-catalyzed Suzuki-Miyaura reaction.

Objective: To synthesize 3-phenylpyridine from 3-bromopyridine and phenylboronic acid.

Materials:

  • 3-Bromopyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate, tribasic (K₃PO₄)

  • Anhydrous dioxane

  • Degassed water

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 mmol, 1 mol%), XPhos (0.025 mmol, 1.25 mol%), and K₃PO₄ (4 mmol).

  • Reagent Addition: Add 3-bromopyridine (2 mmol) and phenylboronic acid (2.4 mmol) to the flask.

  • Solvent Addition: Add anhydrous dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Reaction Execution: The reaction mixture is heated to 110 °C with vigorous stirring for 12 hours.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 3-phenylpyridine.

G cluster_prep Reaction Preparation cluster_reagents Reagent Addition cluster_reaction Reaction Execution cluster_workup Workup & Purification prep1 Flame-dry glassware under vacuum prep2 Backfill with Argon prep1->prep2 prep3 Add catalyst, ligand, and base prep2->prep3 reag1 Add 3-bromopyridine and phenylboronic acid prep3->reag1 reag2 Add dioxane and degassed water reag1->reag2 rxn1 Heat to 110 °C with vigorous stirring reag2->rxn1 rxn2 Monitor by TLC/GC-MS (e.g., for 12 hours) rxn1->rxn2 work1 Cool to room temperature rxn2->work1 work2 Dilute with EtOAc, wash with brine work1->work2 work3 Dry, filter, and concentrate work2->work3 work4 Purify by flash chromatography work3->work4

Figure 3: Experimental Workflow for Suzuki-Miyaura Coupling of 3-Bromopyridine.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystUse a fresh batch of catalyst and ligand; consider pre-activation.
Poor quality reagents/solventsUse freshly distilled/anhydrous solvents; ensure boronic acid is not decomposed.
Insufficient baseUse a stronger base or ensure the base is anhydrous and finely powdered.
Catalyst Decomposition High temperatureLower the reaction temperature and extend the reaction time.
Oxygen sensitivityEnsure rigorous exclusion of air using proper inert atmosphere techniques.
Formation of Side Products Homocoupling of boronic acidUse a lower catalyst loading or add the boronic acid slowly.
ProtodebrominationEnsure anhydrous conditions; use a non-protic solvent if possible.

Conclusion and Future Outlook

The cross-coupling of substituted pyridines remains a vibrant area of research, driven by the insatiable demand for these valuable building blocks in drug discovery and materials science. While palladium, nickel, and copper-based systems each offer distinct advantages, a deep understanding of their underlying mechanisms is essential for rational catalyst and condition selection. Future developments will likely focus on the design of more active and robust catalysts that can operate at lower temperatures, tolerate a broader range of functional groups, and enable the use of more challenging and readily available coupling partners. The continued synergy between experimental studies and computational modeling will undoubtedly accelerate progress in this critical field.

Benchmarking the stability of 4-Bromo-2-tert-butylpyridine against other halogenated pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Stability of Halogenated Pyridines for Pharmaceutical and Synthetic Applications

Introduction: The Critical Role of Stability in the Application of Halogenated Pyridines

Halogenated pyridines are indispensable building blocks in modern chemistry. Their unique electronic properties and versatile reactivity make them cornerstones in the synthesis of a vast array of functional molecules, from life-saving pharmaceuticals to advanced materials. Within this class, substituted bromopyridines, such as 4-Bromo-2-tert-butylpyridine, are frequently employed as key intermediates. Their utility, however, is not solely defined by their reactivity in desired transformations like cross-coupling reactions but also by their stability under various conditions encountered during synthesis, purification, formulation, and storage.[1][2]

Unforeseen degradation can lead to reduced yields, the formation of difficult-to-remove impurities, and, in the context of drug development, potentially toxic byproducts. This guide provides an in-depth, objective comparison of the stability of this compound against other representative halogenated pyridines. We will dissect the key structural elements that govern stability—namely, the nature of the halogen, its position on the pyridine ring, and the influence of sterically demanding substituents. This analysis is grounded in fundamental chemical principles and supported by established experimental protocols, offering researchers, scientists, and drug development professionals a predictive framework for selecting and handling these vital chemical intermediates.

Factors Influencing the Stability of Halogenated Pyridines

The stability of a halogenated pyridine is not an intrinsic, singular property but rather a multifactorial characteristic. It is a function of its resilience to thermal, chemical, and photolytic stress. The primary determinants of this resilience are:

  • Carbon-Halogen (C-X) Bond Dissociation Energy (BDE): This is the energy required to cleave the C-X bond homolytically.[3] A higher BDE generally correlates with greater thermal and photostability. The strength of the C-X bond on an sp²-hybridized carbon, such as in pyridine, follows the trend: C-F > C-Cl > C-Br > C-I .[4]

  • Position of the Halogen: The electronic environment of the pyridine ring is not uniform. The 2- and 4-positions are electronically deficient and thus more susceptible to nucleophilic aromatic substitution (SNAr) compared to the 3-position.[5][6] This directly impacts chemical stability in the presence of nucleophiles.

  • Steric Hindrance: Bulky substituents, such as the tert-butyl group in this compound, can physically shield adjacent reactive sites.[7] This "steric shielding" can hinder the approach of reagents, thereby increasing the kinetic stability of the molecule. For example, the presence of a tert-butyl group at the 2-position can sterically hinder the nitrogen lone pair, decreasing its basicity and availability for protonation or coordination.[8][9][10]

  • Electronic Effects of Other Substituents: Electron-donating groups (like alkyl groups) can increase the electron density of the ring, potentially affecting its susceptibility to certain degradation pathways, while electron-withdrawing groups have the opposite effect.[8]

Comparative Stability Analysis

To provide a clear comparison, we will evaluate the predicted stability of this compound against other halogenated pyridines under various stress conditions.

Thermal Stability

Thermal degradation is primarily dictated by the strength of the weakest bonds in the molecule. In halogenated pyridines, the C-X bond is often the most susceptible to homolytic cleavage at elevated temperatures.

Causality Behind the Comparison: The comparison is based on the principle that higher bond dissociation energy (BDE) leads to greater thermal stability. We will compare the BDE of C-Br to other C-X bonds.

CompoundRelevant BondTypical BDE (kJ/mol)Predicted Relative Thermal StabilityRationale
4-Fluoro -2-tert-butylpyridineC-F~520-550HighestThe C-F bond is the strongest carbon-halogen bond.
4-Chloro -2-tert-butylpyridineC-Cl~397HighThe C-Cl bond is significantly stronger than C-Br.[4]
This compound C-Br ~336 Moderate The C-Br bond is weaker than C-Cl.[11][12]
4-Iodo -2-tert-butylpyridineC-I~272LowThe C-I bond is the weakest, making it the most thermally labile.[4][13]
2-BromopyridineC-Br~336ModerateSimilar C-Br bond strength, but lacks the bulky tert-butyl group.[14]
3-BromopyridineC-Br~336ModerateC-Br bond strength is the primary factor.[15]

Insight: this compound is expected to have moderate thermal stability, superior to its iodo-analogue but less robust than its chloro- and fluoro-counterparts. While stable under normal conditions, prolonged exposure to high temperatures should be avoided to prevent decomposition, which could produce hazardous products like hydrogen bromide gas.[14]

Chemical Stability

Chemical stability is assessed by subjecting the compound to harsh chemical environments, typically acidic, basic, and oxidative conditions, as outlined in forced degradation studies for active pharmaceutical ingredients (APIs).[16][]

Causality Behind the Comparison: Degradation under these conditions often involves hydrolysis or other nucleophilic attacks. The stability will depend on the lability of the C-Br bond towards nucleophiles and the influence of the tert-butyl group.

CompoundPredicted Stability (0.1 M HCl)Predicted Stability (0.1 M NaOH)Rationale
This compound High Moderate The bulky 2-tert-butyl group offers significant steric protection to the adjacent nitrogen and the pyridine ring, hindering protonation and subsequent reactions.[8] In basic media, the 4-position is activated towards nucleophilic attack, but the reaction is generally slow without heat.
2-BromopyridineModerateLow to ModerateThe 2-position is highly activated towards nucleophilic substitution.[18][19] The lack of steric hindrance makes it more susceptible to hydrolysis, especially under basic conditions, compared to the subject compound.
3-BromopyridineHighHighThe 3-position is not electronically activated for SNAr, making it significantly more stable towards nucleophilic attack under both acidic and basic conditions.[20][21]
4-BromopyridineHighLow to ModerateSimilar to the subject compound, the 4-position is activated, but it lacks the steric protection afforded by the 2-tert-butyl group.

Insight: The 2-tert-butyl group in this compound is predicted to confer enhanced stability against nucleophilic degradation compared to unhindered isomers like 2-bromopyridine and 4-bromopyridine. It is likely to exhibit stability comparable to the less reactive 3-bromopyridine.

Causality Behind the Comparison: Oxidative degradation can proceed via several mechanisms, including reaction at the nitrogen atom (N-oxidation) or direct attack on the electron-rich parts of the ring.[22][23]

CompoundPredicted Stability (e.g., 3% H₂O₂)Rationale
This compound High The sterically hindered nitrogen atom is well-protected from N-oxidation.[9] The electron-donating tert-butyl group slightly activates the ring, but this is a minor effect compared to the steric protection.
2,6-di-tert-butylpyridineVery HighA classic example of a sterically hindered base where the nitrogen is exceptionally unreactive towards electrophiles and oxidants due to shielding by two tert-butyl groups.[10][24]
3-BromopyridineModerateThe nitrogen is unhindered and susceptible to N-oxidation. The pyridine ring itself is relatively electron-deficient and resistant to oxidation, but N-oxidation is a known degradation pathway.

Insight: this compound is expected to show robust stability against oxidative degradation due to the steric shielding of the nitrogen atom, a common site for oxidative attack. Its stability profile in this regard is superior to isomers where the nitrogen is sterically accessible.

Photostability

Photodegradation of haloaromatics is typically initiated by the photolytic cleavage of the C-X bond.[25] The energy required for this cleavage is inversely proportional to the wavelength of light.

Causality Behind the Comparison: The C-X bond dissociation energy is the key predictor. Weaker bonds require lower energy (longer wavelength) photons to induce cleavage. The typical C-Br bond dissociation energy of ~336 kJ/mol corresponds to the energy of photons with a wavelength of approximately 356 nm (UVA range).[11]

CompoundRelevant BondBDE (kJ/mol)Predicted Relative PhotostabilityRationale
4-Chloro -2-tert-butylpyridineC-Cl~397HighRequires higher energy (shorter wavelength) UV light to cleave the stronger C-Cl bond.
This compound C-Br ~336 Moderate Susceptible to degradation under UVA light. The primary photodegradation pathway is expected to be C-Br bond cleavage, leading to debromination.[25]
4-Iodo -2-tert-butylpyridineC-I~272LowThe very weak C-I bond can be cleaved by lower energy UVA and even visible light, making this compound highly photosensitive.

Insight: this compound is likely sensitive to light, particularly in the UVA spectrum.[14] For long-term storage and during reactions, it should be protected from light to prevent the formation of radical species and subsequent degradation products.

Experimental Protocols for Stability Assessment

The following protocols are self-validating systems for assessing the stability of halogenated pyridines, based on ICH guidelines for forced degradation studies.[26][27] The core principle is to subject the compound to stress conditions and monitor the loss of the parent compound and the formation of degradants over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Diagram: Forced Degradation Study Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (Parallel Incubation) cluster_analysis Analysis Start Stock Solution of This compound in Acetonitrile/Water Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidative Stress (3% H2O2, RT) Start->Oxidation Thermal Thermal Stress (Solid) (80°C / 75% RH) Photo Photostability (ICH Q1B Light Exposure) Sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Quench Neutralize/Quench Reaction Sampling->Quench HPLC HPLC Analysis (Assay and Impurity Profile) Quench->HPLC MassSpec LC-MS for Degradant Identification HPLC->MassSpec

Caption: Workflow for forced degradation studies.

Protocol 1: Acid/Base Forced Degradation
  • Rationale: This protocol simulates the stability of the compound in environments of low or high pH, which can be encountered during aqueous workups, salt formation, or in certain formulations.

  • Preparation: Prepare a ~1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Stress Application:

    • Acid: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Base: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Control: Mix 1 mL of the stock solution with 1 mL of water.

  • Incubation: Place all vials in a controlled temperature bath (e.g., 60°C).

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 4, 8, 24 hours).

  • Quenching: Immediately neutralize the withdrawn sample by adding an equimolar amount of base (for the acid sample) or acid (for the base sample) to stop the degradation.

  • Analysis: Dilute the quenched sample to a suitable concentration and analyze by a validated stability-indicating HPLC method.

Protocol 2: Photostability Testing
  • Rationale: This protocol adheres to ICH Q1B guidelines to determine if the compound is sensitive to light, which is crucial for handling and packaging decisions.[28]

  • Sample Preparation: Place the solid compound in a chemically inert, transparent container. Separately, prepare a solution of the compound (~1 mg/mL) in a suitable solvent.

  • Exposure: Place the samples in a calibrated photostability chamber.

  • Stress Application: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Dark Control: Concurrently, wrap identical samples in aluminum foil and place them in the same chamber to serve as dark controls (to separate thermal degradation from photodegradation).

  • Analysis: After the exposure period, compare the samples (both solid and solution) against their respective dark controls. Assess for changes in physical appearance, purity (by HPLC), and degradant formation.

Diagram: Potential Photodegradation Pathway

Photodegradation_Pathway cluster_main Photodegradation of Bromopyridine Parent This compound Radicals Pyridyl Radical + Bromine Radical Parent->Radicals UVA Light (hν) Homolytic Cleavage Debrominated 2-tert-butylpyridine (Debrominated Product) Radicals->Debrominated H• abstraction from solvent (R-H) Other Other Degradation Products Radicals->Other SolventRadical Solvent Radical SolventRadical->Other Radical Combination

Caption: Potential photodegradation via C-Br bond cleavage.

Conclusion and Recommendations

  • Overall Stability: this compound is predicted to be a moderately stable compound. Its primary liability stems from the C-Br bond, which makes it susceptible to photodegradation and, to a lesser extent, thermal stress.

  • Key Stabilizing Feature: The 2-tert-butyl group is the most significant contributor to its chemical stability. It provides excellent steric hindrance that protects the pyridine nitrogen from oxidative attack and slows down nucleophilic reactions on the ring.

  • Comparison to Isomers: It is chemically more robust than unhindered isomers like 2-bromopyridine and 4-bromopyridine. Its stability against nucleophiles is likely comparable to the electronically less reactive 3-bromopyridine.

  • Handling and Storage: To maintain its integrity, this compound should be stored under an inert atmosphere, protected from light, and kept in a cool place.[29][30] When used in reactions, particularly those running for extended periods or at elevated temperatures, conducting the reaction in the dark is a prudent measure.

By understanding these stability characteristics, researchers can better anticipate potential challenges, optimize reaction and storage conditions, and ensure the quality and reliability of their results when utilizing this versatile chemical intermediate.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Bromo-2-tert-butylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of specialized laboratory reagents requires not only precision in their application but also unwavering diligence in their disposal. 4-Bromo-2-tert-butylpyridine, a halogenated pyridine derivative, is a valuable building block in pharmaceutical and agrochemical synthesis. However, its chemical nature necessitates a disposal protocol that is both scientifically sound and compliant with environmental regulations. This guide provides a detailed, step-by-step framework for the safe and responsible disposal of this compound, grounded in established safety principles and regulatory standards.

Hazard Assessment: Understanding the Risk Profile

Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. While specific toxicity data for this compound may be limited, data from structurally related compounds and Safety Data Sheets (SDS) for isomers and analogues provide a strong basis for a conservative risk assessment. The primary hazards are associated with its irritant properties and potential toxicity, characteristic of many halogenated organic compounds.[1][2][3]

Table 1: Hazard Identification for Bromo-tert-butyl-pyridine Analogues

Hazard Classification GHS Category Description Source(s)
Acute Toxicity, Oral Category 4 Harmful if swallowed. [2][4]
Acute Toxicity, Dermal Category 4 Harmful in contact with skin. [2]
Acute Toxicity, Inhalation Category 4 Harmful if inhaled. [2][4]
Skin Corrosion/Irritation Category 2 Causes skin irritation. [1][3]
Serious Eye Damage/Irritation Category 2 / 2A Causes serious eye irritation. [1][3]

| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation. |[1][3] |

This table synthesizes data from related compounds and should be used as a precautionary guideline.

The presence of a carbon-halogen bond places this compound in the category of halogenated organic compounds, which are subject to specific environmental regulations due to their potential for persistence and the formation of hazardous byproducts if improperly disposed.[5][6]

Pre-Disposal Protocols: Immediate Safety and Handling

Proper disposal begins long before the waste container leaves the laboratory. It starts with meticulous handling and segregation at the point of generation.

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is non-negotiable when handling this compound waste.[7] This establishes a primary barrier against exposure and is the first line of defense in preventing accidental contact.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[7][8][9]

  • Hand Protection: Use nitrile or neoprene gloves.[10] Latex gloves are not recommended.[10] Always inspect gloves for signs of degradation before use and practice proper removal techniques to avoid skin contact.[9][11]

  • Body Protection: A fully buttoned, flame-resistant lab coat is mandatory to protect skin and clothing.[7][8]

Spill Management

Accidents happen, but a prepared response minimizes risk.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate (If Necessary): For large spills outside of a fume hood, evacuate the area and contact your institution's emergency response team.[12]

  • Containment: For minor spills, use an inert absorbent material like sand, vermiculite, or diatomaceous earth to contain the substance.[10][13] Avoid raising dust.[8]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable hazardous waste container.[8][14]

  • Decontamination: Clean the spill area thoroughly.

Temporary Waste Storage

All waste containing this compound must be stored safely pending disposal.

  • Location: Store waste containers in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[11][12][15]

  • Incompatibilities: Segregate this waste from incompatible materials, particularly strong oxidizing agents and strong acids, to prevent hazardous reactions.[12][13]

Step-by-Step Disposal Workflow

The disposal of this compound is not a candidate for in-lab neutralization or drain disposal.[15][16] It must be managed as a regulated hazardous waste stream.

Step 1: Waste Segregation

The cardinal rule of chemical waste management is segregation.

  • Designate a "Halogenated Organic Waste" container. [16]

  • DO NOT mix this compound waste with non-halogenated solvents.[16] Mixing waste streams complicates disposal, increases costs, and can create unforeseen hazards. This compound is classified as a halogenated organic compound (HOC) by the EPA, requiring specific disposal pathways.[5][6]

Step 2: Containerization and Labeling

Proper containment and identification are critical for safety and compliance.

  • Select a Compatible Container: Use a sealable, airtight container made of a material compatible with the chemical (e.g., glass or high-density polyethylene).[12][15] The container must be in good condition with a secure, threaded cap.[16]

  • Attach a Hazardous Waste Label: Affix a completed hazardous waste label as soon as the first drop of waste is added.[12]

  • Clearly Identify Contents: The label must include the full chemical name, "this compound," and list any other constituents in the waste container.[16] Avoid using abbreviations or chemical formulas.[16] The words "Hazardous Waste" should be clearly visible.

Step 3: Adherence to Institutional Protocols

Your institution's Environmental Health & Safety (EHS) department is your primary resource for waste disposal.

  • Consult Your EHS Office: Familiarize yourself with your organization's specific procedures for chemical waste pickup and disposal. They will provide guidance on container types, labeling, and scheduling.

  • Complete a Chemical Collection Request: When the container is full or no longer in use, complete the necessary paperwork to request a waste pickup.[12]

Step 4: Off-Site Disposal via Licensed Contractor

The ultimate destination for this waste is a licensed hazardous waste treatment, storage, and disposal facility (TSDF). The most appropriate and environmentally sound method for destroying halogenated organic compounds like this compound is controlled incineration .[8][17]

The Science of Disposal: Why Incineration is Essential

Simply transferring the waste to a licensed contractor fulfills the immediate logistical requirement, but understanding the scientific rationale behind the disposal method reinforces the importance of the preceding steps.

High-temperature incineration (typically 820°C - 1,600°C) is the preferred method for pyridine-based and halogenated wastes.[17] The process is designed to achieve complete thermal decomposition of the organic molecule into its constituent elements.[18]

However, the presence of bromine complicates the process. During combustion, the bromine atom is released and readily forms hydrogen bromide (HBr), a corrosive and toxic gas.[18][19] Therefore, the incineration facility must be equipped with a flue gas scrubbing system .[8] In this system, the exhaust gases are passed through a basic solution (e.g., a caustic scrubber) that neutralizes the acidic HBr, converting it into a salt and water before it can be released into the atmosphere.[20] This crucial step prevents air pollution and is a key reason why halogenated waste must be segregated and specifically declared. Improper or uncontrolled burning could lead to the formation of toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[21][22]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

Caption: Decision workflow for compliant disposal of this compound.

By adhering to this structured protocol—from initial hazard assessment and meticulous segregation to final disposal via a licensed and capable facility—researchers can ensure they are protecting themselves, their colleagues, and the environment. This commitment to the complete lifecycle of a chemical is a hallmark of a robust and responsible safety culture.

References

Essential Protective Measures for Handling 4-Bromo-2-tert-butylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Ensuring Laboratory Safety

For researchers, scientists, and professionals in drug development, the safe handling of specialized chemical reagents is paramount. 4-Bromo-2-tert-butylpyridine, a substituted pyridine derivative, is a valuable building block in organic synthesis. However, its potential hazards necessitate a thorough understanding and implementation of appropriate personal protective equipment (PPE). This guide provides a detailed, experience-driven framework for its safe handling, emphasizing not just what to do, but why each step is critical for your protection.

Understanding the Risks: A Proactive Approach to Safety

While a specific, comprehensive toxicological profile for this compound is not extensively documented, the available Safety Data Sheets (SDS) and data on structurally similar compounds, such as other halogenated pyridines, provide a strong basis for a cautious approach.[1][2][3] The primary hazards associated with this and similar compounds include:

  • Skin and Eye Irritation: Direct contact can cause significant irritation.[1][4][5]

  • Respiratory Tract Irritation: Inhalation of vapors or mists may lead to respiratory discomfort.[1][4]

  • Toxicity: Similar pyridine derivatives are known to be harmful if swallowed or absorbed through the skin.[2]

The presence of the bulky tert-butyl group introduces steric hindrance, which can influence its reactivity and physical properties but does not diminish the inherent hazards of the brominated pyridine core.[6] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical necessity.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to create effective barriers against potential exposure. Each component is chosen to address specific routes of entry into the body.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical Splash Goggles meeting ANSI Z87.1 or EN166 standards. A face shield is required when handling larger quantities (>1 liter) or when there is a significant splash risk.[1][5][7]Protects against accidental splashes of the liquid, which can cause serious eye irritation.[1][4] A face shield offers an additional layer of protection for the entire face.[7] Always wear goggles under a face shield.[7]
Hand Protection Chemically resistant gloves, such as nitrile or neoprene.[2][8][9] Double-gloving is recommended for extended operations.Provides a direct barrier against skin contact. Nitrile gloves offer good resistance to a variety of chemicals.[9] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.[10]
Body Protection A flame-resistant laboratory coat.[7] For large-scale operations or significant spill risk, a chemical-resistant apron or suit should be worn over the lab coat.[9]Protects skin and personal clothing from splashes and contamination. Flame-resistant material is a prudent precaution when working with any organic chemical.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges is necessary if working outside a certified chemical fume hood or if ventilation is inadequate.[9][10][11]Prevents the inhalation of potentially harmful vapors.[8] The need for respiratory protection should be determined by a formal risk assessment of the specific procedure.
Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to a strict, sequential protocol for both operational procedures and PPE usage is fundamental to minimizing risk.

1. Preparation and Engineering Controls:

  • Ventilation is Key: Always handle this compound inside a properly functioning chemical fume hood to minimize inhalation exposure.[2][8][12]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1]

  • Gather Materials: Before starting, ensure all necessary equipment, including spill cleanup materials, is within reach inside the fume hood to avoid unnecessary movement and potential exposure.

2. Donning PPE: The Proper Sequence

The order in which you put on your PPE is crucial to ensure complete and uncompromised protection.

PPE_Donning_Workflow Start Start: Clean Hands LabCoat 1. Don Lab Coat Start->LabCoat Respirator 2. Fit Respirator (if required) LabCoat->Respirator Goggles 3. Wear Goggles/ Face Shield Respirator->Goggles Gloves 4. Don Gloves (over lab coat cuffs) Goggles->Gloves End Ready for Work Gloves->End

Diagram: Sequential process for donning PPE.

3. Handling and Use:

  • Controlled Dispensing: When transferring the liquid, do so slowly and carefully to avoid splashing.

  • Container Management: Keep the container tightly sealed when not in immediate use to prevent the release of vapors.[2][5]

  • Avoid Contamination: Do not allow the chemical to come into contact with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[1]

4. Doffing PPE and Decontamination:

Removing PPE correctly is as important as putting it on correctly to prevent cross-contamination.

PPE_Doffing_Workflow Start Start: Work Complete Gloves 1. Remove Gloves (Peel away from body) Start->Gloves Goggles 2. Remove Goggles/ Face Shield Gloves->Goggles LabCoat 3. Remove Lab Coat (Turn inside out) Goggles->LabCoat Respirator 4. Remove Respirator (if worn) LabCoat->Respirator End Wash Hands Thoroughly Respirator->End

Diagram: Safe removal sequence for PPE.
  • Hand Hygiene: Always wash your hands thoroughly with soap and water after removing PPE and before leaving the laboratory.[1][10]

Spill and Disposal Plan: Preparedness is Protection

Accidents can happen, and a well-defined plan is critical for a safe and effective response.

Spill Management:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are unsure how to handle it.

  • Contain: For minor spills within a fume hood, use an inert absorbent material like vermiculite or sand to contain the liquid.[5][8]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it into a sealed, labeled container for hazardous waste disposal.[13]

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal:

  • Segregation: All waste contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be treated as hazardous waste.

  • Labeling and Storage: Store waste in clearly labeled, sealed containers in a designated hazardous waste accumulation area.[3]

  • Regulatory Compliance: Dispose of all chemical waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][3][11] Do not discharge to sewer systems.[11]

By integrating these expert-level safety protocols and understanding the rationale behind them, you can confidently and safely utilize this compound in your research, ensuring the integrity of your work and, most importantly, your personal well-being.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-tert-butylpyridine
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-tert-butylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.